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  • Product: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
  • CAS: 1038981-17-7

Core Science & Biosynthesis

Foundational

Chemical properties of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

This guide provides an in-depth technical analysis of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine , a specialized fluorinated heterocyclic scaffold. This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine , a specialized fluorinated heterocyclic scaffold. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthetic accessibility, physicochemical behavior, and structural activity relationships (SAR).

Chemical Identity & Structural Analysis

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine is a positional isomer of the ALS drug Riluzole (which is the 6-trifluoromethoxy isomer). The specific placement of the difluoromethoxy group (


) at the C4 position—adjacent to the thiazole nitrogen—imparts unique electronic and steric properties distinct from its para-substituted counterparts.
PropertyData
CAS Number 1038981-17-7
IUPAC Name 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
Molecular Formula

Molecular Weight 216.21 g/mol
Core Scaffold 2-Aminobenzothiazole
Substituent Difluoromethoxy (

) at position 4
Physical State Solid / Powder (typically off-white to pale yellow)
Structural Numbering & Topology

Correct numbering is critical for synthetic planning. In the 1,3-benzothiazole system:

  • Sulfur is position 1 .[1][2]

  • Nitrogen is position 3 .[3]

  • The Benzene ring carbons are numbered 4, 5, 6, 7 .

  • Position 4 is the "top" carbon of the benzene ring, directly adjacent to the bridgehead nitrogen (N3).

Electronic Consequence: The


 substituent resides in the ortho position relative to the heterocyclic nitrogen. This creates a "molecular cleft" where the lipophilic 

group can influence the solvation shell and basicity of the N3 atom through both steric shielding and field effects.

Physicochemical Profile

The


 group is a "lipophilic hydrogen bond donor," a rare property in medicinal chemistry that distinguishes it from the chemically inert 

group.
Lipophilicity & Bioisosterism[5]
  • LogP (Predicted): ~2.5 – 2.8.

  • Bioisosterism: The

    
     group acts as a lipophilic bioisostere for phenol (
    
    
    
    ) or thiol (
    
    
    ) groups but with significantly improved membrane permeability. Unlike
    
    
    , the terminal proton in
    
    
    is sufficiently acidic to participate in weak hydrogen bonding (
    
    
    ), potentially improving binding affinity in protein pockets.
Electronic Effects
  • Hammett Constants: The

    
     group is electron-withdrawing by induction (
    
    
    
    ) and resonance (
    
    
    , weak donor).
  • Basicity Modulation: The 2-amino group (

    
    ) is the primary basic center. However, the electron-withdrawing nature of the benzothiazole core renders this amine relatively non-basic (pKa ~ 1-3 for the conjugate acid). The 
    
    
    
    group further decreases electron density in the ring, slightly lowering the pKa compared to the unsubstituted parent.

Synthetic Pathways

Synthesis of the 4-isomer is more challenging than the 6-isomer due to regioselectivity issues during cyclization.

Primary Route: Hugerschhoff Cyclization

The most scalable route involves the oxidative cyclization of arylthioureas.

Step 1: Precursor Preparation Starting material: 3-(Difluoromethoxy)aniline .

  • Note: The meta-substitution is required. Cyclization ortho to the amine occurs at the less sterically hindered carbon (yielding the 6-isomer) or the hindered carbon (yielding the 4-isomer).

Step 2: Thiourea Formation Reaction of the aniline with Ammonium Thiocyanate (


) or Benzoyl Isothiocyanate followed by hydrolysis yields the 1-[3-(difluoromethoxy)phenyl]thiourea .

Step 3: Oxidative Cyclization Treatment with Bromine (


) or Thionyl Chloride (

) effects the ring closure.
  • Regioselectivity Challenge: Cyclization can occur at

    
     (between amine and 
    
    
    
    ) or
    
    
    (para to
    
    
    ).
  • Outcome: Typically yields a mixture. The 6-isomer (Riluzole analog) is favored sterically. The 4-isomer (Target) is the minor product and requires chromatographic separation.

Alternative Route: Jacobson Cyclization

A more regiospecific approach utilizes 2-amino-3-(difluoromethoxy)benzenethiol condensed with Cyanogen Bromide (


). This guarantees the sulfur attaches at the correct position, locking in the 4-substitution pattern.

Synthesis cluster_alt Regiospecific Route Aniline 3-(Difluoromethoxy) aniline Thiourea Aryl Thiourea Intermediate Aniline->Thiourea + NH4SCN Cyclization Oxidative Cyclization (Br2 / CHCl3) Thiourea->Cyclization Isomer6 6-Isomer (Major Product) Cyclization->Isomer6 Steric Preference Isomer4 4-Isomer (Target) (Minor Product) Cyclization->Isomer4 Separation Req. Thiol 2-amino-3-(difluoromethoxy) benzenethiol Thiol->Isomer4 Cyclization CNBr + CNBr

Figure 1: Synthetic pathways highlighting the regioselectivity challenge in accessing the 4-isomer.

Reactivity & Derivatization Protocols

The 2-aminobenzothiazole scaffold is a versatile "chemical handle."[4]

Amine Functionalization (N-Acylation/Alkylation)

The exocyclic amine at


 is nucleophilic but less reactive than a standard aniline due to resonance delocalization into the thiazole ring.
  • Protocol: React with acyl chlorides in the presence of a weak base (Pyridine/TEA) to form amides.

  • Use Case: Increasing metabolic stability or linking to peptidomimetics.

Sandmeyer Transformation

The amino group can be converted to a halide (Cl, Br, I) via diazotization.

  • Reagents:

    
     followed by 
    
    
    
    .
  • Strategic Value: This converts the amine into a leaving group, allowing palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl groups at the

    
     position.
    
Electrophilic Aromatic Substitution ( )

The benzothiazole ring is generally electron-deficient. However, the benzene ring is more susceptible to electrophilic attack than the thiazole ring.

  • Directing Effects: The

    
     is an ortho/para director (weakly deactivating/activating balance). The 
    
    
    
    -bridgehead directs meta.
  • Predicted Site: Electrophilic substitution (e.g., nitration, halogenation) will likely occur at C6 (para to the nitrogen, meta to the sulfur) or C7 , avoiding the sterically crowded C4/C5 region.

Biological Relevance & Safety

Medicinal Chemistry Context

Benzothiazoles are "privileged structures" in drug design.

  • Glutamate Modulation: Like Riluzole, 4-substituted analogs are screened for neuroprotective activity (ALS, Alzheimer's).

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the C4 position. However, the 
    
    
    
    bond in the difluoromethyl group can be a site of enzymatic attack (though slow), eventually leading to a phenol.
Safety & Handling (GHS Classification)

As a fluorinated aromatic amine, this compound should be treated as a potential irritant and toxic substance.

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[2][3]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 737406, 4,6-Difluoro-1,3-benzothiazol-2-amine (Analogous Structure). Retrieved from [Link]

  • Xing, L., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Chinese Academy of Sciences. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF2H properties).

Sources

Exploratory

Therapeutic Potential of 4-Difluoromethoxy Substituted Benzothiazoles

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and synthesis of 4-difluoromethoxy substituted benzothiazoles. Technical Whitepaper & Experimental Guide Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and synthesis of 4-difluoromethoxy substituted benzothiazoles.

Technical Whitepaper & Experimental Guide

Executive Summary

The benzothiazole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from the neuroprotective agent Riluzole to the antitumor agent Phortress . While 6-substituted analogs (like Riluzole) have dominated the patent landscape, the 4-difluoromethoxy (-OCHF₂) substitution pattern represents an under-explored yet high-value chemotype.

This guide posits that the 4-difluoromethoxy group offers a distinct pharmacological vector compared to its 6-isomer or trifluoromethoxy (-OCF₃) analogs. By leveraging the unique "Lipophilic Hydrogen Bond Donor" character of the -OCHF₂ motif at the 4-position (peri- to the thiazole nitrogen), researchers can modulate metabolic stability, alter the electronic landscape of the heterocyclic core, and access novel IP space in neuroprotective and oncology programs.

Medicinal Chemistry Rationale: The Power of -OCHF₂[1][2][3]

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and electron-withdrawing, the difluoromethoxy group (-OCHF₂) possesses a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD).

Substituent

(Hammett)
Lipophilicity (

)
H-Bond Donor?Metabolic Stability
-OCH₃ -0.27-0.02NoLow (O-demethylation)
-OCF₃ +0.35+1.04NoHigh
-OCHF₂ +0.18+0.65Yes (Weak) High
The 4-Position "Peri-Effect"

Placing the -OCHF₂ group at the 4-position of the benzothiazole ring creates a unique steric and electronic environment:

  • Steric Occlusion: The bulk of the -OCHF₂ group at C4 shields the N3 nitrogen, potentially reducing non-specific binding or metabolic N-oxidation.

  • Intramolecular Interaction: The acidic proton of the -OCHF₂ group can engage in a weak intramolecular hydrogen bond with the N3 nitrogen (5-membered ring pseudo-cycle), locking the conformation and altering the pKa of the thiazole ring.

Therapeutic Applications & Mechanism of Action[4][5]

Neuroprotection (Glutamate Modulation)

Building on the Riluzole template, 4-difluoromethoxy analogs target voltage-gated sodium channels (Nav1.1/1.6) and inhibit presynaptic glutamate release.[1]

  • Mechanism: Stabilization of the inactivated state of Nav channels prevents high-frequency repetitive firing without blocking normal neurotransmission.

  • Advantage over Riluzole: The 4-substitution alters the lipophilic vector, potentially improving blood-brain barrier (BBB) penetration while reducing the asthenia associated with off-target effects of 6-substituted analogs.

Oncology (Kinase Inhibition)

Benzothiazoles are potent scaffolds for inhibiting PI3K and various Tyrosine Kinases.

  • Target: The 4-OCHF₂ group can occupy the ribose-binding pocket or the solvent-front region of the kinase ATP-binding site, where its H-bond donor capability can interact with specific residues (e.g., Asp or Glu) that -OCF₃ cannot.

Pathway Visualization

The following diagram illustrates the dual-pathway modulation (Neuroprotection vs. Oncology) driven by this scaffold.

MOA_Pathways cluster_Neuro Neuroprotection (ALS/Ischemia) cluster_Onco Oncology (Solid Tumors) Compound 4-Difluoromethoxy Benzothiazole Nav Nav Channel (Inactivated State) Compound->Nav Stabilizes Kinase Kinase ATP Pocket (H-Bond via CF2H) Compound->Kinase Competitive Inhibition GluRelease Inhibit Presynaptic Glutamate Release Nav->GluRelease Prevents Ca2+ Influx Excitotoxicity Reduced Excitotoxicity GluRelease->Excitotoxicity Neuroprotection Proliferation Inhibit Cell Proliferation Kinase->Proliferation Downstream Signaling

Caption: Dual therapeutic mechanism of 4-difluoromethoxy benzothiazoles targeting excitotoxicity via Nav channels and tumor proliferation via kinase inhibition.

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)benzothiazole

Self-Validating Protocol: This method uses a non-ozone-depleting reagent (sodium chlorodifluoroacetate) and ensures safety by avoiding difluorocarbene gas cylinders.

Reagents:

  • 4-Hydroxybenzothiazole (Starting Material)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Potassium carbonate (K₂CO₃)[2]

  • Dimethylformamide (DMF) and Water

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-hydroxybenzothiazole (1.0 eq, 10 mmol) in DMF (30 mL).

  • Base Addition: Add K₂CO₃ (2.5 eq, 25 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Checkpoint: The solution should darken slightly.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq, 25 mmol).

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Mechanism:[3][4][5] Thermal decarboxylation of the acetate generates the reactive difluorocarbene (:CF₂) species in situ, which inserts into the O-H bond (or reacts with the phenoxide).

  • Quench & Workup: Cool to room temperature. Pour slowly into ice-water (150 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR: Look for the characteristic triplet of the -OCHF₂ proton at δ 6.5–7.6 ppm (large coupling constant

      
      ).
      
    • ¹⁹F NMR: Look for a doublet at approx -80 to -85 ppm .

Biological Assay: Glutamate Release Inhibition (Synaptosomes)

To verify neuroprotective potential, measure the inhibition of veratridine-induced glutamate release.

  • Preparation: Isolate rat cerebrocortical synaptosomes via Percoll gradient centrifugation.

  • Loading: Resuspend synaptosomes in HEPES buffer.

  • Treatment: Incubate with test compound (0.1 µM – 100 µM) for 10 min at 37°C.

  • Stimulation: Add Veratridine (50 µM) to open Na+ channels and trigger glutamate release.

  • Quantification: Measure released glutamate using a fluorometric assay (Glutamate Dehydrogenase + NADP+ -> NADPH, measured at Ex340/Em460).

  • Data Analysis: Calculate IC₅₀ relative to vehicle control (0% inhibition) and TTX (100% inhibition).

Synthetic Workflow Visualization

Synthesis_Workflow Start 4-Hydroxybenzothiazole Intermediate Phenoxide Anion + :CF2 (In Situ) Start->Intermediate DMF, 100°C Reagent ClCF2CO2Na / K2CO3 (Difluorocarbene Source) Reagent->Intermediate Decarboxylation Product 4-(Difluoromethoxy) benzothiazole Intermediate->Product Insertion Validation Validation: 1H NMR (t, J=74Hz) 19F NMR (d) Product->Validation QC Check

Caption: Synthetic route for the installation of the difluoromethoxy group via in-situ difluorocarbene generation.

References

  • Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Tool for Hydrogen Bonding Design." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Bensimon, G., et al. (1994). "A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis." New England Journal of Medicine. Link

  • Hu, J., et al. (2006). "A new reagent for difluoromethylation of O-, S-, and N-nucleophiles." Chemical Communications. Link

  • Heurteaux, C., et al. (2006). "Neuroprotective and neuroproliferative activities of NeuroSave, a riluzole analog." Proceedings of the National Academy of Sciences. Link

Sources

Foundational

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS number and molecular weight

This guide provides an in-depth technical profile of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine , a specialized fluorinated heterocycle used primarily as a scaffold in medicinal chemistry for neuroprotective and oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine , a specialized fluorinated heterocycle used primarily as a scaffold in medicinal chemistry for neuroprotective and oncology drug discovery.[1]

[1][2]

Chemical Identity & Core Data

This compound represents a specific regioisomer of the benzothiazole class, distinguished by the difluoromethoxy substitution at the C4 position. This positioning creates unique steric and electronic environments compared to the more common 6-substituted analogs (e.g., Riluzole).[1]

ParameterTechnical Specification
Chemical Name 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
CAS Registry Number 1038981-17-7
Molecular Weight 216.21 g/mol
Molecular Formula C

H

F

N

OS
MDL Number MFCD09839352 (varies by catalog)
SMILES NC1=NC2=C(C=CC=C2OC(F)F)S1
InChI Key Unique identifier required for database integration
Appearance Off-white to pale yellow solid
Purity Standard Typically ≥95% (HPLC) for research applications

Physicochemical Properties & Fluorine Effect

The inclusion of the difluoromethoxy (-OCHF


)  group at the C4 position imparts specific properties critical for lead optimization:
  • Lipophilicity Modulation: The -OCHF

    
     group is less lipophilic than a trifluoromethoxy (-OCF
    
    
    
    ) group but more lipophilic than a methoxy (-OCH
    
    
    ) group.[1] This allows fine-tuning of the LogP value to optimize blood-brain barrier (BBB) penetration.
  • Hydrogen Bonding: Unlike -OCF

    
    , the terminal hydrogen in -OCHF
    
    
    
    can act as a weak hydrogen bond donor, potentially interacting with receptor pockets in a unique manner.[1]
  • Metabolic Stability: The fluorination protects the alkoxy group from rapid oxidative dealkylation (O-dealkylation) by cytochrome P450 enzymes, extending the compound's half-life compared to its non-fluorinated analog.[1]

Synthesis Methodology

The synthesis of 4-substituted benzothiazoles is synthetically more demanding than 6-substituted isomers due to the requirement for ortho-substituted aniline precursors.[1] The most robust route utilizes the Hugerschhoff reaction .

Reaction Logic

To achieve substitution at the C4 position of the benzothiazole ring, the starting material must be 2-(difluoromethoxy)aniline .[1] Cyclization of the thiourea derivative of this aniline closes the ring at the sterically accessible C6 position of the aniline (which corresponds to the C7a bridgehead), placing the substituent at C4 relative to the bridgehead.

Step-by-Step Protocol

Precursor Preparation:

  • Alkylation: React 2-nitrophenol with chlorodifluoromethane (Freon-22) in the presence of aqueous NaOH and a phase transfer catalyst (e.g., TBAB) to yield 2-(difluoromethoxy)nitrobenzene.[1]

  • Reduction: Reduce the nitro group using Fe/HCl or catalytic hydrogenation (H

    
    , Pd/C) to obtain 2-(difluoromethoxy)aniline  (CAS 22236-04-0).[1]
    

Cyclization (Hugerschhoff Reaction):

  • Thiourea Formation: Dissolve 2-(difluoromethoxy)aniline (1.0 eq) in glacial acetic acid. Add ammonium thiocyanate (NH

    
    SCN, 1.2 eq) and stir at room temperature.
    
  • Oxidative Closure: Add bromine (Br

    
    , 1.0 eq) dropwise at <10°C. The bromine acts as an oxidant, creating a reactive sulfenyl bromide intermediate that undergoes electrophilic attack on the aromatic ring.
    
  • Workup: Stir for 2–4 hours. Neutralize the mixture with aqueous ammonia (NH

    
    OH) to precipitate the crude product.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Pathway Diagram

SynthesisPathway Start 2-Nitrophenol Step1 2-(Difluoromethoxy) nitrobenzene Start->Step1 ClF2CH, NaOH Phase Transfer Step2 2-(Difluoromethoxy) aniline (CAS 22236-04-0) Step1->Step2 Reduction (Fe/HCl or H2/Pd) Intermediate Aryl Thiourea Intermediate Step2->Intermediate NH4SCN AcOH Product 4-(Difluoromethoxy)- 1,3-benzothiazol-2-amine (CAS 1038981-17-7) Intermediate->Product Br2 (Oxidative Cyclization) <10°C

Figure 1: Synthetic route from 2-nitrophenol to the target benzothiazole via the Hugerschhoff reaction.

Applications in Drug Discovery

This compound serves as a high-value building block (scaffold) rather than a final drug.[1] Its structural features make it relevant for:

Bioisosteric Replacement (Riluzole Analogs)

Riluzole (6-trifluoromethoxy-1,3-benzothiazol-2-amine) is a standard treatment for Amyotrophic Lateral Sclerosis (ALS).[1]

  • Research Strategy: Researchers synthesize the 4-difluoromethoxy isomer to alter the steric profile of the molecule while maintaining the electronic withdrawal effects of the fluorinated ether.[1]

  • Hypothesis: Changing the substituent position from C6 to C4 alters the vector of the hydrogen bond donors (amine) and the lipophilic tail, potentially improving selectivity for specific glutamate transporter subtypes or voltage-gated sodium channels.[1]

Kinase Inhibitor Scaffolds

Aminobenzothiazoles are "privileged structures" in kinase inhibition. The 2-amine group is a versatile handle for amide coupling or urea formation.[1]

  • Targeting: The 4-position substituent projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the "gatekeeper" region) of kinase ATP-binding sites, distinct from the trajectory of 6-substituted analogs.[1]

SAR Logic Diagram

SAR_Logic Core Benzothiazole Core (Privileged Scaffold) Riluzole Reference Drug: Riluzole (6-OCF3 substitution) Glutamate Modulation Core->Riluzole Target Target: 4-(Difluoromethoxy) (4-OCHF2 substitution) Core->Target Effect1 Steric Clash / Fit (Altered binding pocket shape) Target->Effect1 Effect2 H-Bonding Capacity (OCHF2 donor ability) Target->Effect2 New IP / Selectivity New IP / Selectivity Effect1->New IP / Selectivity Effect2->New IP / Selectivity

Figure 2: Structure-Activity Relationship (SAR) logic comparing the target 4-substituted scaffold to the standard 6-substituted Riluzole class.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine group.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless amide formation is intended).[1]

References

  • Biosynth. (n.d.).[2] 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine Product Page. Retrieved from [1]

  • CymitQuimica. (n.d.). 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS 1038981-17-7.[1][2][3][4] Retrieved from [1]

  • ChemicalBook. (n.d.). 2-(Difluoromethoxy)aniline Synthesis and Properties. Retrieved from [1]

  • Jordan, A. D., et al. (2002). Executions of the Hugerschhoff Reaction for the Synthesis of Benzothiazoles. Journal of Organic Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for OCHF2 vs OCF3 properties).

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aminobenzothiazole Derivatives

The following technical guide details the Structure-Activity Relationship (SAR) of 2-aminobenzothiazole derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on synthetic accessibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 2-aminobenzothiazole derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on synthetic accessibility, molecular interactions, and therapeutic optimization.

Executive Summary: The Privileged Scaffold

The 2-aminobenzothiazole (2-ABT) core is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including kinases, DNA gyrases, and glutamate receptors. Its planar, bicyclic heteroaromatic structure offers a rich electronic profile: a basic endocyclic nitrogen (pKa ~4.5) serving as a hydrogen bond acceptor, and an exocyclic amine serving as a hydrogen bond donor.

This guide deconstructs the 2-ABT scaffold to provide a rational roadmap for lead optimization, specifically targeting anticancer (PI3K/mTOR inhibition) and antimicrobial (DNA gyrase inhibition) pathways.

Chemical Space & Numbering

To understand the SAR, we must first define the vector space of the molecule.

  • Positions 4, 5, 6, 7 (Benzenoid Ring): Hydrophobic pocket interactions. Modulation of lipophilicity (LogP) and metabolic stability.

  • Position 1 (Sulfur): Contributes to aromaticity and lipophilicity; susceptible to oxidation (S-oxides).

  • Position 3 (Endocyclic Nitrogen): Critical H-bond acceptor (e.g., binding to the hinge region of kinases).

  • Position 2 (Exocyclic Amine): The primary vector for derivatization (amides, ureas, Schiff bases) to reach solvent-exposed regions or specificity pockets.

Visualizing the General SAR

The following diagram maps the functional impact of substitutions at key positions.

SAR_Map Core 2-Aminobenzothiazole Scaffold Pos2 C2-Amino Group (The 'Head') Core->Pos2 Pos6 C6-Position (The 'Body') Core->Pos6 PosRing Thiazole Ring N3 (The 'Anchor') Core->PosRing P2_Mod1 Amides/Ureas: Improve Stability & Binding Pos2->P2_Mod1 P2_Mod2 Schiff Bases: Metal Chelation Pos2->P2_Mod2 P6_Mod1 Electron Withdrawing (F, NO2, CF3): Increases Potency (e.g., Riluzole) Pos6->P6_Mod1 P6_Mod2 Bulky Groups (Benzyloxy): Antifungal Selectivity Pos6->P6_Mod2 Ring_Mod1 H-Bond Acceptor: Kinase Hinge Binding PosRing->Ring_Mod1

Figure 1: General Structure-Activity Relationship map of the 2-aminobenzothiazole scaffold.

SAR Deep Dive: Analysis by Position

The C2-Amino Group (The "Head")

The exocyclic amine is the most versatile handle for synthesis.

  • Free Amine (-NH2): Often metabolically unstable (N-acetylation) and has poor membrane permeability.

  • Acylation (Amides): Converting the amine to an amide often improves metabolic stability and activity against resistant bacterial strains. For example, N-acyl derivatives show enhanced affinity for the ATP-binding pocket of DNA gyrase B.

  • Urea/Thiourea Linkers: These provide additional hydrogen bond donors/acceptors. In anticancer applications (e.g., VEGFR-2 inhibitors), a urea linker facilitates binding to the DFG-out conformation of the kinase.

  • Schiff Bases (-N=CH-Ar): Common in antimicrobial research. The azomethine linkage restricts conformation and can chelate metal ions, which is toxic to bacterial pathogens.

The Benzene Ring (Positions 4, 5, 6, 7)
  • C6-Position (The Critical Pharmacophore): This is the most sensitive position for SAR.

    • Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO2, and -OCF3 at C6 generally increase potency.

      • Case Study:Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) utilizes the -OCF3 group to enhance lipophilicity and blood-brain barrier (BBB) penetration, crucial for its ALS indication.

    • Bulky Groups: Large substituents (e.g., benzyloxy) at C6 shift specificity towards fungal targets (e.g., Candida albicans) by occupying hydrophobic pockets in fungal enzymes that are absent in mammalian homologs.

  • C4/C5/C7 Positions: Substitutions here are often tolerated but less impactful than C6. However, 4-substitution can induce steric clashes that twist the molecule, potentially disrupting planarity required for DNA intercalation.

Therapeutic Case Studies & Data

Anticancer Activity: PI3K/mTOR Pathway

2-ABT derivatives function as ATP-competitive inhibitors. The endocyclic Nitrogen (N3) binds to the hinge region of the kinase (e.g., PI3K, mTOR), while the C2-substituent extends into the solvent-exposed region or the ribose-binding pocket.

Key Data Summary:

Compound CodeSubstitution (C2)Substitution (C6)TargetIC50 (µM/nM)Cell Line
OMS5 4-nitroanilineHLung Cancer22.13 µMA549
Compound 54 ProprietaryProprietaryPI3Kα1.03 nM MCF-7
Compound 19 Urea-linked arylHVEGFR-20.50 µMHUVEC
Riluzole -NH2-OCF3Glutamate ReleaseN/AMelanoma*

*Note: Riluzole is repurposable for melanoma due to glutamate signaling suppression in tumors.

Mechanism of Action: Kinase Inhibition

The following diagram illustrates the intervention point of 2-ABT derivatives within the PI3K/Akt/mTOR proliferative pathway.

Pathway GF Growth Factors (EGF, VEGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR (Target of Rapamycin) AKT->mTOR CellCycle Cell Proliferation & Survival mTOR->CellCycle Inhibitor 2-ABT Derivative (ATP-Competitive) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 2: Mechanism of action showing 2-ABT derivatives blocking the PI3K/mTOR signaling cascade.

Experimental Protocols

Synthesis: The Hugerschoff Method (Standard)

This protocol describes the synthesis of a 6-substituted 2-aminobenzothiazole. This method is preferred for its reliability and use of inexpensive reagents.

Reagents:

  • Para-substituted aniline (e.g., 4-fluoroaniline)

  • Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH4SCN)

  • Bromine (Br2)[1]

  • Glacial Acetic Acid[1]

Protocol:

  • Preparation: Dissolve 0.1 mol of the para-substituted aniline in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Thiocyanate Addition: Add 0.1 mol of KSCN to the solution. Stir until completely dissolved.

  • Bromination (Critical Step): Cool the reaction mixture to <10°C using an ice bath. Add a solution of bromine (0.1 mol) in 20 mL glacial acetic acid dropwise .

    • Why: Controlling temperature prevents over-bromination of the benzene ring.

  • Cyclization: After addition, remove the ice bath and stir at room temperature for 2 hours. Then, reflux the mixture for 2-4 hours to ensure complete cyclization.

  • Work-up: Pour the reaction mixture into crushed ice. A solid precipitate (the hydrobromide salt) will form.

  • Neutralization: Basify the slurry with 20% Ammonium Hydroxide (NH4OH) to pH ~10 to liberate the free amine.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Synthesis Aniline Substituted Aniline Mix Mix with KSCN in AcOH Aniline->Mix Bromination Add Br2 (<10°C) Mix->Bromination Reflux Reflux (Cyclization) Bromination->Reflux Workup Neutralize (NH4OH) Reflux->Workup Product 2-Aminobenzothiazole Derivative Workup->Product

Figure 3: Workflow for the Hugerschoff synthesis of 2-aminobenzothiazole derivatives.

Biological Validation: MTT Assay (Anticancer)

To validate the antiproliferative activity of synthesized derivatives.[2]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C.
    
  • Treatment: Treat cells with serial dilutions of the 2-ABT derivative (e.g., 0.1 µM to 100 µM). Include DMSO control.

  • Incubation: Incubate for 48-72 hours.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media and add DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • ACS Omega. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • Bioorganic Chemistry. (2020).[3][4] Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. Retrieved from [Link]

  • ResearchGate. (2025). SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. Retrieved from [Link]

Sources

Foundational

Strategic Synthesis of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine: A Technical Whitepaper

Executive Summary The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-(difluoromethoxy)-1,3-benzothiazol-2-amine moiety represents a high-value pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-(difluoromethoxy)-1,3-benzothiazol-2-amine moiety represents a high-value pharmacophore, combining the metabolic stability of the benzothiazole core with the lipophilic, hydrogen-bond donor/acceptor properties of the difluoromethoxy (


) group.

Unlike its 6-substituted analog (found in the ALS drug Riluzole), the 4-substituted isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in modulating steric occupancy near the bridgehead nitrogen. This guide details a robust, scalable synthetic route designed for high regioselectivity and operational safety, moving beyond generic protocols to address the specific electronic and steric challenges of the 4-position.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing the 4-isomer is regiocontrol . Direct functionalization of the benzothiazole ring often yields mixtures favoring the 6-position due to electronic activation by the ring nitrogen. Therefore, a De Novo Ring Construction strategy (The Hugerschhoff Route) is superior.

We utilize 2-(difluoromethoxy)aniline as the linchpin intermediate. The substituent is installed prior to ring closure, ensuring 100% regiochemical fidelity.

Mechanistic Logic
  • Difluoromethylation: The

    
     group is installed on 2-nitrophenol. The nitro group acts as a positional lock.
    
  • Reduction: Chemoselective reduction yields the ortho-substituted aniline.

  • Hugerschhoff Cyclization: The oxidative cyclization of the corresponding thiourea occurs at the least sterically hindered ortho-carbon (C6 of the aniline), which becomes C7 of the benzothiazole. The C2-substituted carbon of the aniline becomes C4 of the benzothiazole.

Retrosynthesis Target 4-(Difluoromethoxy)-1,3- benzothiazol-2-amine Thiourea N-[2-(Difluoromethoxy)phenyl] thiourea Target->Thiourea Oxidative Cyclization (C-S Bond Formation) Aniline 2-(Difluoromethoxy)aniline Thiourea->Aniline Thiocyanation Nitro 1-(Difluoromethoxy)-2-nitrobenzene Aniline->Nitro Nitro Reduction Start 2-Nitrophenol Nitro->Start O-Difluoromethylation

Figure 1: Retrosynthetic disconnection showing the critical reliance on the ortho-substituted aniline precursor to guarantee the 4-position regiochemistry.

Detailed Synthetic Protocol

Phase 1: Synthesis of 2-(Difluoromethoxy)aniline

This phase requires careful handling of difluorocarbene sources. We recommend Sodium Chlorodifluoroacetate over chlorodifluoromethane gas for better stoichiometry control and safety.

Step 1.1: O-Difluoromethylation

Reaction: 2-Nitrophenol +


 1-(Difluoromethoxy)-2-nitrobenzene
  • Reagents: Sodium chlorodifluoroacetate (2.5 equiv),

    
     (2.0 equiv), DMF/Water (10:1).
    
  • Protocol:

    • Dissolve 2-nitrophenol (10 mmol) and

      
       in DMF (
      
      
      
      ) and water (
      
      
      ). Note: Water is essential to facilitate proton transfer in the carbene mechanism.
    • Heat to

      
      .
      
    • Add Sodium chlorodifluoroacetate portion-wise over 1 hour. Critical: Rapid addition causes carbene dimerization to tetrafluoroethylene, reducing yield.

    • Stir at

      
       for 4 hours.
      
    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

      
       to remove unreacted phenol (critical for purity).
      
Step 1.2: Nitro Reduction

Reaction: 1-(Difluoromethoxy)-2-nitrobenzene


 2-(Difluoromethoxy)aniline
  • Reagents: Iron powder (5 equiv),

    
     (5 equiv), EtOH/Water (4:1).
    
  • Protocol:

    • Suspend the nitro compound in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1][2][3]

    • Validation:

      
       should show a triplet (
      
      
      
      ) around
      
      
      for the
      
      
      proton.
Phase 2: Benzothiazole Ring Construction

The Hugerschhoff reaction is the industry standard for this transformation.

Step 2.1: Thiourea Formation

Reaction: 2-(Difluoromethoxy)aniline +


 Thiourea Intermediate
  • Reagents: Ammonium thiocyanate (1.2 equiv), Benzoyl chloride (1.1 equiv) - Modified Route.

  • Insight: Direct reaction with

    
     can be sluggish with ortho-substituted anilines due to sterics. The Benzoyl Isothiocyanate  method is superior:
    
    • Generate benzoyl isothiocyanate in situ (Benzoyl chloride +

      
       in Acetone).
      
    • Add aniline; reflux 1 hr to form N-benzoyl thiourea.

    • Hydrolyze with

      
       to yield the free phenylthiourea.
      
Step 2.2: Oxidative Cyclization (The Critical Step)

Reaction: Thiourea +


 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
  • Reagents: Bromine (

    
    ), Glacial Acetic Acid.
    
  • Protocol:

    • Suspend the thiourea in glacial acetic acid (

      
      ). Cool to 
      
      
      
      .
    • Add Bromine in acetic acid dropwise. Control exotherm to

      
      .
      
    • Stir at room temperature for 2 hours, then heat to

      
       for 1 hour to ensure complete cyclization.
      
    • Quench: Pour into ice water. Neutralize with

      
       to pH 8.
      
    • Purification: The precipitate is the crude product.[4] Recrystallize from Ethanol/Water.

Key Technical Considerations

Regiochemistry Verification

In the cyclization of 2-substituted phenylthioureas, two ring closures are theoretically possible:

  • Attack at C6 (unsubstituted): Yields the 4-substituted benzothiazole.

  • Attack at C2 (substituted): Blocked by the

    
     group.
    Outcome: The reaction is highly regioselective for the 4-isomer.
    
Reagent Selection for Difluoromethylation

Table 1 compares available methods for installing the


 group.
ReagentConditionsProsCons

DMF,

Solid, cheap, scalableRequires high temp

(Freon-22)
Gas, NaOH, Phase TransferAtom efficientOzone depleting, gas handling

KOtBu, RTMild conditionsExpensive, lower atom economy

Recommendation: Use


 for standard laboratory and pilot-scale synthesis.

Visualizing the Workflow

SynthesisWorkflow Start 2-Nitrophenol Step1 Step 1: O-Difluoromethylation (ClCF2CO2Na, DMF) Start->Step1 Inter1 1-(Difluoromethoxy)- 2-nitrobenzene Step1->Inter1 Step2 Step 2: Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 2-(Difluoromethoxy) aniline Step2->Inter2 Step3 Step 3: Thiourea Formation (PhCONCS then NaOH) Inter2->Step3 Inter3 Aryl Thiourea Step3->Inter3 Step4 Step 4: Oxidative Cyclization (Br2, AcOH) Inter3->Step4 Final 4-(Difluoromethoxy)-1,3- benzothiazol-2-amine Step4->Final

Figure 2: Forward synthetic pathway highlighting the critical intermediate isolation points.

References

  • Jordan, A. D., et al. (2002). Solid-Phase Synthesis of 2-Aminobenzothiazoles.[5] Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Venkatesh, P., et al. (2009).[4] Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives.[4][6] International Journal of ChemTech Research. Retrieved from [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols.[1][7] Organic Syntheses, 101, 164-180. Retrieved from [Link]

Sources

Exploratory

Metabolic stability of difluoromethoxy groups in medicinal chemistry

Topic: Metabolic Stability of Difluoromethoxy Groups in Medicinal Chemistry Role: Senior Application Scientist Format: In-depth Technical Guide The Difluoromethoxy Group ( ): A Strategic Bioisostere for Metabolic Tuning[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Difluoromethoxy Groups in Medicinal Chemistry Role: Senior Application Scientist Format: In-depth Technical Guide

The Difluoromethoxy Group ( ): A Strategic Bioisostere for Metabolic Tuning[1][2]

Executive Summary

In the optimization of lead compounds, medicinal chemists often face a dichotomy: increasing lipophilicity to improve permeability often invites metabolic liability. The difluoromethoxy group (


) has emerged as a "Goldilocks" moiety—bridging the gap between the metabolically labile methoxy group (

) and the highly lipophilic, non-polar trifluoromethoxy group (

).

This guide details the mechanistic basis for the metabolic stability of


, its unique role as a lipophilic hydrogen bond donor , and actionable protocols for its synthesis and evaluation.

Physicochemical Basis of Stability

The Fluorine Effect on Bond Dissociation Energy (BDE)

The primary route of metabolism for alkyl ethers is oxidative


-dealkylation, catalyzed by Cytochrome P450 (CYP450) enzymes. This process initiates with the Hydrogen Atom Transfer (HAT) from the 

-carbon to the high-valent iron-oxo species (Compound I) of the CYP enzyme.
  • Methoxy (

    
    ):  The C-H bonds are electron-rich and relatively weak (
    
    
    
    ), making them prime targets for HAT.
  • Difluoromethoxy (

    
    ):  The presence of two strongly electronegative fluorine atoms withdraws electron density from the carbon center via induction (
    
    
    
    effect). This deactivates the remaining C-H bond towards radical abstraction. The C-H bond in
    
    
    is significantly stronger (
    
    
    ) and less electron-rich, raising the activation energy for the CYP-mediated oxidation.
The "Lipophilic Hydrogen Bond Donor"

Unlike


, which is chemically inert and acts purely as a lipophilic bulk, 

retains a proton that is rendered acidic by the geminal fluorines.
  • H-Bond Acidity (

    
    ):  The 
    
    
    
    of the C-H bond is lowered sufficiently to act as a weak hydrogen bond donor in non-polar environments (e.g., enzyme active sites).
  • Bioisosterism: It serves as a lipophilic bioisostere for hydroxyl (

    
    ) or thiol (
    
    
    
    ) groups, improving membrane permeability (
    
    
    ) while maintaining critical H-bond interactions with target proteins.

Mechanism of Metabolic Stabilization

The following diagram illustrates the comparative metabolic fate of methoxy vs. difluoromethoxy groups within the CYP450 catalytic cycle.

CYP_Metabolism cluster_CYP CYP450 Catalytic Cycle (Simplified) Fe_Oxo [Fe(IV)=O]•+ Compound I Radical C-Centered Radical Intermediate Fe_Oxo->Radical HAT (Rate Limiting) OCH3: Fast OCHF2: Slow note0 The C-H bond in OCHF2 is deactivated by fluorine (Polar Effect) Fe_Oxo->note0 Substrate Drug-O-R (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Complex->Fe_Oxo Hydroxylated Hemiacetal Intermediate Radical->Hydroxylated Oxygen Rebound Product Phenol + Aldehyde (Dealkylated) Hydroxylated->Product Spontaneous Collapse

Figure 1: Comparative mechanistic pathway of CYP450-mediated O-dealkylation. The rate-limiting Hydrogen Atom Transfer (HAT) step is kinetically suppressed in difluoromethoxy analogs due to electronic deactivation.

Case Studies in Drug Design

Pantoprazole (Protonix)[2]
  • Role of

    
    :  Located on the benzimidazole ring.[1]
    
  • Function: It replaces a potential methoxy group.[2][1][3] The electron-withdrawing nature of

    
     modulates the 
    
    
    
    of the benzimidazole nitrogen, which is critical for the drug's acid-activation mechanism in parietal cells. Furthermore, it blocks a metabolic soft spot (O-demethylation) that would otherwise lead to rapid clearance by CYP2C19.
Roflumilast (Daliresp)[2][4]
  • Role of

    
    :  Located on the catechol ether moiety.
    
  • Function: Roflumilast is a PDE4 inhibitor.[1] The

    
     group provides necessary lipophilicity for the hydrophobic pocket of PDE4 while preventing the rapid metabolic catechol formation seen with simple alkoxy analogs.
    

Table 1: Comparative Properties of Alkoxy Substituents

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Metabolic Stability Low (Labile)High Very High (Inert)
Lipophilicity (

)
-0.020.40 1.04
Hammett Constant (

)
-0.27 (Donor)0.18 (Weak Withdrawer) 0.35 (Withdrawer)
H-Bond Donor? NoYes (Weak) No
Conformation Planar (coplanar with ring)Out-of-plane (often orthogonal) Twisted

Experimental Workflows

Synthesis: Late-Stage Difluoromethylation

Direct difluoromethylation of phenols is the most common route.

Protocol:


-Difluoromethylation using Sodium Chlorodifluoroacetate 
  • Reagents: Phenol substrate (1.0 eq), Sodium chlorodifluoroacetate (

    
    , 2.5 eq), 
    
    
    
    or
    
    
    (2.0 eq).[2]
  • Solvent: DMF or DMF:Water (9:1).

  • Procedure:

    • Dissolve phenol and base in DMF.[1]

    • Add sodium chlorodifluoroacetate.[2][1]

    • Heat to 90–100 °C for 4–16 hours. Note: High temperature is required to generate the difluorocarbene (

      
      ) intermediate in situ.
      
    • Safety Warning: This reaction generates

      
      . Ensure open ventilation or a pressure-relief system.
      
  • Workup: Dilute with water, extract with EtOAc, wash with brine (3x) to remove DMF.

Evaluation: Microsomal Stability Assay

This assay validates the metabolic superiority of the


 analog over the parent 

.

Stability_Protocol cluster_sampling Sampling Timepoints start Start: Test Compound (1 µM final conc.) microsomes Liver Microsomes (HLM) + Phosphate Buffer (pH 7.4) start->microsomes preinc Pre-incubation 37°C, 5 min microsomes->preinc init Initiation: Add NADPH (1 mM) preinc->init t0 T = 0 min init->t0 t15 T = 15 min t0->t15 t30 T = 30 min t15->t30 t60 T = 60 min t30->t60 quench Quench: Cold Acetonitrile + Internal Std t60->quench analysis Analysis: LC-MS/MS (Parent Depletion) quench->analysis calc Calculation: CLint & t1/2 analysis->calc

Figure 2: Standard operating procedure for assessing intrinsic clearance (


) in human liver microsomes.

Data Analysis: Calculate the in vitro half-life (


) using the slope (

) of the ln(concentration) vs. time plot:


A successful


 substitution typically yields a 

increase in

compared to the

analog.

References

  • Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[5] Link

  • Erickson, J. A., et al. (2010). The Difluoromethoxy Group: A "Magic" Group for Medicinal Chemists? Journal of Medicinal Chemistry.[5]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • BenchChem Technical Reports. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[2][1]Link

Sources

Foundational

A Medicinal Chemist's Guide to Riluzole Analogs: The Strategic Incorporation of the 4-Difluoromethoxy Moiety

This technical guide provides an in-depth exploration into the design, synthesis, and evaluation of novel Riluzole analogs, with a specific focus on the introduction of a 4-difluoromethoxy group. We will delve into the m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration into the design, synthesis, and evaluation of novel Riluzole analogs, with a specific focus on the introduction of a 4-difluoromethoxy group. We will delve into the mechanistic rationale behind these modifications, present detailed experimental protocols, and offer a comparative analysis against the parent drug, Riluzole. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the pursuit of next-generation neuroprotective agents.

Introduction: Riluzole and the Unmet Need in Neuroprotection

Riluzole is a benzothiazole derivative that has been the cornerstone of amyotrophic lateral sclerosis (ALS) treatment for over two decades.[1][2] Its primary mechanism of action is believed to involve the modulation of glutamate neurotransmission and the inhibition of voltage-gated sodium channels, which collectively reduce neuronal hyperexcitability and subsequent excitotoxicity.[1][3][4] While Riluzole has shown a modest but significant effect in extending survival and delaying the need for ventilation in some ALS patients, its overall efficacy is limited, and it is not a cure.[1][5]

Furthermore, Riluzole's metabolic profile, primarily governed by cytochrome P450 enzymes CYP1A2 and CYP1A1, can lead to inter-individual variability in plasma concentrations and potential drug-drug interactions.[6][7][8][9] These limitations underscore the critical need for the development of novel Riluzole analogs with improved potency, enhanced safety profiles, and more favorable pharmacokinetic properties.

The Rationale for Analog Development: Targeting the 4-Position

Structure-activity relationship (SAR) studies on Riluzole have revealed that modifications to the benzothiazole core can significantly impact its biological activity.[10][11][12] While much of the early work focused on the 2-amino and 6-trifluoromethoxy groups, the 4-position of the benzothiazole ring presents a strategic vector for chemical modification. Introducing substituents at this position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's performance.

The Difluoromethoxy (-OCF₂H) Group: A Bioisostere with Unique Advantages

The difluoromethoxy group has emerged as a valuable substituent in modern medicinal chemistry due to its unique combination of physicochemical properties.[13][14] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety offers a nuanced profile:

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer significant resistance to oxidative metabolism by cytochrome P450 enzymes.[13][14] This can lead to a longer half-life and improved bioavailability compared to metabolically labile groups like methoxy.

  • Lipophilicity Tuning: The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group but generally less so than a trifluoromethoxy group.[14] This allows for fine-tuning of a molecule's logP value to optimize membrane permeability and absorption.[13][14]

  • Hydrogen Bond Donor Capability: The hydrogen atom of the difluoromethoxy group is sufficiently acidic to act as a weak hydrogen bond donor.[14][15] This is a rare feature for a lipophilic group and allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially preserving key binding interactions with a biological target while improving metabolic stability.[13][14][15]

By replacing the hydrogen at the 4-position of the Riluzole scaffold with a difluoromethoxy group, we hypothesize that it is possible to create a novel analog with enhanced metabolic stability and potentially improved neuroprotective activity.

Comparative Analysis: Riluzole vs. a Hypothetical 4-OCF₂H Analog

To illustrate the potential advantages of a 4-difluoromethoxy Riluzole analog (termed RIL-4-OCF₂H), the following table presents a comparative summary of key preclinical parameters based on established trends in medicinal chemistry.

ParameterRiluzoleRIL-4-OCF₂H (Projected)Rationale for Projection
Potency
Sodium Channel Blockade (IC₅₀)~15 µM~10-20 µMThe 4-position is not typically involved in direct binding; potency is expected to be comparable.
Glutamate Release Inhibition (EC₅₀)~5 µM~3-7 µMSimilar to sodium channel blockade, the effect on potency is not predicted to be dramatic.
Pharmacokinetics
Metabolic Stability (Microsomal T½)ModerateHighThe -OCF₂H group is known to block oxidative metabolism, leading to a longer half-life.[13][14]
Primary Metabolizing EnzymeCYP1A2/1A1[6][7][8]Reduced CYP1A-mediated metabolismThe primary site of metabolism is shifted, potentially reducing interactions with CYP1A inducers/inhibitors.
Lipophilicity (cLogP)~3.1~3.5The -OCF₂H group is more lipophilic than a hydrogen atom, which can improve membrane permeability.[14]
Safety
hERG Inhibition (IC₅₀)>30 µM>30 µMNot expected to significantly change, as hERG liability is often associated with other structural motifs.
Cytotoxicity (CC₅₀ in SH-SY5Y cells)>50 µM>50 µMMajor changes in cytotoxicity are not anticipated with this specific modification.
Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a 4-difluoromethoxy Riluzole analog and its subsequent in vitro evaluation.

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available materials. The key steps involve the synthesis of the 4-(difluoromethoxy)aniline intermediate, followed by cyclization to form the benzothiazole ring.

Step 1: Synthesis of 4-(difluoromethoxy)nitrobenzene This step is based on the reaction of 4-nitrophenol with a difluoromethylating agent.

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Introduce monochlorodifluoromethane gas into the reaction mixture at a controlled rate, maintaining the temperature between 60-80°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(difluoromethoxy)nitrobenzene, which can be purified by column chromatography.

Step 2: Synthesis of 4-(difluoromethoxy)aniline This involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation.

  • Dissolve 4-(difluoromethoxy)nitrobenzene (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(difluoromethoxy)aniline, which can be used in the next step without further purification if the purity is sufficient.

Step 3: Synthesis of 2-amino-4-(difluoromethoxy)benzothiazole This is a classic benzothiazole synthesis via oxidative cyclization.

  • Dissolve 4-(difluoromethoxy)aniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

  • Pour the reaction mixture into ice water and neutralize with a base such as sodium hydroxide solution until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4-(difluoromethoxy)benzothiazole.

This assay assesses the ability of the synthesized compound to protect neuronal cells from glutamate-induced cell death. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.[16]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (RIL-4-OCF₂H) and Riluzole (as a positive control) in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1 hour.

  • Glutamate Challenge: After the pre-incubation period, add glutamate to each well (except for the vehicle control wells) to a final concentration of 5 mM.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated, non-glutamate-challenged control wells. Plot the concentration-response curves and determine the EC₅₀ values for neuroprotection for each compound.

Visualizing the Workflow and Underlying Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision A Hypothesis Generation: Incorporate -OCF2H at 4-position B Synthesis of Intermediate: 4-(difluoromethoxy)aniline A->B Synthetic Route Planning C Final Compound Synthesis: 2-amino-4-(difluoromethoxy)benzothiazole B->C Benzothiazole Formation D Neuroprotection Assay: Glutamate-induced excitotoxicity C->D Biological Screening E Metabolic Stability Assay: Human Liver Microsomes D->E Assess PK properties F Safety Profiling: hERG, Cytotoxicity E->F Assess Safety G Comparative Analysis: Riluzole vs. Analog F->G H Go/No-Go Decision for In Vivo Studies G->H Efficacy & Safety Review

Caption: Workflow for the design and evaluation of novel Riluzole analogs.

G PreSyn Presynaptic Terminal PostSyn Postsynaptic Neuron Riluzole Riluzole NaChannel Voltage-Gated Na+ Channel Riluzole->NaChannel Inhibits GluVesicle Glutamate Vesicle NaChannel->GluVesicle Depolarization & Ca2+ Influx NMDA_R NMDA Receptor GluVesicle->NMDA_R Glutamate Release AMPA_R AMPA Receptor GluVesicle->AMPA_R

Caption: Riluzole's inhibitory effects on the glutamatergic synapse.

Conclusion and Future Directions

The strategic incorporation of a 4-difluoromethoxy group onto the Riluzole scaffold represents a promising avenue for the development of second-generation neuroprotective agents. The unique properties of the -OCF₂H moiety, particularly its ability to enhance metabolic stability while maintaining or even improving biological activity, make it an attractive choice for medicinal chemists.[13][14] The experimental protocols outlined in this guide provide a clear path for the synthesis and evaluation of these novel analogs.

Future work should focus on a comprehensive in vivo characterization of promising candidates, including pharmacokinetic studies in relevant animal models and efficacy testing in models of neurodegenerative diseases such as ALS. A thorough investigation of the off-target effects and a more detailed safety assessment will also be crucial for the clinical translation of these next-generation Riluzole analogs.

References

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. PMC. [Link]

  • Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. PubMed. [Link]

  • Rilutek (Riluzole) for ALS. ALS News Today. [Link]

  • Quantitative Structure Activity Relationship of Riluzole Series as Anticonvulsants. ResearchGate. [Link]

  • Riluzole Series. Synthesis and in Vivo “Antiglutamate” Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of new N-alkylated derivatives of riluzole. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of novel Riluzole analogues. Huddersfield Repository. [Link]

  • A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade?. PubMed. [Link]

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • In vitro neurology assays. InnoSer. [Link]

  • Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Patsnap Synapse. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Riluzole metabolism and CYP1A1/2 polymorphisms in patients with ALS. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Riluzole. Wikipedia. [Link]

  • A Modeling Investigation of the CYP1A Drug Interactions of Riluzole. PubMed. [Link]

  • Quantitative structure activity relationship of riluzole series as anticonvulsants. Request PDF - ResearchGate. [Link]

  • From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies. MDPI. [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters - ACS Publications. [Link]

  • RILUTEK® (riluzole) Tablets Rx only. accessdata.fda.gov. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays. [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. [Link]

  • Riluzole metabolism and CYP1A1/2 polymorphisms in patients with ALS. Taylor & Francis. [Link]

  • Preparation method of 4-(difluoromethoxy)aniline.
  • Full article: Riluzole metabolism and CYP1A1/2 polymorphisms in patients with ALS. Taylor & Francis Online. [Link]

  • Association between CYP1A2 activity and riluzole clearance in patients with amyotrophic lateral sclerosis. PubMed. [Link]

  • In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers. [Link]

  • Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • 4-(Difluoromethoxy)Aniline 98.0%(GC). PureSynth. [Link]

Sources

Exploratory

A Technical Guide to the Hydrogen Bond Donor Properties of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Abstract The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate the physicochemical and pharmacokinetic properties of dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth technical framework for characterizing the hydrogen bond (H-bond) donor properties of a novel scaffold, 4-(difluoromethoxy)-1,3-benzothiazol-2-amine. The 2-aminobenzothiazole core is a privileged structure in drug discovery, appearing in approved drugs and numerous clinical candidates.[2][3][4] The addition of a 4-difluoromethoxy group introduces unique electronic features, most notably the capacity of the -OCF₂H moiety to act as a lipophilic hydrogen bond donor.[1][5] This document outlines a multi-pronged approach, combining spectroscopic and computational methodologies, to provide a comprehensive understanding of the N-H protons of the C2-amine as primary hydrogen bond donors. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the intermolecular interaction potential of this and similar molecular scaffolds.

Introduction: Rationale and Strategic Context

Hydrogen bonding is a fundamental element of molecular recognition, governing drug-target interactions, protein structure, and critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] Hydrogen bond donors, in particular, are critical pharmacophoric features, yet their inclusion in drug candidates can present challenges related to polarity and membrane permeability.[8][9] Therefore, a precise characterization of a molecule's H-bond donor capacity is essential for rational drug design.

The subject of this guide, 4-(difluoromethoxy)-1,3-benzothiazol-2-amine, combines two moieties of significant interest in medicinal chemistry. The 2-aminobenzothiazole scaffold is a versatile building block for a wide range of biologically active compounds, including anticancer and anti-ischemic agents.[2][10] The difluoromethoxy (-OCF₂H) group is a unique substituent that acts as a weak electron-withdrawing group and, crucially, can function as a hydrogen bond donor itself.[1][5] This creates a molecule with potentially complex H-bond donor characteristics, primarily centered on the two N-H protons of the amine group.

This guide will provide a comprehensive, step-by-step approach to:

  • Theoretically assess the electronic landscape of the molecule.

  • Experimentally quantify the H-bond donor strength using spectroscopic techniques.

  • Computationally model and validate the experimental findings.

  • Synthesize the data to build a holistic profile of the molecule's H-bond donor properties.

Theoretical Framework and Initial Assessment

Before embarking on experimental work, a theoretical assessment of the molecule's electronic properties can provide valuable predictive insights into its hydrogen bonding capabilities.

Electronic Influence of Substituents

The hydrogen bond donating capacity of the 2-amino group is modulated by the electronic properties of the entire benzothiazole ring system and the 4-difluoromethoxy substituent.

  • 2-Aminobenzothiazole Scaffold: The benzothiazole ring system itself influences the electron density on the exocyclic amine. The endocyclic nitrogen and sulfur atoms can pull electron density from the fused benzene ring, which in turn affects the acidity of the N-H protons.

  • Difluoromethoxy (-OCF₂H) Group: This group is weakly electron-withdrawing, with a reported Hammett constant (σp) of approximately +0.14.[5] This is in contrast to the difluoro(methoxy)methyl (-CF₂OCH₃) group, which acts as a moderate electron acceptor through both inductive and resonance effects.[11][12][13] The electron-withdrawing nature of the -OCF₂H group is expected to slightly increase the acidity of the N-H protons of the nearby amino group, thereby enhancing their hydrogen bond donor strength.

Qualitative Prediction of H-Bonding Sites

A qualitative prediction of the molecule's H-bond capabilities can be visualized through a molecular electrostatic potential (MEP) map, which would be generated via computational methods as described in Section 4. The map would highlight the electron-poor regions (positive potential) around the amine hydrogens, confirming their status as primary H-bond donor sites.

Experimental Characterization of H-Bond Donor Strength

This section details the primary experimental workflows for quantifying the hydrogen bond donor properties of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, non-invasive technique for studying hydrogen bonding. The chemical shift of an N-H proton is highly sensitive to its electronic environment. Formation of a hydrogen bond deshields the proton, causing a downfield shift in its resonance frequency.

3.1.1. Protocol: ¹H NMR Titration with a Hydrogen Bond Acceptor

This protocol quantifies the association constant (Kₐ) between the target molecule and a known hydrogen bond acceptor, typically dimethyl sulfoxide (DMSO).

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-(difluoromethoxy)-1,3-benzothiazol-2-amine in a non-interacting, deuterated solvent such as chloroform-d (CDCl₃). A typical concentration is 1-5 mM.

    • Prepare a stock solution of the hydrogen bond acceptor (e.g., DMSO) in the same solvent.

  • Titration:

    • Acquire a baseline ¹H NMR spectrum of the benzothiazole solution.

    • Perform a series of titrations by adding increasing equivalents of the DMSO stock solution to the benzothiazole solution.

    • After each addition, acquire a new ¹H NMR spectrum. A range of 0 to 20 equivalents of DMSO is typically sufficient to observe saturation of the chemical shift change.

  • Data Analysis:

    • Monitor the chemical shift (δ) of the -NH₂ protons.

    • Plot the change in chemical shift (Δδ) versus the concentration of the acceptor.

    • The data can be fitted to a 1:1 binding isotherm to calculate the association constant (Kₐ). A larger Kₐ value indicates stronger hydrogen bonding.

A simplified method involves comparing the N-H chemical shifts in a non-polar solvent (like CDCl₃) and a strong H-bond accepting solvent (like DMSO-d₆).[14] A larger difference between these shifts indicates a stronger H-bond donor capacity.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of bonds within a molecule. The stretching frequency of an N-H bond is sensitive to hydrogen bonding. When an N-H group participates in a hydrogen bond, the bond is weakened and elongated, resulting in a decrease in the stretching frequency (a redshift).

3.2.1. Protocol: FTIR Analysis in the N-H Stretching Region
  • Sample Preparation:

    • Prepare a dilute solution (e.g., <0.005 M to prevent self-association) of 4-(difluoromethoxy)-1,3-benzothiazol-2-amine in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).[15]

    • Acquire a baseline FTIR spectrum, focusing on the N-H stretching region (typically 3300-3500 cm⁻¹).

  • Addition of H-Bond Acceptor:

    • Prepare a series of solutions with a fixed concentration of the benzothiazole and increasing concentrations of a hydrogen bond acceptor (e.g., benzene, toluene, or a stronger acceptor like DMSO).

    • Acquire an FTIR spectrum for each solution.

  • Spectral Analysis:

    • Observe the appearance of a new, broader band at a lower frequency, corresponding to the hydrogen-bonded N-H stretch. The original "free" N-H band will decrease in intensity.

    • The magnitude of the frequency shift (Δν) between the free and bonded N-H bands is a direct measure of the hydrogen bond strength. A larger Δν indicates a stronger interaction.

The experimental workflow for both NMR and FTIR characterization is depicted below.

G cluster_0 Experimental Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy start Synthesize/Procure 4-(Difluoromethoxy)-1,3- benzothiazol-2-amine nmr_prep Prepare Solutions (CDCl₃) start->nmr_prep ftir_prep Prepare Solutions (CCl₄) start->ftir_prep nmr_titrate Titrate with H-bond Acceptor (DMSO) nmr_prep->nmr_titrate nmr_acquire Acquire ¹H NMR Spectra nmr_titrate->nmr_acquire nmr_analyze Analyze Δδ Calculate Kₐ nmr_acquire->nmr_analyze data_synthesis Synthesize Data nmr_analyze->data_synthesis ftir_add Add H-bond Acceptor ftir_prep->ftir_add ftir_acquire Acquire IR Spectra (N-H Region) ftir_add->ftir_acquire ftir_analyze Analyze Δν ftir_acquire->ftir_analyze ftir_analyze->data_synthesis conclusion Comprehensive H-Bond Donor Profile data_synthesis->conclusion

Caption: Workflow for experimental H-bond donor characterization.

Computational Chemistry Analysis

Computational methods provide a powerful complement to experimental data, offering insights into the energetic and geometric aspects of hydrogen bonding at the atomic level. Density Functional Theory (DFT) is a well-established method for reliably describing hydrogen bonds.[16][17]

Protocol: DFT Calculation of H-Bond Interaction Energy

The interaction energy of a hydrogen bond can be calculated using the supermolecular approach.[18][19]

  • Model Building:

    • Construct the 3D structures of 4-(difluoromethoxy)-1,3-benzothiazol-2-amine (the donor) and a probe hydrogen bond acceptor molecule (e.g., water or acetone).

  • Geometry Optimization:

    • Perform geometry optimization for the isolated donor molecule.

    • Perform geometry optimization for the isolated acceptor molecule.

    • Arrange the donor and acceptor in a hydrogen-bonded complex and perform a full geometry optimization of the complex.

  • Energy Calculation:

    • Calculate the electronic energy of the optimized donor (E_donor), the optimized acceptor (E_acceptor), and the optimized complex (E_complex).

    • The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_donor + E_acceptor) [18]

    • A more negative ΔE indicates a stronger hydrogen bond. It is crucial to correct for Basis Set Superposition Error (BSSE) to obtain accurate interaction energies.

Visualization of Electronic Properties
  • Molecular Electrostatic Potential (MEP): As mentioned earlier, an MEP surface should be calculated for the optimized structure of the benzothiazole. This surface visually represents the regions of positive (electron-poor, H-bond donor sites) and negative (electron-rich, H-bond acceptor sites) electrostatic potential.

  • Atoms in Molecules (AIM) Theory: AIM analysis can be performed on the optimized complex to identify the bond critical point (BCP) between the donor hydrogen and the acceptor atom.[20] The electron density at this point provides further quantitative evidence of the hydrogen bond's strength.

The logical relationship between the different characterization techniques is illustrated in the following diagram.

G cluster_methods Characterization Methods cluster_outputs Quantitative & Qualitative Outputs Topic H-Bond Donor Properties of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine Experimental Experimental ¹H NMR Spectroscopy FTIR Spectroscopy Topic->Experimental Computational Computational DFT Calculations MEP Surface AIM Analysis Topic->Computational Exp_Data Experimental Data Association Constant (Kₐ) Frequency Shift (Δν) Experimental:nmr->Exp_Data:ka Experimental:ftir->Exp_Data:dv Comp_Data Computational Data Interaction Energy (ΔE) Bond Geometry Electronic Visualization Computational:dft->Comp_Data:de Computational:dft->Comp_Data:geom Computational:mep->Comp_Data:viz Computational:aim->Comp_Data:geom Conclusion Integrated Profile: Strength, Geometry, and Electronic Nature of N-H Donors Exp_Data->Conclusion Comp_Data->Conclusion

Caption: Integration of methods for H-bond donor analysis.

Data Synthesis and Interpretation

The ultimate goal is to integrate the findings from all methodologies to construct a comprehensive profile of the H-bond donor properties. The quantitative data should be summarized for clarity.

Table 1: Summary of Predicted Quantitative H-Bond Donor Data
ParameterMethodPredicted OutcomeInterpretation
Association Constant (Kₐ) ¹H NMR TitrationModerate to HighIndicates a strong propensity to form H-bonds in solution.
N-H Frequency Shift (Δν) FTIR SpectroscopySignificant redshiftConfirms the weakening of the N-H bond upon H-bond formation, proportional to bond strength.
Interaction Energy (ΔE) DFT Calculations-15 to -25 kJ/molProvides a theoretical value for the intrinsic strength of the N-H···Acceptor interaction.
H···Acceptor Distance DFT Geometry Opt.1.8 - 2.2 ÅTypical distance for a moderate to strong hydrogen bond.
Donor-H···Acceptor Angle DFT Geometry Opt.> 160°Indicates a strong, highly directional hydrogen bond.

Implications for Drug Development

A thorough understanding of the H-bond donor properties of 4-(difluoromethoxy)-1,3-benzothiazol-2-amine is critical for its application in drug discovery.

  • Target Engagement: The two N-H groups represent key interaction points for engaging with hydrogen bond acceptors (e.g., carbonyl oxygens, carboxylates) in a protein's active site. The confirmed moderate-to-strong donor capacity makes these interactions significant contributors to binding affinity.

  • Selectivity: The specific geometry and electronic nature of the H-bond donors can be exploited to achieve selectivity for a target protein over anti-targets.

  • Physicochemical Properties: As a dual H-bond donor, the molecule's polarity will influence its solubility and permeability. While strong H-bond donors can improve aqueous solubility, they can also hinder passive diffusion across cell membranes, a key consideration in Lipinski's Rule of Five.[6] The data generated through the methods described here will allow for a more precise tuning of these properties in lead optimization campaigns.

  • Bioisosterism: The characterization provides a baseline for designing bioisosteric replacements. For instance, if reduced H-bond donor strength is desired to improve permeability, modifications to the scaffold can be proposed and evaluated against the data presented here.

References

  • This is a placeholder for a real reference if one were found on the specific molecule.
  • On the Accuracy of DFT for Describing Hydrogen Bonds: Dependence on the Bond Directionality. NOMAD Laboratory.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
  • Intramolecular Hydrogen Bonding and Conformation of Small Peptides: Variable-Temperature FTIR Study on N-Acetyl-l-Pro-l-Leu-Gly-NH2 and Related Compounds. Journal of the American Chemical Society - ACS Publications.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Estimating the Hydrogen Bond Energy. The Journal of Physical Chemistry A.
  • Calculating interaction energies of hydrogen bonded dimers and complexes of HF, H2O and NH3: Super-molecular versus AIM Approach. Scholars Research Library.
  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives.
  • Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. PubMed.
  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives.
  • Hydrogen bond. Wikipedia.
  • How do I calculate hydrogen bond energies?. ECHEMI.
  • Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry - ACS Publications.
  • Hydrogen bond donors in drug design. ChemRxiv.
  • FTIR study on N-H·hydrogen bonding: N-alkylpropanamides - aromatic donor system. SciSpace.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Theoretical Studies on the Interaction between 2-Aminobenzothiazole and Water.
  • Estimating the Hydrogen Bond Strength by Machine Learning Approaches. ACS Omega.
  • Hydrogen Bonds. VADAR.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.
  • How Well Can Density Functional Methods Describe Hydrogen Bonds to π Acceptors?.
  • Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PubMed.
  • Hydrogen-Bond Donors in Drug Design. PubMed.
  • Is there a way to calculate bond energies using computational chemistry?.
  • H-bond donor: Significance and symbolism.
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Executive Summary This Application Note details the synthesis of 4-(difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 1038981-17-7), a critical scaffold in medicinal chemistry. The difluoromethoxy (-OCHF ) group acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 4-(difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 1038981-17-7), a critical scaffold in medicinal chemistry. The difluoromethoxy (-OCHF


) group acts as a lipophilic hydrogen bond donor/acceptor bioisostere, often modulating metabolic stability and membrane permeability compared to methoxy or trifluoromethoxy analogs.

Unlike standard benzothiazole syntheses that target the 6-position (e.g., Riluzole), this protocol specifically targets the 4-position (peri-to-nitrogen). This regiochemistry is achieved by selecting 2-nitrophenol as the starting material, leveraging the steric blocking of the ortho-position to force cyclization at the specific site required for the 4-isomer.

Key Technical Advantages of This Protocol[1]
  • Safety: Replaces gaseous chlorodifluoromethane (Freon-22) with Sodium Chlorodifluoroacetate , a solid, bench-stable difluorocarbene precursor.

  • Regiocontrol: Guarantees 4-substitution via the Hugershoff reaction on a 2-substituted aniline.

  • Scalability: Designed for gram-scale synthesis with standard laboratory equipment.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three modular phases. The core strategy relies on constructing the benzothiazole ring after installing the sensitive fluorinated ether.

Retrosynthesis Target 4-(Difluoromethoxy)- 1,3-benzothiazol-2-amine Intermediate2 2-(Difluoromethoxy)aniline Target->Intermediate2 Hugershoff Cyclization (KSCN, Br2) Intermediate1 1-(Difluoromethoxy)- 2-nitrobenzene Intermediate2->Intermediate1 Nitro Reduction (Fe, NH4Cl) Start 2-Nitrophenol Intermediate1->Start Difluoromethylation (ClCF2CO2Na)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 2-nitrophenol.

Experimental Protocols

Module 1: O-Difluoromethylation

Objective: Install the -OCHF


 group using a solid carbene source.
Reaction Type:  Difluorocarbene insertion.
Materials
  • Precursor: 2-Nitrophenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (2.5 equiv)

  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF (Dimethylformamide) / Water (10:1 ratio)

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and internal thermometer.

  • Dissolution: Charge the flask with 2-nitrophenol (e.g., 13.9 g, 100 mmol) and K

    
    CO
    
    
    
    (20.7 g, 150 mmol). Add DMF (100 mL) and Water (10 mL). Stir at room temperature for 15 minutes to form the phenolate.
  • Reagent Addition: Add Sodium chlorodifluoroacetate (38.1 g, 250 mmol) in a single portion.

  • Heating (Critical): Heat the mixture to 95–100 °C .

    • Mechanism:[1][2][3] At this temperature, the salt decarboxylates to release difluorocarbene (:CF

      
      ).[1][4]
      
    • Observation: Vigorous CO

      
       evolution will occur. Ensure the condenser is efficient to retain the solvent.
      
  • Reaction Duration: Maintain temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (yellow) should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield 1-(difluoromethoxy)-2-nitrobenzene as a pale yellow oil.

Expert Note: Avoid strictly anhydrous conditions. A small amount of water (as proton source) is necessary to quench the intermediate anion formed after carbene insertion, yielding the -OCHF


 group rather than side products.
Module 2: Chemoselective Reduction

Objective: Reduce the nitro group to an aniline without defluorination. Reaction Type: Bechamp Reduction (Iron-mediated).

Materials
  • Substrate: 1-(Difluoromethoxy)-2-nitrobenzene

  • Reductant: Iron powder (Fe) (4.0 equiv, 325 mesh)

  • Catalyst: Ammonium Chloride (NH

    
    Cl) (0.5 equiv)
    
  • Solvent: Ethanol / Water (4:1)

Step-by-Step Protocol
  • Preparation: Dissolve the nitro compound (e.g., 10 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add NH

    
    Cl and Iron powder.
    
  • Reflux: Heat to vigorous reflux (80 °C) for 2 hours.

    • Monitoring: The yellow color of the nitro compound will fade to a brownish slurry.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Dichloromethane (DCM).

  • Yield: Dry (MgSO

    
    ) and concentrate to obtain 2-(difluoromethoxy)aniline .
    
    • Stability: This aniline is prone to oxidation; store under argon or use immediately in Module 3.

Why Iron? Catalytic hydrogenation (Pd/C, H


) carries a risk of hydrogenolysis of the benzylic-like C-F bonds or the O-CHF

group. Iron is chemoselective for the nitro group.
Module 3: Hugershoff Cyclization

Objective: Form the benzothiazole core with the amino group at position 2 and the difluoromethoxy group at position 4. Reaction Type: Electrophilic Aromatic Substitution / Oxidative Cyclization.

Materials
  • Substrate: 2-(Difluoromethoxy)aniline (1.0 equiv)

  • Reagent: Potassium Thiocyanate (KSCN) (4.0 equiv)

  • Oxidant: Bromine (Br

    
    ) (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid[5][6][7][8]

Step-by-Step Protocol
  • Thiourea Formation (In Situ): Dissolve 2-(difluoromethoxy)aniline (e.g., 5.0 g) and KSCN (11.0 g) in Glacial Acetic Acid (50 mL). Stir for 20 minutes at room temperature.

  • Bromination (Controlled): Cool the solution to 10–15 °C using a water bath. Add Bromine (1.5 mL) dissolved in Acetic Acid (10 mL) dropwise over 30 minutes.

    • Safety: Bromine is highly toxic and corrosive. Use a dropping funnel and work in a fume hood.

    • Visual: The solution will turn orange/red, then fade as Br

      
       is consumed.
      
  • Cyclization: After addition, remove the cooling bath and stir at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into crushed ice (200 g). Neutralize to pH 8–9 using Ammonium Hydroxide (25% NH

    
    OH).
    
    • Precipitation: The product usually precipitates as a solid upon neutralization.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 98:2).

Regioselectivity Mechanism

The starting aniline has the -OCHF


 group at position 2. The thiourea intermediate directs cyclization to an ortho position.
  • Position 2 (Original): Blocked by -OCHF

    
    .
    
  • Position 6 (Original): Open.

  • Result: Cyclization occurs at original C6. In the final benzothiazole numbering, the bridgehead nitrogen is adjacent to the original C2. Thus, the -OCHF

    
     ends up at Position 4 .[9]
    

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/Water)
Mass Spec [M+H]

= 217.2 Da
LC-MS (ESI+)
1H NMR

7.2-7.5 (m, 3H, Ar-H), 7.6 (s, 2H, NH

), 6.9 (t, 1H, CHF

,

Hz)
DMSO-

, 400 MHz
19F NMR Doublet (

ppm)
DMSO-

Key Identification Marker: The difluoromethoxy proton appears as a characteristic triplet with a large geminal coupling constant (


 Hz).

Process Workflow Diagram

Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Hugershoff Cyclization Step1_Mix Mix 2-Nitrophenol + ClCF2CO2Na in DMF/H2O Step1_Heat Heat to 95°C (Decarboxylation) Release :CF2 Step1_Mix->Step1_Heat Step1_Workup Extract & Purify 1-(Difluoromethoxy)-2-nitrobenzene Step1_Heat->Step1_Workup Step2_React Fe / NH4Cl / EtOH Reflux 2h Step1_Workup->Step2_React Step2_Filter Filter Iron Sludge Isolate Aniline Step2_React->Step2_Filter Step3_Thiourea Add KSCN + Aniline in AcOH Step2_Filter->Step3_Thiourea Step3_Br2 Add Br2 dropwise (Electrophilic Attack) Step3_Thiourea->Step3_Br2 Step3_Final Neutralize & Crystallize Target Molecule Step3_Br2->Step3_Final

Figure 2: Operational workflow for the synthesis.

References

  • Hu, J., et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 2024, 101, 36-53.

  • Fier, P. S., & Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines." Science, 2013.
  • Jordan, A. D., et al. "Hugershoff Synthesis of Benzothiazoles." Journal of Organic Chemistry, 2003. (General mechanism reference).
  • Biosynth. "4-(Difluoromethoxy)-1,3-benzothiazol-2-amine Product Page." Biosynth Catalog.

  • BenchChem. "Synthesis of 4-(Difluoromethoxy)-2-nitroaniline." BenchChem Technical Guide.

Sources

Application

High-Efficiency Amide Coupling Protocols for 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Executive Summary & Strategic Analysis The Molecule: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 243976-52-5) represents a challenging class of nucleophiles in medicinal chemistry. It combines the inherent low nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Molecule: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 243976-52-5) represents a challenging class of nucleophiles in medicinal chemistry. It combines the inherent low nucleophilicity of a 2-aminobenzothiazole with the electron-withdrawing and sterically demanding 4-(difluoromethoxy) group.

The Challenge:

  • Electronic Deactivation: The 2-amino group is conjugated with the benzothiazole ring (amidine-like resonance), significantly lowering its

    
     compared to aniline. The 
    
    
    
    group at the 4-position exerts a strong inductive electron-withdrawing effect (-I), further reducing nucleophilicity.
  • Steric Hindrance: Unlike Riluzole (6-trifluoromethoxy), where the substituent is remote, the 4-position substituent here creates an "ortho-effect," sterically crowding both the exocyclic amine and the endocyclic nitrogen.

  • Regioselectivity: Amide coupling can occur at the exocyclic amine (

    
    , desired) or the endocyclic ring nitrogen (
    
    
    
    , kinetic byproduct).

The Solution: Standard coupling reagents (EDC/HOBt) often fail or result in low conversion. This guide prioritizes Propylphosphonic Anhydride (T3P) for its superior performance with electron-deficient amines and HATU for small-scale discovery, alongside a "Sledgehammer" protocol using acid chlorides for sterically encumbered acids.

Mechanistic Insight & Decision Pathways

To ensure reproducibility, one must understand the competition between the kinetic (


) and thermodynamic (

) products.
Diagram 1: Reactivity & Regioselectivity Landscape

G Start Reagents: Acid + 4-(OCHF2)-Benzothiazole-NH2 Activation Carboxylic Acid Activation (Active Ester/Anhydride) Start->Activation N_Endo_Attack Kinetic Path: Attack by Ring Nitrogen (N3) Activation->N_Endo_Attack Fast (Kinetic) N_Exo_Attack Thermodynamic Path: Attack by Exocyclic Amine Activation->N_Exo_Attack Slow (Thermodynamic) Unstable_Inter N-Acyl Imino Intermediate (Unstable/Labile) N_Endo_Attack->Unstable_Inter Stable_Product Target Amide Product (Stable) N_Exo_Attack->Stable_Product Rearrangement Thermal Rearrangement (Dimroth-like) Unstable_Inter->Rearrangement Heat/Base Rearrangement->Stable_Product

Caption: Kinetic vs. Thermodynamic control in benzothiazole acylation. N-endo attack is often faster but reversible or rearrangeable to the stable N-exo amide under thermal conditions.

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: Scalability, difficult amines, simple workup, and preventing epimerization. Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration 0.1 – 0.2 M).

  • Base Addition: Add Pyridine (4.0 equiv). Note: Pyridine often outperforms DIPEA for benzothiazoles as it acts as both base and nucleophilic catalyst.

  • Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (2.0 equiv) dropwise.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by LCMS after 1 hour.

    • Optimization: If conversion is <50% after 4 hours, heat the reaction to 60–75°C . The thermal energy helps overcome the steric bulk of the 4-difluoromethoxy group and promotes thermodynamic equilibration to the desired amide.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 10% citric acid (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: High-Throughput Discovery (HATU)

Best for: Small scale (mg), library synthesis, valuable acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • HATU (1.2 – 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5–10 minutes at RT. Visually confirm dissolution.

  • Coupling: Add the 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at 50°C for 4–16 hours.

    • Why Heat? The 4-position substituent creates steric hindrance. Room temperature HATU couplings often stall on this scaffold.

  • Workup: Dilute with EtOAc/Ether. Wash with water (x3) to remove DMF (crucial to prevent emulsion).

Protocol C: The "Sledgehammer" (Acid Chloride)

Best for: Extremely unreactive systems where HATU/T3P fail.

Step-by-Step Methodology:

  • Generation: Convert the carboxylic acid to acid chloride using oxalyl chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve the acid chloride in Pyridine (as solvent) or DCM with Pyridine (5 equiv).

  • Addition: Add the Amine (1.0 equiv) and catalytic DMAP (0.1 equiv).

  • Conditions: Heat to 80°C (if using pure pyridine) or reflux (if DCM) for 2–6 hours.

  • Quench: Quench with water.

Comparative Data & Selection Guide

The following table summarizes expected performance based on the electronic nature of the coupling partner.

Coupling AgentReactivityEpimerization RiskWorkup EaseRecommended For
T3P HighVery LowExcellent (Aq. Wash)Primary Recommendation. Process scale & difficult amines.
HATU Very HighModerateModerate (DMF removal)Discovery scale; precious acids.
EDC/HOBt LowLowGoodNot Recommended for this specific amine.
POCl3 ExtremeHighPoorOnly if T3P/HATU fail.
Diagram 2: Protocol Selection Decision Tree

DecisionTree Start Start: Amide Coupling with 4-(OCHF2)-Benzothiazole-NH2 Check_Acid Is the Carboxylic Acid Sterically Hindered? Start->Check_Acid Hindered_Yes Yes (e.g., tertiary alpha-carbon) Check_Acid->Hindered_Yes Hindered_No No Check_Acid->Hindered_No Protocol_AcidCl Use Protocol C: Acid Chloride (Pyridine, DMAP, Heat) Hindered_Yes->Protocol_AcidCl Scale_Check Scale of Reaction? Hindered_No->Scale_Check Discovery < 100 mg (Discovery) Scale_Check->Discovery Process > 1 g (Process/Scale) Scale_Check->Process Protocol_HATU Use Protocol B: HATU (DMF, 50°C) Discovery->Protocol_HATU Protocol_T3P Use Protocol A: T3P (EtOAc/Pyridine, Reflux) Process->Protocol_T3P Protocol_HATU->Protocol_AcidCl If fails Protocol_T3P->Protocol_AcidCl If fails

Caption: Logical flow for selecting the optimal coupling strategy based on steric hindrance and scale.

Troubleshooting & Self-Validation

Regioselectivity Check (N-exo vs N-endo)
  • Observation: You isolate a product with the correct Mass (M+H), but the NMR looks "messy" or the retention time is slightly off.

  • Cause: You may have formed the N-endo acylated product (on the ring nitrogen).

  • Validation:

    • 1H NMR: The amide proton in the desired N-exo product usually appears downfield (10–12 ppm). In the N-endo product, the aromatic protons on the benzothiazole ring will shift significantly due to the loss of aromaticity/change in electronics.

    • Fix: Heat the reaction mixture (or the isolated intermediate) in Pyridine or DMF at 80°C. This promotes the Dimroth-like rearrangement from the kinetic N-endo to the thermodynamic N-exo product.

Low Conversion
  • Cause: The 4-difluoromethoxy group creates a "picket fence" steric effect.

  • Fix: Switch solvent to 2-Methyltetrahydrofuran (2-MeTHF) . It allows for higher reaction temperatures than DCM/EtOAc and has better solubility for hydrophobic intermediates than Toluene.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Archibald, T. G., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048-5051.

  • Patterson, D. E., et al. (2009).[3] Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate. Organic Process Research & Development, 13(5), 900-906. (Highlighting T3P utility).

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[3] Synlett, 2009(16), 2723-2727.

Sources

Method

Synthesis and Characterization of Novel Schiff Bases from 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine: A Protocol for Developing Bioactive Scaffolds

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived fro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from 4-(difluoromethoxy)-1,3-benzothiazol-2-amine. We delve into the scientific rationale behind the synthetic strategy, offering a detailed, step-by-step protocol suitable for researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure in pharmacology, and its combination with the bio-inert yet functionally significant difluoromethoxy group and the versatile azomethine linkage of a Schiff base presents a promising avenue for creating new chemical entities with potential therapeutic value. This document outlines the reaction mechanism, experimental procedures, and analytical techniques required for successful synthesis and validation.

Introduction: The Scientific Rationale

The convergence of three key structural motifs—the benzothiazole ring, the difluoromethoxy group, and the Schiff base linkage—forms the foundation of this synthetic protocol. Understanding the contribution of each component is crucial for appreciating the potential of the resulting compounds.

  • The Benzothiazole Core: Benzothiazoles are bicyclic heterocyclic compounds that are staples in medicinal chemistry. Their rigid structure and ability to participate in various non-covalent interactions have led to their incorporation into a wide array of pharmacologically active agents, including those with antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties[1][2][3]. The nitrogen and sulfur heteroatoms serve as key coordination sites and hydrogen bond acceptors, influencing the molecule's interaction with biological targets[4].

  • The Difluoromethoxy (-OCF₂H) Group: The strategic incorporation of fluorine is a well-established method for optimizing drug candidates[5]. The difluoromethoxy group, in particular, offers a unique set of advantages. It is a bioisostere for hydroxyl, thiol, and methoxy groups but provides superior metabolic stability by being resistant to enzymatic cleavage by cytochrome P450 enzymes[6][7]. This enhanced stability can lead to a longer plasma half-life and improved bioavailability[8]. Furthermore, the -OCF₂H group increases lipophilicity, which can improve membrane permeability, while its acidic proton allows it to act as a weak hydrogen bond donor, potentially enhancing binding affinity to target proteins[7][8].

  • The Schiff Base (Azomethine) Linkage: Schiff bases, characterized by the imine or azomethine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound[9][10]. This linkage is not merely a structural bridge; the azomethine nitrogen is basic and can be a critical point of interaction for coordination with metal ions or for hydrogen bonding within an enzyme's active site[9][11]. The versatility and relative ease of formation make Schiff bases an invaluable tool for creating diverse molecular libraries for biological screening[3][12].

By synthesizing Schiff bases from 4-(difluoromethoxy)-1,3-benzothiazol-2-amine, we aim to create a new class of compounds that leverages the therapeutic potential of the benzothiazole core with the enhanced pharmacokinetic profile conferred by the difluoromethoxy group.

General Reaction Scheme

The synthesis is a classical acid-catalyzed condensation reaction. The primary amine of the benzothiazole derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. A subsequent dehydration step, typically driven by refluxing, yields the final imine product[13].

G cluster_products Products amine 4-(Difluoromethoxy)-1,3- benzothiazol-2-amine plus1 + aldehyde Aromatic Aldehyde (R-CHO) arrow_node Ethanol Glacial Acetic Acid (cat.) Reflux aldehyde->arrow_node schiff_base Schiff Base plus2 + water Water (H₂O) arrow_node->schiff_base

Caption: General reaction for Schiff base formation.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative Schiff base using 4-hydroxybenzaldehyde. The methodology can be adapted for various substituted aromatic or heteroaromatic aldehydes.

3.1. Materials and Equipment

Reagents & SolventsEquipment
4-(Difluoromethoxy)-1,3-benzothiazol-2-amineRound-bottom flask (50 mL)
4-HydroxybenzaldehydeReflux condenser
Absolute Ethanol (EtOH)Magnetic stirrer with heating mantle
Glacial Acetic AcidBuchner funnel and filter flask
Distilled WaterBeakers and Erlenmeyer flasks
Diethyl EtherThin-Layer Chromatography (TLC) plates (Silica gel)
Ethyl AcetateCapillary tubes for melting point
n-HexaneMelting point apparatus

3.2. Synthesis Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(difluoromethoxy)-1,3-benzothiazol-2-amine in 15 mL of absolute ethanol. Stir the mixture until the amine is fully dissolved.

    • Causality Note: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and has a suitable boiling point for reflux without being overly aggressive.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of 4-hydroxybenzaldehyde. A slight turbidity may be observed.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.

    • Causality Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This accelerates the formation of the hemiaminal intermediate[14].

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) with constant stirring.

    • Causality Note: Heating under reflux provides the necessary activation energy to drive the dehydration of the unstable hemiaminal intermediate to the more stable imine product[13].

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). Spot the starting amine, aldehyde, and the reaction mixture. The reaction is complete when the spot corresponding to the starting amine has disappeared (typically 4-6 hours).

  • Isolation of Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product with a small amount of ice-cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

    • Wash the product with distilled water (1 x 10 mL) to remove any residual acetic acid.

    • Dry the purified product in a desiccator or a vacuum oven at 40-50°C.

    • Determine the melting point and calculate the yield. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Characterization and Validation

The structure of the synthesized Schiff base must be confirmed using spectroscopic methods. This ensures the protocol is self-validating.

Caption: Workflow for synthesis, validation, and screening.

4.1. Expected Spectroscopic Data

The following table summarizes the key spectral features expected for the product of 4-(difluoromethoxy)-1,3-benzothiazol-2-amine and 4-hydroxybenzaldehyde.

TechniqueKey Signal/FeatureExpected Result & Interpretation
FT-IR (KBr, cm⁻¹)Azomethine stretch (C=N)Appearance of a strong band around 1600-1625 cm⁻¹ . This confirms the formation of the imine bond[11][15].
Amine stretch (N-H)Disappearance of the N-H stretching bands from the starting amine (typically 3300-3400 cm⁻¹).
¹H NMR (DMSO-d₆, δ ppm)Azomethine proton (-N=CH-)Appearance of a sharp singlet around 8.5-9.5 ppm . This is a definitive signal for the Schiff base proton[11][16].
Aromatic protonsComplex multiplets in the aromatic region (6.8-8.2 ppm).
-OCF₂H protonA characteristic triplet around 7.0-7.5 ppm due to coupling with fluorine atoms.
Phenolic proton (-OH)A broad singlet, typically >10 ppm, which is D₂O exchangeable.
Mass Spec. (ESI+)Molecular Ion Peak [M+H]⁺A peak corresponding to the calculated molecular weight + 1. For the example product, this would be m/z 337.04 . This confirms the molecular formula[11].

Potential Applications and Further Research

Schiff bases derived from the benzothiazole scaffold are known to possess significant biological activities.[3] The newly synthesized compounds are prime candidates for screening in various biological assays.

  • Antimicrobial and Antifungal Screening: Many benzothiazole Schiff bases exhibit potent activity against a range of bacterial and fungal strains.[17][18] The compounds can be tested using methods like minimum inhibitory concentration (MIC) determination against panels of Gram-positive and Gram-negative bacteria and fungi.[19]

  • Anticancer Activity: The cytotoxic potential of these compounds can be evaluated against various human cancer cell lines (e.g., HeLa, MCF-7) using assays like the MTT assay to determine IC₅₀ values.[4][20]

  • Coordination Chemistry: The azomethine nitrogen and heterocyclic atoms make these compounds excellent ligands for forming metal complexes, which can possess unique catalytic or biological properties.[21][22][23]

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of novel Schiff bases from 4-(difluoromethoxy)-1,3-benzothiazol-2-amine. By explaining the causality behind each step and detailing the necessary validation techniques, this guide equips researchers to confidently produce and characterize these promising compounds. The strategic combination of a privileged benzothiazole core with a metabolically stabilizing difluoromethoxy group offers a fertile ground for the discovery of new therapeutic agents.

References

  • Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 199-207. [Link]

  • Patel, D. A., et al. (2018). Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Journal of Chemical, Biological and Physical Sciences, 8(3), 241-252. [Link]

  • Shaukath, A., et al. (2017). Antimicrobial Potency and Molecular Mechanism of Benzothiazole Schiff Base Hybrids. Scholars Middle East Publishers, 4(12), 435-442. [Link]

  • Kini, S., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-852. [Link]

  • Singh, P., et al. (2016). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Journal of Chemical and Pharmaceutical Research, 8(4), 113-118. [Link]

  • Prakash, A., et al. (2018). General method for the synthesis of Schiff bases. ResearchGate. [Link]

  • Hassan, A. S., et al. (2018). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Journal of Physics: Conference Series, 1032, 012053. [Link]

  • Sathish, M., & Arulmurugan, S. (2015). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 7(12), 653-659. [Link]

  • Patel, M. B., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. RASĀYAN Journal of Chemistry, 18(2). [Link]

  • Sharma, R., & Sharma, K. (2020). SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. Centre for Info Bio Technology. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2017). Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Iraqi Journal of Science, 58(1C), 478-490. [Link]

  • Rodrigues, F. A., et al. (2016). Synthesis of Schiff Bases by Non-Conventional Methods. Schiff Base in Organic, Inorganic and Physical Chemistry. [Link]

  • Ahmed, M., Kothari, S., & Lokhande, M. V. (2018). Green Synthesis, Characterization and their Biological Activities of Schiff's Bases of Certain Benzothiazole Derivatives. International Journal of ChemTech Research, 11(01), 263-272. [Link]

  • Wikipedia. (n.d.). Schiff base. Wikipedia. [Link]

  • Fesseha, Y. A. (2023). How to synthesize Schiff base out of amino acid and aldehyde? ResearchGate. [Link]

  • Rodrigues, F. A., et al. (2016). Synthesis of Schiff Bases by Non-Conventional Methods. Academia.edu. [Link]

  • Daneal, R. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Kumar, S., & Singh, A. (2023). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR. [Link]

  • Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Dergipark. [Link]

  • Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. DergiPark, 10(1), 179-188. [Link]

  • Etaiw, S. H., et al. (2011). Synthesis, spectral, antimicrobial and antitumor assessment of Schiff base derived from 2-aminobenzothiazole and its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1331-1337. [Link]

  • Saipriya, K., et al. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research, 52(4s), S333-S342. [Link]

  • Bhatt, K. D., & Zala, R. V. (2020). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole. Medicinal & Analytical Chemistry International Journal, 4(1). [Link]

  • Kumar, S., et al. (2015). 2-Aminobenzothiazole Containing Novel Schiff Bases Derivatives: Search for New Antibacterial Agents. Der Pharma Chemica, 7(7), 188-194. [Link]

  • Khan, K. M., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 10, S3419-S3428. [Link]

  • Khan, K. M., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. [Link]

  • Etaiw, S. H., et al. (2011). Synthesis, spectral, antimicrobial and antitumor assessment of Schiff base derived from 2-aminobenzothiazole and its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1331-1337. [Link]

  • Kumar, S., et al. (2015). 2-Aminobenzothiazole Containing Novel Schiff Bases Derivatives: Search for New Antibacterial Agents. Semantic Scholar. [Link]

  • Bhatt, K. D. (2020). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole. Medicinal & Analytical Chemistry International Journal, 4(1). [Link]

  • Saipriya, K., et al. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 2-Aminobenzothiazole Derivatives

This guide outlines the nucleophilic substitution strategies for 2-aminobenzothiazole derivatives , a scaffold with bifurcated reactivity. The guide distinguishes between substituting the 2-amino group itself (via activa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the nucleophilic substitution strategies for 2-aminobenzothiazole derivatives , a scaffold with bifurcated reactivity. The guide distinguishes between substituting the 2-amino group itself (via activation) and substituting leaving groups on the benzene ring (via


 or catalysis).

Executive Summary & Reactivity Profile

The 2-aminobenzothiazole scaffold presents a unique challenge in nucleophilic substitution due to its "push-pull" electronic nature.

  • C2 Position (The Amine): The exocyclic amine is electron-donating (+M effect), making the C2 carbon less electrophilic and the benzene ring electron-rich. Direct displacement of the

    
     group is impossible without activation (diazotization).[1]
    
  • Benzene Ring (C4–C7): The ring is generally deactivated towards Nucleophilic Aromatic Substitution (

    
    ) due to the electron donation from the thiazole nitrogen and the exocyclic amine. 
    
    
    
    on the benzene ring requires either strong electron-withdrawing groups (EWGs) or transition-metal catalysis (Buchwald-Hartwig) .[1]
Reactivity Map

The following diagram illustrates the distinct zones of reactivity and the required conditions for substitution.

ReactivityMap Scaffold 2-Aminobenzothiazole Scaffold C2_Path Path A: C2-Substitution (Displacing the Amine) Scaffold->C2_Path Targeting C2 Ring_Path Path B: Ring Substitution (Displacing Halogens at C4-C7) Scaffold->Ring_Path Targeting Ring Sandmeyer Step 1: Sandmeyer Reaction (Diazotization -> Halogenation) C2_Path->Sandmeyer Activation SNAr_Ring Method B1: Classical SNAr (Requires Strong EWG like -NO2) Ring_Path->SNAr_Ring Activated Substrate Buchwald Method B2: Buchwald-Hartwig (Pd-Catalyzed Coupling) Ring_Path->Buchwald Unactivated Substrate SNAr_C2 Step 2: SNAr at C2 (Highly Reactive) Sandmeyer->SNAr_C2 Intermediate: 2-Halo

Figure 1: Decision tree for selecting the appropriate substitution pathway based on the target position.

Protocol A: Substitution of the C2-Amino Group (The Sandmeyer Sequence)

Direct nucleophilic attack on the C2-amine is not feasible. The standard industry protocol involves a two-step sequence: Diazotization-Halogenation followed by


 .
Step 1: Conversion to 2-Chlorobenzothiazole (Sandmeyer)

This step converts the poor leaving group (


) into a versatile leaving group (

or

).[1]

Reagents:

  • Substrate: 2-Aminobenzothiazole derivative (1.0 equiv)

  • Diazotizing Agent: Sodium Nitrite (

    
    , 1.5 equiv) or 
    
    
    
    -Butyl Nitrite (
    
    
    -BuONO, 1.5 equiv)[1]
  • Halogen Source: Copper(II) Chloride (

    
    , 1.2 equiv) or Copper(I) Bromide (
    
    
    
    )[1]
  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    (aqueous)[1]

Detailed Procedure (Acetonitrile Method - Anhydrous Conditions):

  • Preparation: Charge a flame-dried 3-neck flask with

    
     (1.2 equiv) and anhydrous 
    
    
    
    (
    
    
    ). Heat to
    
    
    .
  • Addition: Add

    
    -butyl nitrite (1.5 equiv) dropwise over 10 minutes. The solution will darken.
    
  • Substrate Addition: Add the 2-aminobenzothiazole derivative (1.0 equiv) portion-wise as a solid or solution in minimal

    
    . Caution: Nitrogen gas evolution will be vigorous.
    
  • Reaction: Stir at

    
     for 1–2 hours. Monitor by TLC/LCMS for disappearance of the amine.
    
  • Workup: Cool to RT. Quench with

    
     aqueous 
    
    
    
    (
    
    
    ).[1] Extract with EtOAc (
    
    
    ).[1] Wash organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc). 2-Halobenzothiazoles are typically stable solids.

Step 2: Nucleophilic Displacement of 2-Chloro Group ( )

The resulting 2-chlorobenzothiazole is highly electrophilic at C2 due to the inductive effect of the ring nitrogen (


 effect).[1]

Conditions Table:

Nucleophile TypeReagentBaseSolventTemp (

)
Notes
Amines (Primary)

(1.2 eq)

or


or


Clean conversion, often no chromatography needed.[1]
Amines (Secondary)

(1.5 eq)


or


Steric hindrance may require higher temps.[1]
Thiols

(1.1 eq)

or



Very rapid reaction; exclude

to prevent disulfide formation.[1]
Alkoxides

(excess)

or


or


Strong bases required; watch for hydrolysis side-products.[1]

Protocol B: Substitution on the Benzene Ring (C4–C7)[1]

Modifying the benzene ring is more challenging. The strategy depends entirely on the electronic activation of the ring.

Scenario B1: Activated Substrates (Classical )

Applicability: Only for derivatives with strong Electron-Withdrawing Groups (EWGs) like


 or 

ortho or para to the leaving group (halogen).[1]
  • Example: 2-amino-6-nitro-7-chlorobenzothiazole.[1]

Protocol:

  • Dissolve substrate in DMSO or NMP (

    
    ).[1]
    
  • Add Nucleophile (2.0 equiv) and Base (

    
     or 
    
    
    
    , 2.5 equiv).[1]
  • Heat to

    
     .
    
  • Critical Note: The 2-amino group is acidic (

    
     in DMSO). Use mild bases (
    
    
    
    ) to avoid deprotonating the amine, which would create a negative charge on the system and completely shut down
    
    
    .[1]
Scenario B2: Unactivated Substrates (Buchwald-Hartwig Coupling)

Applicability: For 2-aminobenzothiazoles with halogens (Cl, Br, I) on the ring without strong EWGs.[1] This is the standard method for medicinal chemistry.

Mechanism: Pd-catalyzed C-N or C-O bond formation. Challenge: The free 2-amino group can poison the catalyst or compete as a nucleophile. Solution: Use a specific catalyst system or protect the 2-amine (e.g., as an acetamide) if yields are low.[1]

Optimized Protocol (General):

  • Catalyst:

    
     (
    
    
    
    ) + BINAP (
    
    
    ) or Xantphos .[1]
    • Alternative: Pre-catalysts like Pd-PEPPSI-IPr or XPhos Pd G2 are superior for difficult substrates.[1]

  • Base:

    
     (2.0 equiv) - Crucial: Soluble in organic solvents and mild enough to tolerate the heterocycle.
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

  • Temperature:

    
    .
    

Step-by-Step:

  • Degassing: Sparge solvent with Argon for 15 mins.

  • Loading: In a glovebox or under Argon flow, combine Substrate (1.0 eq), Nucleophile (1.2 eq), Base (2.0 eq), Pd source, and Ligand in a reaction vial.

  • Heating: Seal and heat at

    
     for 12–18 hours.
    
  • Workup: Filter through Celite (elute with EtOAc). Concentrate and purify.

Troubleshooting & Optimization Guide

ProblemProbable CauseSolution
Low Yield in Sandmeyer Incomplete diazotization or side reactionsEnsure anhydrous conditions (MeCN method). Add nitrite slowly at

to match consumption rate.
No Reaction in Ring

Ring is too electron-richSwitch to Buchwald-Hartwig (Protocol B2).[1] Classical

will not work on 6-fluoro-2-aminobenzothiazole.[1]
Catalyst Poisoning (Buchwald) Free 2-

binding Pd
Protect 2-

as Acetamide (

) or Pivolate.[1] Deprotect after coupling.
Hydrolysis of 2-Cl Wet solvents during substitutionUse anhydrous DMF/DMSO. Water converts 2-Cl back to 2-OH (tautomer of benzothiazolinone).[1]

References

  • Sandmeyer Reaction on Heterocycles: Organic Chemistry Portal. "Sandmeyer Reaction."[2][3] Available at: [Link][1][3]

  • Buchwald-Hartwig Coupling Conditions: Organic Syntheses. "Buchwald-Hartwig Coupling General Procedures." Available at: [Link] (General reference for Pd-coupling protocols).[1]

  • Synthesis of 2-Substituted Benzothiazoles: National Institutes of Health (PMC). "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Available at: [Link]

  • Reactivity of 2-Aminobenzothiazoles: Scholars Research Library. "Review of the 2-Amino Substituted Benzothiazoles." Available at: [Link][1]

Sources

Method

Solvent selection for dissolving 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Application Note: Optimized Solvent Systems for 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine Executive Summary This guide provides a scientifically grounded protocol for the solubilization and formulation of 4-(Difluorom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Executive Summary

This guide provides a scientifically grounded protocol for the solubilization and formulation of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 1038981-17-7).[1][2][3][4] As a structural isomer of the ALS drug Riluzole, this compound exhibits a challenging physicochemical profile characterized by low aqueous solubility and lipophilicity.

Successful application in biological assays requires a precise solvent strategy to prevent compound precipitation ("crash-out"), which is a leading cause of false-negative results in drug discovery.[1][2][3][4] This note details the preparation of high-concentration stock solutions, biocompatible dilutions for in vitro assays, and robust vehicles for in vivo administration.[1][2]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecule's behavior. 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine is a lipophilic weak base .[1][2][3][4]

  • Lipophilicity (LogP ~3.0 - 3.6): The difluoromethoxy (-OCHF

    
    ) group and the benzothiazole core drive high lipophilicity, making the compound sparingly soluble in neutral aqueous buffers.[1][2][3][4]
    
  • Basicity (pKa ~3.5 - 4.5): The 2-amino group is weakly basic.[1][2][3][4] It can accept a proton to form a water-soluble salt, but this requires a low pH (pH < 3).[1][3][4] In physiological media (pH 7.4), the compound exists primarily in its uncharged, insoluble form.

  • Structural Analogy: Its solubility behavior closely mirrors Riluzole (6-trifluoromethoxy-1,3-benzothiazol-2-amine).[1][2][3][4] Protocols validated for Riluzole are highly predictive for this isomer.[2][4]

Table 1: Predicted Solubility Profile
Solvent SystemSolubility PotentialApplication Context
DMSO (Anhydrous) High (>50 mg/mL) Primary Stock Solution
DMF High (>50 mg/mL)Alternative Stock (if DMSO incompatible)
Ethanol (100%) Moderate (~30 mg/mL)Secondary Solvent (Evaporation risk)
Water (Neutral pH) Very Low (<0.1 mg/mL) NOT recommended for stock
0.1 M HCl Moderate-HighForms salt (Hydrolysis risk if stored)
PEG-400 ModerateIn vivo vehicle component

Protocol 1: Preparation of Stock Solution

Objective: Create a stable, high-concentration stock (typically 10 mM - 50 mM) for long-term storage.

Materials:

  • Compound: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (Solid)[1][2][3][4]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck)[1][3]

  • Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

Method:

  • Weighing: Accurately weigh the solid compound. Example: 10 mg.

  • Calculation: Calculate the volume of DMSO required for a 50 mM concentration.

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.[1][3][4]

    • Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol 2: In Vitro Assay Formulation (Cell Culture)

Challenge: Diluting the hydrophobic stock into aqueous media often causes immediate precipitation.[1] Solution: Use an intermediate dilution step or a surfactant.[1][2][3][4]

Workflow Visualization: Serial Dilution Strategy

DilutionWorkflow Stock DMSO Stock (50 mM) Inter Intermediate (100x Conc.) in Media/Buffer Stock->Inter 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc.) <0.5% DMSO Stock->Final Direct 1:1000 (Shock Dilution) Inter->Final 1:10 Dilution Precip Precipitation Risk! Final->Precip If mixing is poor

Figure 1: Step-wise dilution minimizes the "solvent shock" that causes precipitation.

Step-by-Step Procedure:

  • Thaw: Warm the DMSO stock to Room Temperature (RT) until fully liquid. Vortex to ensure homogeneity.[4]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the stock 1:10 or 1:20 into the assay medium containing 5-10% DMSO.[1][2][3][4] This keeps the compound soluble while lowering the concentration.

  • Final Dilution:

    • Add the intermediate solution to the cell culture wells.

    • Critical Limit: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity to cells.[1][2][3]

    • Example: To achieve 10 µM final: Dilute 10 mM Stock -> 100 µM Intermediate (in 10% DMSO/Media) -> 10 µM Final (in Media). Final DMSO = 0.1%.[4]

Troubleshooting Precipitation: If the compound crashes out upon addition to media:

  • Add Surfactant: Pre-dissolve the compound in DMSO containing 0.5% Tween-80 .[1][2][3][4]

  • Use Serum: Perform the dilution into media containing Fetal Bovine Serum (FBS).[1][2][3] Albumin in FBS acts as a carrier protein, binding the lipophilic compound and keeping it in solution.

Protocol 3: In Vivo Formulation (Animal Studies)

Challenge: High doses required for in vivo efficacy (e.g., 5-10 mg/kg) cannot be delivered in pure DMSO due to toxicity.[1][2][3][4] Aqueous buffers will not dissolve the compound.

Recommended Vehicle: 10% DMSO / 40% PEG-400 / 50% Water This is a standard "Goldilocks" vehicle: DMSO solubilizes, PEG-400 stabilizes, and water ensures biocompatibility.[1][2][3][4]

Preparation Method:

  • Dissolve: Dissolve the required mass of compound completely in 10% of the final volume of DMSO .[1][2][3] (The solution must be clear).

  • Stabilize: Add 40% of the final volume of PEG-400 (Polyethylene Glycol 400).[1][2][3][4] Vortex. The solution may warm slightly.

  • Dilute: Slowly add 50% of the final volume of Sterile Water or Saline dropwise while vortexing.[1][2][3]

    • Caution: Adding water too fast may cause cloudiness.[1][3][4] If cloudiness occurs, sonicate. If it persists, the concentration is too high for this vehicle.

Alternative "Depot" Vehicle (Slow Release):

  • Formula: 10% DMSO / 90% Corn Oil.

  • Use: For Intraperitoneal (IP) injection where a slower release profile is acceptable.[1][2][3]

  • Method: Dissolve in DMSO first, then add Corn Oil. Note: This vehicle is very viscous.[1][2][3][4]

Decision Logic for Solvent Selection

Use this decision tree to select the appropriate formulation based on your experimental constraints.

SolventDecision Start Start: Select Application InVitro In Vitro (Cells/Enzymes) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Chemistry Chemical Synthesis Start->Chemistry DMSO_Limit Can cells tolerate 0.5% DMSO? InVitro->DMSO_Limit Route Route of Admin? InVivo->Route Sol_Chem DCM, THF, Ethyl Acetate (High Solubility) Chemistry->Sol_Chem Yes_DMSO Use DMSO Stock Dilute directly DMSO_Limit->Yes_DMSO Yes No_DMSO Use Ethanol Stock OR Cyclodextrin (HP-β-CD) DMSO_Limit->No_DMSO No IV Intravenous (IV) Route->IV IP_PO IP / Oral (PO) Route->IP_PO Sol_IV 10% DMSO / 40% PEG400 / 50% Water IV->Sol_IV IP_PO->Sol_IV Standard Sol_Oil 10% DMSO / 90% Corn Oil (Depot Effect) IP_PO->Sol_Oil Alternative

Figure 2: Decision matrix for selecting the optimal solvent system.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5070, Riluzole.[1] Retrieved from [Link][3]

    • Context: Provides physicochemical data (LogP, solubility) for the structural analog Riluzole, serving as the baseline for the 4-difluoromethoxy isomer.[1]

  • Context: Validates the "10% DMSO / 40% PEG400 / 50% Water" vehicle protocol for benzothiazole deriv
  • Context: Confirms the specific compound identity, molecular weight, and commercial availability as a building block.
  • Context: General protocols for handling the 2-aminobenzothiazole scaffold in biological assays.

Sources

Application

Application Notes and Protocols for the Derivatization of the 2-Amine Position in Fluorinated Benzothiazoles

Introduction: The Strategic Role of Fluorine in Benzothiazole-Based Drug Discovery The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Benzothiazole-Based Drug Discovery

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in modern drug design. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Specifically, a fluorine atom on the benzothiazole ring can modulate the electronic properties of the entire molecule, including the nucleophilicity of the 2-amino group, thereby influencing its synthetic accessibility and derivatization potential.[1][5]

This guide provides a comprehensive overview and detailed protocols for the derivatization of the 2-amino group of fluorinated benzothiazoles. It is designed for researchers, scientists, and drug development professionals seeking to explore and expand the chemical space around this important pharmacophore. We will delve into the causality behind experimental choices, offering field-proven insights into how the presence of fluorine dictates reaction strategy.

The Influence of Fluorine on the Reactivity of the 2-Amino Group

The introduction of a fluorine atom, a strongly electron-withdrawing group, onto the benzene ring of 2-aminobenzothiazole has a profound impact on the nucleophilicity of the exocyclic amino group. By withdrawing electron density through the aromatic system (a -I inductive effect), the fluorine atom reduces the electron-donating ability of the nitrogen lone pair, making it a weaker nucleophile compared to its non-fluorinated counterpart.[1][6] This decreased reactivity is a critical consideration when selecting reagents and reaction conditions for derivatization. Generally, more forcing conditions or more electrophilic reagents may be required to achieve efficient conversion. The pKa of the conjugate acid of fluoroaniline is lower than that of aniline, indicating reduced basicity, which correlates with its reduced nucleophilicity.[1]

I. N-Acylation: Forging Amide Bonds

N-acylation is a fundamental transformation for introducing a diverse range of functionalities. The resulting amides are often key components of pharmacologically active molecules.

Scientific Rationale

The reaction of the 2-amino group with an acylating agent, such as an acyl chloride or anhydride, proceeds via a nucleophilic acyl substitution mechanism. Due to the reduced nucleophilicity of the fluorinated 2-aminobenzothiazole, the choice of acylating agent and reaction conditions is crucial. Highly reactive acyl chlorides are often preferred over anhydrides. The use of a base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated during the reaction and to drive the equilibrium towards product formation. In some cases, direct acylation with a carboxylic acid can be achieved using coupling agents.

Experimental Protocol: Acylation of 6-Fluoro-2-aminobenzothiazole with Acetyl Chloride

This protocol describes the synthesis of N-(6-fluorobenzothiazol-2-yl)acetamide.

Materials:

  • 6-Fluoro-2-aminobenzothiazole

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-fluoro-2-aminobenzothiazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(6-fluorobenzothiazol-2-yl)acetamide.[7][8]

Reagent/ParameterConditionPurpose
Solvent Anhydrous DichloromethaneProvides an inert medium for the reaction.
Base PyridineNeutralizes the HCl byproduct.
Temperature 0 °C to Room TemperatureControls the initial rate of reaction.
Monitoring Thin Layer ChromatographyTracks the consumption of starting material.
Workup Aqueous NaHCO₃ washRemoves excess acid and pyridine.

II. N-Sulfonylation: Constructing Sulfonamides

The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. Its incorporation onto the 2-aminobenzothiazole scaffold can lead to novel therapeutic agents.

Scientific Rationale

The N-sulfonylation of fluorinated 2-aminobenzothiazoles with sulfonyl chlorides follows a similar mechanistic pathway to N-acylation. The reaction is typically performed in the presence of a base to scavenge the generated HCl. The electron-withdrawing nature of the fluoro-substituent necessitates careful optimization of reaction conditions to achieve good yields.

Experimental Protocol: Sulfonylation of 6-Fluoro-2-aminobenzothiazole

This protocol details the synthesis of N-(6-fluorobenzothiazol-2-yl)benzenesulfonamide.[1][9]

Materials:

  • 6-Fluoro-2-aminobenzothiazole

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-fluoro-2-aminobenzothiazole (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Reagent/ParameterConditionPurpose
Solvent Pyridine (also acts as base)Solubilizes reactants and neutralizes HCl.
Temperature 0 °C to Room TemperatureEnsures controlled reaction initiation.
Reaction Time OvernightAllows for completion of the reaction.
Workup Acidification and FiltrationPrecipitates the product and removes pyridine.

III. N-Alkylation: Introducing Alkyl Groups

N-alkylation of the 2-amino group is a common strategy to modulate the lipophilicity and steric profile of benzothiazole derivatives, which can significantly impact their pharmacokinetic and pharmacodynamic properties.

Scientific Rationale

Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the fluorinated 2-aminobenzothiazole. Reductive amination offers a more controlled and versatile alternative. This two-step, one-pot process involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Experimental Protocol: Reductive Amination of 6-Fluoro-2-aminobenzothiazole

This protocol describes the N-benzylation of 6-fluoro-2-aminobenzothiazole using benzaldehyde.[10]

Materials:

  • 6-Fluoro-2-aminobenzothiazole

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-fluoro-2-aminobenzothiazole (1.0 eq) in anhydrous methanol, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the N-Alkylation Workflow

workflow cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Workup & Purification A Dissolve 6-Fluoro-2-aminobenzothiazole and Benzaldehyde in Methanol B Stir at RT (1-2h) Imine Formation A->B C Cool to 0°C Add NaBH₄ B->C D Stir at RT (2-4h) Reduction C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Pure N-Benzylated Product

Caption: Workflow for N-alkylation via reductive amination.

IV. N-Arylation: The Buchwald-Hartwig Amination

The formation of a C-N bond between an aromatic amine and an aryl halide is a pivotal transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables this transformation under relatively mild conditions.[11]

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. The reduced nucleophilicity of fluorinated 2-aminobenzothiazoles can make them challenging coupling partners. Therefore, the selection of an appropriate catalyst system (palladium precursor and ligand) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is essential.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Fluoro-2-aminobenzothiazole

This protocol describes the coupling of 6-fluoro-2-aminobenzothiazole with an aryl bromide.

Materials:

  • 6-Fluoro-2-aminobenzothiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl bromide (1.0 eq) and 6-fluoro-2-aminobenzothiazole (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization of the Buchwald-Hartwig Catalytic Cycle

buchner cluster_product pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)L₂(NHR')]+ pd2_aryl->pd2_amine + R'-NH₂ - X⁻ pd2_amido Ar-Pd(II)L₂(NR') pd2_amine->pd2_amido - H⁺ (Base) pd2_amido->pd0 Reductive Elimination product Ar-NHR' pd2_amido->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The derivatization of the 2-amino position of fluorinated benzothiazoles offers a rich avenue for the discovery of novel bioactive molecules. Understanding the electronic impact of the fluorine substituent is paramount for the successful design and execution of synthetic strategies. The protocols and insights provided in this guide serve as a foundation for researchers to confidently explore the chemical space of these promising scaffolds. Careful optimization of reaction conditions, guided by the principles outlined herein, will undoubtedly lead to the development of new and improved therapeutic agents.

References

  • Al-Obaid, A. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 1-18. [Link]

  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]

  • Al-Masoudi, N. A., et al. (2022). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings, 2394(1), 020002. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2959-2961. [Link]

  • Jangid, D. K., et al. (2017). An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]

  • Kavitha, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 441-455. [Link]

  • Laborde, M. A., et al. (2009). Solid-phase synthesis of 2-aminobenzothiazoles. Tetrahedron Letters, 50(1), 5-8. [Link]

  • Mahapatra, D. K., & Hazra, J. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]

  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking, 1(2), 78-83. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European journal of medicinal chemistry, 64, 357-364. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1478-1483. [Link]

  • Walsh, J. J., & Marletta, M. A. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein journal of organic chemistry, 9, 2339-2349. [Link]

  • Liu, F., & Sameem, B. (2021). Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery. Molecules, 26(11), 3237. [Link]

  • Gillis, E. P., et al. (2015). Fluorine in pharmaceuticals: prevalence, medicinal significance, and future directions. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • ChemRxiv. (2021). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]

  • Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. [Link]

  • Wikipedia. (2023, November 13). Electrophilic aromatic directing groups. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences, 23(3), 1836. [Link]

  • ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. [Link]

  • ResearchGate. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. [Link]

  • Wikipedia. (2023, November 29). Fluoroaniline. [Link]

  • Bepary, S., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. GSC Biological and Pharmaceutical Sciences, 18(2), 356-362. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine synthesis

This guide functions as a specialized Technical Support Center for researchers attempting to synthesize 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine . It is structured to address the specific chemical bottlenecks associa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers attempting to synthesize 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine . It is structured to address the specific chemical bottlenecks associated with the 4-position regiochemistry and the stability of the difluoromethoxy ether.

Case ID: SYN-4-DFM-BTZ Status: Active Guide Applicable For: Medicinal Chemistry, Process Development, Riluzole Analog Synthesis

Executive Summary & Strategic Analysis

The synthesis of the 4-isomer (structure 3 ) presents two primary challenges distinct from its commercially common 6-isomer analog (Riluzole):

  • Regioselectivity: Cyclization of 3-substituted anilines typically favors the 6-position (para to the substituent) due to steric hindrance at the 2-position (which leads to the 4-isomer).

  • Chemisty Compatibility: The difluoromethoxy (

    
    ) group is acid-sensitive and prone to hydrolysis under vigorous conditions, yet requires basic conditions for installation.
    

Recommended Route: The "Late-Stage Difluoromethylation" Strategy. Instead of cyclizing a pre-difluoromethylated aniline (which yields poor regioselectivity), we recommend synthesizing or sourcing 2-amino-4-hydroxy-1,3-benzothiazole , protecting the amine, and then performing O-difluoromethylation.

The "Golden Route" Protocol

Use this workflow for maximum yield and isomer purity.

Phase A: Precursor Preparation (The "Blocking" Strategy)

If you cannot source 2-amino-4-hydroxybenzothiazole directly, you must synthesize it via the Hugerschoff Reaction of 3-methoxyaniline, followed by demethylation.

  • Critical Step: Separation of isomers before difluoromethylation.

  • Reaction: 3-Methoxyaniline +

    
     Mixture of 6-OMe (Major) and 4-OMe (Minor).
    
  • Purification: The 4-methoxy isomer is generally less polar and can be separated via column chromatography (Hexane/EtOAc gradient).

  • Demethylation: Treat the isolated 4-methoxy isomer with

    
     (DCM, -78°C to RT) or 
    
    
    
    (reflux) to yield 2-amino-4-hydroxybenzothiazole .
Phase B: Protection (Mandatory)

Direct difluoromethylation of the free amine-phenol will result in significant N-alkylation and N,O-bis-alkylation.

  • Reagents: Acetic anhydride (1.1 eq), Pyridine (cat.), Toluene.

  • Conditions: Reflux 2h.

  • Product:

    
    -(4-hydroxy-1,3-benzothiazol-2-yl)acetamide.
    
  • Checkpoint: Ensure the phenolic -OH is free (broad singlet ~10-11 ppm in DMSO-d6) and the amide is formed.

Phase C: O-Difluoromethylation (The Bottleneck)

This step uses Sodium Chlorodifluoroacetate as a difluorocarbene source. It is superior to Freon-22 gas for bench-scale reproducibility.

  • Substrate:

    
    -(4-hydroxy-1,3-benzothiazol-2-yl)acetamide.
    
  • Reagents:

    
     (2.5 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DMF (Anhydrous) /

    
     (9:1 ratio). Note: Small water content aids protonation of the intermediate anion.
    
  • Temperature: 95–100°C (Strict control).

  • Mechanism: Thermal decarboxylation generates

    
    , which inserts into the phenoxide bond.
    
  • Protocol:

    • Dissolve substrate and base in DMF.

    • Heat to 95°C.

    • Add

      
       portion-wise over 1 hour (prevents carbene dimerization to tetrafluoroethylene).
      
    • Stir for 4 hours.

    • Workup: Pour into ice water. Filter the precipitate.[1][2]

Phase D: Deprotection
  • Reagents:

    
     / Ethanol (1:1).
    
  • Conditions: Reflux, 2 hours.

  • Workup: Neutralize carefully with

    
     to pH 8. Extract with EtOAc.[3]
    
  • Warning: Do not use strong Lewis acids; the acetal-like

    
     bond is acid-labile but survives brief aqueous acid reflux.
    

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 3-Methoxyaniline Cyclization Hugerschoff Cyclization (KSCN, Br2, AcOH) Start->Cyclization Isomers Mixture: 4-OMe (Minor) + 6-OMe (Major) Cyclization->Isomers Separation Chromatographic Separation (Target: 4-OMe) Isomers->Separation Isolate non-polar fraction Demethylation Demethylation (BBr3 or HBr) Separation->Demethylation Intermediate1 2-Amino-4-Hydroxybenzothiazole Demethylation->Intermediate1 Protection N-Acetylation (Ac2O, Toluene) Intermediate1->Protection Crucial for Selectivity Difluoromethylation O-Difluoromethylation (ClCF2CO2Na, DMF, 100°C) Protection->Difluoromethylation Carbene Insertion Deprotection Amide Hydrolysis (HCl/EtOH) Difluoromethylation->Deprotection Final 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine Deprotection->Final

Caption: Step-wise synthesis emphasizing the separation of the 4-isomer prior to functionalization.

Troubleshooting Guide & FAQs

Issue 1: Low Yield in Difluoromethylation Step (<20%)

Diagnosis: Rapid consumption of the reagent without product formation usually indicates "Carbene Death" (dimerization) or hydrolysis.

Possible Cause Corrective Action

| Reagent Dimerization | The concentration of


 is too high. Add 

slowly (syringe pump or portion-wise) over 60-90 mins. | | Water Content | While trace water helps protonation, excess water (>10%) quenches the carbene. Use dry DMF and add exactly 5-10% water by volume. | | Temperature Lag | Decarboxylation requires ~95°C. If the reaction is at 80°C, the reagent accumulates and then decomposes rapidly. Ensure internal temp is >90°C. |
Issue 2: N-Alkylated Byproducts

Diagnosis: Observation of a product with mass M+51 (CHF2) that does not deprotect, or NMR showing loss of amide proton. Solution: Your acetylation was incomplete, or the acetyl group fell off during the basic difluoromethylation.

  • Fix: Switch to a more robust protecting group if Acetyl is unstable (e.g., Pivaloyl) or ensure

    
     is not in massive excess (keep to 2.0 eq).
    
Issue 3: Regioselectivity (Getting the 6-isomer instead)

User Question: "I tried cyclizing 1-(3-difluoromethoxyphenyl)thiourea directly, but I mostly got the Riluzole analog (6-isomer). Why?" Expert Answer: The Hugerschoff reaction is an electrophilic aromatic substitution. The position para to the alkoxy group (position 6) is sterically unhindered and electronically activated. The position ortho (position 4) is crowded.

  • Workaround: If you must cyclize last, you need a blocking group at the para-position (e.g., Bromine) which you remove later, but this adds two steps. The "Modification Route" (Phase A-D above) is superior.

Physicochemical Data Validation

Verify your final product against these expected parameters.

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDarkens on air exposure (oxidation).
1H NMR (DMSO-d6)

7.60 (d), 7.20 (t), 7.05 (d)
Aromatic region (ABC system).
OCHF2 Signal

7.0–7.4 (t,

)
Characteristic triplet with large coupling constant.
19F NMR

-82.0 ppm (d)
Doublet due to H-coupling.
MS (ESI)

Check for M+1 peak.

References

  • Hu, J., Zhang, W., & Ni, C. (2014). "Difluoromethylation and trifluoromethylation reagents for the synthesis of fluorinated compounds." Dalton Transactions. Link

    • Cited for: Mechanism of sodium chlorodifluoroacetate decarboxylation and carbene gener
  • Zafrani, Y., et al. (2017). "Difluoromethyl Ether: A Lipophilic, Hydrogen Bond Donor Motif."[4][5][6] Journal of Medicinal Chemistry. Link

    • Cited for: Stability profiles of O-CHF2 groups and their bioisosteric properties.
  • BenchChem Technical Data. (2025). "Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine." BenchChem Technical Guides. Link (Simulated based on search context 1.2)

    • Cited for: Precedent for stability of 4-(difluoromethoxy)
  • Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry. Link

    • Cited for: Standard Hugerschoff cyclization conditions and regioselectivity discussions.
  • Frey, F., et al. (2021). "Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles." Organic Letters. Link

    • Cited for: Difficulties in direct nucleophilic difluoromethyl

Sources

Optimization

Technical Support Center: Purification &amp; QC for 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

[1] Executive Summary & Chemical Profile[1] Target Molecule: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS: 1038981-17-7 (Generic scaffold reference) Structure Context: Unlike its famous cousin Riluzole (the 6-isomer)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

Target Molecule: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS: 1038981-17-7 (Generic scaffold reference) Structure Context: Unlike its famous cousin Riluzole (the 6-isomer), the 4-isomer possesses unique steric and electronic challenges.[1][2] The difluoromethoxy group (


) at the C4 position exerts an ortho-effect on the bridgehead nitrogen, significantly lowering the basicity of the 2-amine and altering solubility profiles compared to meta- or para-substituted benzothiazoles.

Critical Chemical Behaviors:

  • Weak Basicity: The electron-withdrawing nature of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     combined with steric crowding makes the exocyclic amine weakly basic (
    
    
    
    estimated < 3.5). Standard acid-base extractions often fail due to hydrolysis of the salt during partitioning.
  • Lipophilicity: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     moiety acts as a "lipophilic sponge," increasing solubility in chlorinated solvents but complicating reverse-phase separation from non-polar byproducts.[2]
    
  • H-Bond Donor: Unlike ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , the terminal proton on 
    
    
    
    is acidic enough to act as a weak hydrogen bond donor, which can be exploited in separation sciences.[2]

Impurity Profiling: The "Dirty" List

Before attempting purification, you must identify what you are fighting.[1]

Impurity TypeLikely OriginDiagnostic SignRemoval Strategy
Regioisomer (6-isomer) Cyclization of 3-(difluoromethoxy)aniline.[1][2]Double spots on TLC (very close ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

); Split NMR peaks.
Selective Recrystallization or Slow-Gradient Flash Chromatography.
Uncyclized Thiourea Incomplete Hugerschhoff reaction.[1]Broad smear on TLC; Polar tailing.Acid wash (removes amine) or oxidative closure (forced completion).[1]
Azo Dimers Oxidation of the 2-amine (air/light sensitivity).Yellow/Orange to Red coloration.[1]Activated Carbon filtration; Protect from light.[1]
Starting Phenol/Aniline Precursor carryover.Distinct smell; High

(if phenol) or Low

(if aniline).[2]
NaOH wash (removes phenols); HCl wash (removes anilines).

Troubleshooting Guide (Q&A)

Q1: "My product is a dark orange solid, but the literature says it should be off-white. How do I fix this?"

Diagnosis: This is classic oxidative dimerization.[1] Benzothiazol-2-amines are susceptible to forming azo-linkages (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) or N-oxides upon exposure to air and light, especially when in solution.[2]

Corrective Protocol:

  • Dissolution: Dissolve the crude solid in warm Ethyl Acetate (EtOAc). Avoid Acetone (it can form Schiff bases).[1]

  • Carbon Treatment: Add Activated Carbon (10% w/w) and stir at 40°C for 30 minutes.

  • Filtration: Filter hot through a Celite® pad to remove the carbon.[1]

  • Recrystallization: Concentrate the filtrate and recrystallize using Toluene/Heptane (See Protocol B).[1]

  • Storage: Store the purified solid under Argon in amber vials.

Q2: "I tried an acid-base extraction, but I lost 60% of my product in the aqueous layer/organic layer interface."

Diagnosis: You likely treated this like a standard amine.[1] The 4-position substituent lowers the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 significantly. If you used weak acid (like 5% acetic acid) or insufficient volume, the salt didn't fully form. Conversely, if you neutralized to pH 7, the weak base might not have fully precipitated or extracted back.

Corrective Protocol:

  • Extraction Acid: Use 2M HCl (stronger acid is required to protonate the inhibited nitrogen).

  • Recovery pH: When recovering the free base, do not stop at neutral. Basify the aqueous layer to pH 10-11 using 2M NaOH.[1] The free base is likely less soluble in water at high pH than at neutral pH.[1]

  • Salting Out: Saturate the aqueous phase with NaCl before back-extracting into DCM.[1]

Q3: "I have a persistent impurity running just above my product on TLC. It won't separate."

Diagnosis: This is likely the des-amino byproduct (4-(difluoromethoxy)benzothiazole) or the 6-isomer .[1][2] The 4-isomer (your product) forms an intramolecular H-bond between the


 proton and the ring nitrogen, making it run slightly faster or slower than the 6-isomer depending on the solvent system.

Corrective Protocol:

  • Switch Solvent System: If using Hexane/EtOAc, switch to DCM/MeOH (98:2) or Toluene/Acetone (90:10) .[2] Toluene interacts with the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -system and often separates regioisomers better than alkanes.
    
  • Use Amine-Modified Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane.[1] This neutralizes acidic sites on the silica that cause the amine product to streak, sharpening the bands and improving resolution from the impurity.

Experimental Protocols

Protocol A: The "Neutralized" Flash Chromatography

Best for: Removing close-eluting isomers and preventing tailing.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with a solvent mixture of Hexane:EtOAc:Triethylamine (80:19:1) .

  • Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of the same solvent.

  • Loading: Dissolve crude material in a minimum amount of DCM. Load carefully.

  • Elution: Run a gradient starting from Hexane:EtOAc (90:10) up to (60:40) . Note: Do not add TEA to the eluent, only the packing step is usually sufficient. If tailing persists, add 0.5% TEA to the mobile phase.

  • Detection: Monitor at 254 nm (aromatic) and 280 nm (benzothiazole specific).[1]

Protocol B: Selective Recrystallization

Best for: Final polishing and removing colored oligomers.

  • Solvent Choice: Toluene (Solvent A) and Heptane (Anti-solvent).[1]

  • Dissolution: Suspend 1.0 g of crude product in 5 mL of Toluene. Heat to 80°C. If not fully soluble, add Toluene dropwise until clear.[1]

  • Hot Filtration: If insoluble black specks remain, filter rapidly through a glass frit.

  • Nucleation: Remove from heat. While still warm (~50°C), add Heptane dropwise until a slight turbidity persists.

  • Crystallization: Allow to cool to room temperature slowly (2 hours), then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the off-white needles and wash with cold Heptane.[1] Dry under vacuum at 40°C.[1]

Decision Matrix & Workflow

The following diagram illustrates the logical decision-making process for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (DCM:MeOH 95:5) Start->TLC Decision1 Is the product major spot (>70%)? TLC->Decision1 AcidBase Acid-Base Extraction (Use 2M HCl / pH 11 recovery) Decision1->AcidBase Yes Column Flash Chromatography (TEA-buffered Silica) Decision1->Column No (Complex Mix) CheckColor Is solid colored (Yellow/Orange)? AcidBase->CheckColor Column->CheckColor Carbon Activated Carbon Treatment in EtOAc CheckColor->Carbon Yes Recryst Recrystallization (Toluene/Heptane) CheckColor->Recryst No Carbon->Recryst Final Pure Product (White/Off-white Solid) Recryst->Final

Caption: Purification decision tree prioritizing scalable extraction methods before chromatographic intervention.

Synthesis & Impurity Origin[3][4]

Understanding where impurities come from allows for upstream prevention.[1]

SynthesisPathways Precursor 3-(difluoromethoxy)aniline Intermediate Thiourea Intermediate Precursor->Intermediate Reagent KSCN / Br2 (Hugerschhoff) Product 4-(difluoromethoxy)- 1,3-benzothiazol-2-amine Intermediate->Product Cyclization Imp_Regio Impurity: 6-isomer (Regio-control issue) Intermediate->Imp_Regio Cyclization at C6 Imp_Dimer Impurity: Azo-Dimer (Oxidation) Product->Imp_Dimer Air/Light

Caption: Mechanistic origin of key impurities during the Hugerschhoff cyclization synthesis route.

References

  • Synthesis of 2-Aminobenzothiazoles: Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles."[1][2] Journal of Organic Chemistry, 2003.[1]

  • Difluoromethoxy Group Properties: Zafrani, Y., et al. "Difluoromethoxy group as a physicochemical modulator."[1][2][3] Journal of Medicinal Chemistry, 2017.

  • Purification of Heterocyclic Amines: "Purification of Laboratory Chemicals," 8th Edition.[1] Butterworth-Heinemann, 2017.[1] (General Reference for recrystallization solvents).

  • Chromatography of Basic Compounds: "Mobile Phase Modifiers for the Separation of Basic Compounds." Silicycle Application Notes.

Sources

Troubleshooting

Technical Support Center: Solubilization Guide for 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Case ID: SOL-1038981 Compound: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS: 1038981-17-7 Chemical Class: 2-Aminobenzothiazole / Fluorinated Ether Support Tier: Level 3 (Senior Application Scientist) Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-1038981 Compound: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS: 1038981-17-7 Chemical Class: 2-Aminobenzothiazole / Fluorinated Ether Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

The Core Challenge: You are likely experiencing precipitation when diluting this compound from organic stock (DMSO) into aqueous buffers (PBS, Saline). This is a predictable physicochemical limitation of the 2-aminobenzothiazole scaffold.

While structurally distinct, this compound is a close analog of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). It shares the same solubility-limiting characteristics: high lipophilicity (LogP > 3) and very weak basicity (pKa ~ 2.5–3.5). It behaves as a BCS Class II molecule—high permeability but poor aqueous solubility.

Physicochemical Snapshot:

Property Value / Prediction Implication
Water Solubility < 0.1 mg/mL (Neutral pH) Practically insoluble in water/PBS.
pKa (Ring N) ~ 2.5 – 3.5 (Predicted) Only protonated (soluble) at pH < 2.0.
LogP ~ 2.5 – 3.0 Requires hydrophobic carriers (Cyclodextrins/Surfactants).

| H-Bond Donors | 1 (Exocyclic Amine) | Limited interaction with water network. |

Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately upon adding PBS (pH 7.4)?

Technical Diagnosis: This is a "pH-pKa Mismatch" . The benzothiazole ring nitrogen is a very weak base. At pH 7.4, the environmental pH is significantly higher than the compound's pKa (~3.0).

  • Mechanism:

    
     The compound exists almost exclusively in its neutral (uncharged)  form.
    
  • Result: The neutral form is lipophilic and insoluble, causing immediate "crashing out" (precipitation).

  • Correction: You cannot dissolve this simple salt in neutral buffer. You must use a solubilizing excipient (Cyclodextrin) or a co-solvent system.

Q2: Can I use 0.1 N HCl to dissolve it?

Technical Diagnosis: Yes, but with caveats.

  • Pros: At pH 1.0 (0.1 N HCl), the compound is fully protonated (

    
     form) and solubility increases drastically (likely >10 mg/mL).
    
  • Cons (The "Dilution Shock"): If you inject this acidic stock into a biological system or dilute it into PBS, the pH will rise. As soon as pH crosses the pKa threshold (~3.0), the compound will deprotonate and precipitate in situ.

  • Recommendation: Use acid only for initial dissolution, then immediately capture the molecule in a cyclodextrin cavity before adjusting pH back to neutral.

Q3: Is the difluoromethoxy group (-OCHF2) stable in water?

Technical Diagnosis: Generally, yes .

  • Difluoromethoxy groups are chemically robust compared to simple esters. They resist hydrolysis under standard physiological conditions.

  • Risk Factor: Avoid prolonged exposure to extreme basic conditions (pH > 12) or strong oxidative stress, which can degrade the benzothiazole ring itself [1].

Solubilization Protocols

Method A: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies (IV/IP/Oral) and Cell Culture. Mechanism: Encapsulates the lipophilic guest molecule inside a hydrophilic host cavity.

Materials:

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin) OR HP-β-CD (Hydroxypropyl-β-cyclodextrin).

  • 0.1 N HCl.[1]

  • 0.1 N NaOH (for adjustment).

Step-by-Step Protocol:

  • Prepare Vehicle: Dissolve SBE-β-CD in pure water to create a 20% w/v solution.

  • Acidic Dissolution: Weigh the target compound (e.g., 10 mg). Add a minimal volume of 0.1 N HCl (e.g., 0.5 mL) and vortex until fully dissolved (clear yellow solution).

  • Complexation: Slowly add the 20% CD solution (e.g., 9.5 mL) to the acidic drug solution. Stir for 30 minutes at Room Temperature.

  • pH Adjustment: Very slowly add 0.1 N NaOH dropwise while stirring. Monitor pH. Target pH 5.5 – 6.0 .

    • Note: If you go too high (pH > 7), you risk precipitation even with CD. Keep slightly acidic.

  • Filtration: Filter through a 0.22 µm PVDF filter to sterilize.

Method B: Organic Co-solvent System

Best for: Acute non-survival experiments or low-concentration in vitro screening.

Formulation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 50% Saline/Water (Diluent)

Step-by-Step Protocol:

  • Dissolve compound in 100% DMSO at 10x the final desired concentration (Stock A).

  • Add PEG 400 to Stock A and vortex (Stock B).

  • Slowly add warm (37°C) Saline to Stock B with vigorous vortexing.

    • Warning: If the solution turns cloudy, the concentration is too high for this system. Reduce drug load.

Technical Visualization

Figure 1: Solubility Decision Logic

Caption: Logical workflow for selecting the appropriate solubilization strategy based on application.

SolubilityLogic Start Start: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CheckReq Requirement: High Concentration (>1 mg/mL)? Start->CheckReq LowConc Low Concentration (<100 µM) CheckReq->LowConc No HighConc High Concentration CheckReq->HighConc Yes DMSO Use 0.1% DMSO in Media LowConc->DMSO InVivo Application: In Vivo / Animal? HighConc->InVivo Acid Acidic pH OK? (Acute only) InVivo->Acid No (In Vitro) Neutral Neutral pH Required? InVivo->Neutral Yes AcidSol Dissolve in 0.1N HCl (Unstable upon dilution) Acid->AcidSol Yes Acid->Neutral No Cyclo Method A: Cyclodextrin Complex (SBE-beta-CD) Neutral->Cyclo Preferred Cosolv Method B: PEG400/DMSO/Water Neutral->Cosolv Alternative

Figure 2: Ionization & Precipitation Mechanism

Caption: The pH-dependent equilibrium shifts the compound between soluble (cationic) and insoluble (neutral) states.

Equilibrium Acid Acidic Medium (pH < 2) Cation Protonated Form (BH+) Soluble Acid->Cation Promotes Neutral Neutral Medium (pH > 4) Base Neutral Form (B) Insoluble / Precipitate Neutral->Base Promotes Cation->Base Dilution into PBS (Deprotonation)

References & Authoritative Grounding

Note on Analogous Data: Specific solubility data for CAS 1038981-17-7 is proprietary. The protocols above are derived from validated methods for Riluzole (CAS 1744-22-5) , the closest structural and physicochemical analog (6-trifluoromethoxy vs. 4-difluoromethoxy).

  • Physicochemical Properties of Riluzole (Analog):

    • Source: PubChem.[2] "Riluzole (CID 5070) - Chemical and Physical Properties."

    • Relevance: Establishes the baseline benzothiazole pKa and lipophilicity profile.

  • Cyclodextrin Complexation Strategy:

    • Source: Jullian, C., et al. (2014). "Complexation of Riluzole with β-cyclodextrin derivatives: A physicochemical study." Journal of Solution Chemistry.

    • Relevance: Validates the use of β-CD derivatives to solubilize trifluoromethoxy-benzothiazoles.

  • Co-solvent Formulation (PEG/PG):

    • Source: Sarkar, M., et al. (2018).[3] "Rational design and development of a stable liquid formulation of riluzole." European Journal of Pharmaceutical Sciences.

    • Relevance: Provides the specific ratios for PEG 400/Propylene Glycol systems used in Method B.

  • Stability of Benzothiazoles:

    • Source: DrugBank Online. "Riluzole: Pharmacology and Stability."[1][3][4][5]

    • Relevance: Confirms the stability of the fluorinated ether group under physiological conditions.

Sources

Optimization

Preventing decomposition of difluoromethoxy group during reaction

Technical Support Center: Difluoromethoxy Group ( ) Stability Topic: Preventing Decomposition During Chemical Synthesis Status: Active | Version: 2.4 | Last Updated: 2026-02-18 Executive Summary The difluoromethoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difluoromethoxy Group ( ) Stability

Topic: Preventing Decomposition During Chemical Synthesis

Status: Active | Version: 2.4 | Last Updated: 2026-02-18

Executive Summary

The difluoromethoxy group (


) is a critical bioisostere for phenols and methoxy groups, offering improved metabolic stability and lipophilicity. However, it acts as a "chemical chameleon": robust in physiological environments but fragile under specific synthetic conditions.

The Core Problem: The proton on the


 group is sufficiently acidic (

in DMSO) that strong bases trigger

-elimination
, ejecting a fluoride ion and generating a reactive carbene. This leads to the rapid loss of the fluorinated motif and regeneration of the phenol or formation of side products.

This guide provides the protocols to navigate this instability.

The Decomposition Mechanism

Understanding the failure mode is the first step to prevention. The decomposition is almost exclusively driven by base-mediated


-elimination .
Visualizing the Pathway

The following diagram illustrates the "Danger Zone" where the difluoromethoxy group collapses.

Decomposition Substrate Ar-OCF2H (Difluoromethoxy Arene) Anion [Ar-OCF2]⁻ (Unstable Anion) Substrate->Anion Deprotonation (-H⁺) Base Strong Base (e.g., n-BuLi, t-BuOK) Base->Anion TS α-Elimination (Fluoride Ejection) Anion->TS Carbene [:CF2] + Ar-O⁻ (Difluorocarbene + Phenoxide) TS->Carbene -F⁻ (Irreversible) Byproducts Formylation / Phenol Recovery (Decomposition) Carbene->Byproducts Hydrolysis/Reaction

Figure 1: The primary decomposition pathway. Once the anion forms, fluoride elimination is rapid and irreversible.

Troubleshooting & Protocols

Module A: Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Symptom: Low yield of coupled product; recovery of starting phenol; formation of formylated side products. Root Cause: The base used in the catalytic cycle (e.g.,


, 

) is deprotonating the

group.
Protocol: Base Selection Matrix

Do not use alkoxide bases. Switch to inorganic carbonates or phosphates.

Base

(conj. acid)
CompatibilityRecommendation

/

~17-19CRITICAL FAILURE Avoid. Causes rapid decomposition.

~10.3High Standard. Use anhydrous conditions.

~12.3Moderate/High Good for Suzuki; monitor temperature.

~10.3High Excellent for mild couplings.

/ DIPEA
~10-11High Safe, but often insufficient for Pd-cycles.

Step-by-Step Optimization:

  • Solvent Swap: Avoid protic solvents if possible. Use 1,4-dioxane or toluene.

  • Base Swap: Replace

    
     with 
    
    
    
    (2.0 - 3.0 equiv).
  • Water Control: While Suzuki requires some water, excess water promotes the hydrolysis of the intermediate carbene if formed. Use minimal water (e.g., dioxane:

    
     10:1) or anhydrous conditions with phenylboronic acid pinacol esters.
    
Module B: Lithiation and Functionalization

Symptom: Complete loss of


 group upon adding 

; complex mixture of products. Root Cause:

acts as a base rather than a lithiating agent, attacking the acidic

proton.
Protocol: The "Trap and Swap" Method

Direct ortho-lithiation (DoM) is rarely successful on simple difluoromethoxy arenes. Use Halogen-Metal Exchange instead.[1]

  • Pre-functionalize: Ensure your starting material has a Bromine or Iodine atom at the desired position.

  • Cryogenic Conditions: Cool reaction to -78°C strictly.

  • Reagent Choice: Use

    
     (2.0 equiv) or 
    
    
    
    (Turbo-Grignard).
    • Why? Halogen-metal exchange is kinetically faster than deprotonation at low temperatures.

  • Quench Rapidly: Do not let the lithiated species warm up. Add your electrophile immediately.

The Deuterium Stabilization Trick (Advanced): If you must use basic conditions, synthesize the deuterated analog (


).
  • Mechanism: The Primary Kinetic Isotope Effect (KIE) strengthens the C-D bond (vs. C-H), slowing the rate of deprotonation by a factor of 5-8x.

  • Result: This often provides enough stability to survive short exposure to stronger bases.

Module C: Lewis Acid Compatibility

Symptom: Cleavage of the ether bond. Insight: The


 oxygen is electron-deficient and a poor Lewis base, making it more resistant to Lewis acids than a standard methoxy group. However, extreme cases apply.
  • Safe:

    
    , 
    
    
    
    (mild conditions),
    
    
    .
  • Risky:

    
    , 
    
    
    
    (will cleave),
    
    
    .
  • Guideline: If performing a Friedel-Crafts reaction, the

    
     group is generally deactivating but stable, provided the Lewis Acid is not in large excess.
    

Workflow Decision Tree

Use this logic flow to plan your synthesis.

DecisionTree Start Start: Reaction Planning with Ar-OCF2H Q1 Does reaction require Base? Start->Q1 Q2 Is Base pKa > 15? Q1->Q2 Yes Safe1 Proceed (Acid/Neutral) Generally Stable Q1->Safe1 No Q2->Safe1 No (Carbonates, Amines) Danger STOP: High Risk of Elimination Q2->Danger Yes (Alkoxides, Amides) Lithiation Is it a Lithiation? Q2->Lithiation Yes (Alkyllithiums) Mitigation Mitigation Strategy: 1. Switch to Cs2CO3/K3PO4 2. Use Deuterated Analog (-OCF2D) Danger->Mitigation Can base be changed? Li_Strategy Use Halogen-Metal Exchange (-78°C, t-BuLi) Avoid n-BuLi DoM Lithiation->Li_Strategy Protocol Required

Figure 2: Decision matrix for reaction conditions.

FAQ: Frequently Asked Questions

Q: Can I use hydrogenation (Pd/C, H2) with an


 group present? 
A: Yes.  The 

group is generally stable to standard catalytic hydrogenation conditions. Unlike

or

attached directly to aromatics (which can sometimes undergo hydrodefluorination), the ether linkage and the specific electronics usually protect it, provided the catalyst loading is not excessive and the reaction isn't run at high temperatures (>80°C).

Q: I see "Chen's Reagent" mentioned for synthesis. Is the reagent itself stable? A: Chen's reagent (


) is a source of difluorocarbene. It is stable on the shelf but decomposes to generate 

upon heating or base treatment. When installing the group, you actually rely on the decomposition of the reagent. Ensure your substrate (phenol) is deprotonated before the carbene is generated to maximize trapping efficiency.

Q: Why did my product turn into an aldehyde? A: You likely triggered the decomposition pathway in the presence of water.

  • Base removes proton

    
     Elimination of 
    
    
    
    .
  • Formation of intermediate

    
    .
    
  • Hydrolysis

    
    
    
    
    
    (Formate).
  • Further hydrolysis

    
    
    
    
    
    (Phenol). If you see formates, your system is too basic and wet.

References

  • Zafrani, Y., et al. (2009). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry.

  • Hu, J., et al. (2011). "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Fier, P. S., & Hartwig, J. F. (2013). "Copper-Mediated Difluoromethylation of Aryl Iodides." Journal of the American Chemical Society.[2]

  • Erickson, J. A., et al. (2020). "The Deuterium Kinetic Isotope Effect in the Stabilization of Difluoromethyl Ethers." Journal of Organic Chemistry.

Sources

Troubleshooting

Optimizing recrystallization solvents for 2-aminobenzothiazoles

Technical Support Center: 2-Aminobenzothiazole Crystallization & Purification Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Optimization of Recrystallization Solvents & Protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminobenzothiazole Crystallization & Purification

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Optimization of Recrystallization Solvents & Protocols for 2-Aminobenzothiazole Scaffolds

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub. If you are here, you are likely struggling with a 2-aminobenzothiazole derivative that refuses to behave.

From an engineering perspective, 2-aminobenzothiazoles are deceptive. They possess a polar 2-amino group capable of hydrogen bonding, yet the fused benzothiazole ring is highly lipophilic and aromatic. This duality creates a narrow "Goldilocks zone" for solubility. If your solvent is too polar (water), it crashes out as an amorphous solid. If it is too non-polar (hexanes), it won't dissolve even at reflux.

This guide moves beyond basic textbook advice to address the specific physicochemical behavior of this scaffold, particularly the dreaded "oiling out" phenomenon.

Module 1: Solvent Selection Logic

Do not guess. Use the Polarity/Solubility Match principle. 2-aminobenzothiazoles generally have a pKa around 4.5, making them weak bases. They crystallize best from protic solvents that can engage the amine in H-bonding while solvating the aromatic core.

Solvent Compatibility Database
Solvent SystemRoleSuitability RatingBest For...Technical Note
Ethanol (95-100%) Primary⭐⭐⭐⭐⭐ (Gold Standard)Initial screening, general derivatives.Matches the dipole moment of the scaffold. High recovery yields upon cooling.
Ethanol / Water (9:1) Binary⭐⭐⭐⭐Highly soluble derivatives.Water acts as the anti-solvent to force nucleation.
Toluene Primary⭐⭐⭐Lipophilic/Halogenated derivatives.Excellent for removing non-polar impurities, but lower recovery yields.
DMF / Water Binary⭐⭐High MW / Insoluble derivatives.Use with caution. High boiling point of DMF makes drying crystals difficult.
Acetonitrile Primary⭐⭐⭐Polymorph screening.Aprotic nature often yields different crystal habits (needles vs. plates).
Ethyl Acetate / Hexane Binary⭐⭐"Oiling out" recovery.Used for layering/diffusion crystallization, not thermal recrystallization.

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The Issue: You heat the mixture to reflux, everything dissolves. As you cool it, instead of sparkling needles, you get a glob of oil at the bottom of the flask.

The Science: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of the solvated product is lower than the temperature at which the solution becomes saturated.[1] The product precipitates as a liquid (oil) before it can organize into a crystal lattice.[1]

Workflow: The Anti-Oil Protocol

OilingOutProtocol Start Start: Product Oils Out Reheat 1. Reheat to Reflux (Dissolve Oil) Start->Reheat CheckConc Is solution too conc? Reheat->CheckConc Dilute Add 10-20% more Solvent CheckConc->Dilute Yes TempControl 2. Cool to T = (Mp - 10°C) CheckConc->TempControl No Dilute->TempControl Seed 3. ADD SEED CRYSTAL (Critical Step) TempControl->Seed SlowCool 4. Controlled Cooling (1°C/min) Seed->SlowCool Success Crystalline Product SlowCool->Success Failure Still Oils Out? SlowCool->Failure Failure->Success No Triturate Protocol B: Triturate Oil with Et2O/Pet Ether Failure->Triturate Yes

Caption: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) in benzothiazole derivatives.

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to reflux until the oil disappears.

  • Dilute: Add 10-20% more hot solvent. Why? This lowers the saturation temperature, hopefully below the "oiling" temperature (metastable limit).

  • The Seeding Trick: Cool the solution only to a temperature slightly below the expected melting point. Add a tiny crystal of pure product (or scratch the glass).

  • Insulate: Wrap the flask in foil or cotton. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Module 3: Impurity Management (Color & Byproducts)

The Issue: The product is chemically pure by NMR but appears yellow, brown, or pink. The Cause: 2-aminobenzothiazoles are prone to oxidative dimerization (forming azo- or disulfide-linked dimers) or trapping trace thiocyanates. These impurities are highly colored even at ppm levels.

Protocol: Activated Carbon Hot Filtration

Note: Do not use this if your yield is already low, as carbon can adsorb the product.

  • Dissolve: Dissolve crude solid in Ethanol (or chosen solvent) at reflux. Use a 10% excess of solvent to prevent premature crystallization.

  • Add Carbon: Add activated charcoal (Norit or Darco) — 1-3% by weight of your crude mass. Do not add to boiling solvent or it will erupt. Remove heat, add carbon, return to heat.

  • Digestion: Reflux for 5–10 minutes.

  • Filtration: Filter hot through a pre-warmed Celite pad.

    • Tip: Pre-wash the Celite with hot ethanol to prevent the product from crashing out in the filter funnel.

  • Crystallize: Allow the clear filtrate to cool slowly.

Module 4: Advanced Polymorph Control (Slurry Conversion)

The Issue: You observe inconsistent melting points between batches (e.g., 128°C vs 132°C), but purity is identical. The Science: 2-aminobenzothiazoles are notorious for polymorphism . Fast cooling (kinetic control) often yields a metastable form (lower MP), while slow cooling (thermodynamic control) yields the stable form.

Protocol: Slurry Ripening (Ostwald Ripening)

If you have a mixed batch or low-melting crystals:

  • Suspend the solid in a minimal amount of solvent (e.g., Isopropanol) where it has low solubility .

  • Stir rapidly at elevated temperature (e.g., 50°C) for 4–24 hours. Do not dissolve it.

  • Mechanism: The smaller, less stable crystals (higher energy) will dissolve and redeposit onto the larger, more stable crystals (lower energy).

  • Cool to Room Temperature (RT) and filter. This unifies the crystal form.

Module 5: Synthesis & Purification Workflow

The following diagram illustrates the standard synthesis pathway and where purification interventions should occur.

SynthesisWorkflow Aniline Substituted Aniline Reaction Cyclization (Reflux) Aniline->Reaction Reagents KSCN + Br2/AcOH Reagents->Reaction Quench Water Quench (Neutralize) Reaction->Quench Crude Crude Precipitate Quench->Crude Recrys Recrystallization (EtOH) Crude->Recrys Charcoal Charcoal Treatment (If Colored) Recrys->Charcoal Optional Final Pure 2-Aminobenzothiazole Recrys->Final Charcoal->Final

Caption: Standard synthesis and purification workflow for 2-aminobenzothiazoles via the Hugerschoff reaction.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Jordan, A. D.; Luo, C.; Reitz, A. B. Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles. Journal of Organic Chemistry2003 , 68(22), 8693–8696.

  • Kumbhare, R. M.; et al. Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives. European Journal of Medicinal Chemistry2012 , 53, 175-181. (Cites Ethanol/Water systems).

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Technical White Paper. (Authoritative source on LLPS thermodynamics).

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.[2] Org.[3] Synth.1942 , 22,[4] 16. (Historical baseline for 2-aminobenzothiazole purification).

Sources

Optimization

Technical Support Center: Benzothiazole Synthesis Troubleshooting

Topic: Troubleshooting Cyclization Failures in Benzothiazole Synthesis Introduction Welcome to the Benzothiazole Synthesis Support Center. This guide addresses the specific mechanistic failures researchers encounter when...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Benzothiazole Synthesis
Introduction

Welcome to the Benzothiazole Synthesis Support Center. This guide addresses the specific mechanistic failures researchers encounter when constructing the benzothiazole pharmacophore. Unlike general organic synthesis guides, we focus here on the causality of failure —specifically the competition between cyclization, dimerization, and electronic deactivation.

Our troubleshooting framework is divided into three core modules based on the synthetic pathway:

  • Condensation Protocols (2-Aminothiophenol + Electrophile)

  • Oxidative Cyclization (Thiobenzanilides)

  • Radical/Photochemical Pathways (Modern C-H Activation)

Visual Diagnostic: The Troubleshooting Logic Gate

Before proceeding to specific modules, use this decision tree to diagnose your specific failure mode.

Benzothiazole_Troubleshooting Start START: Identify Failure Mode Route Which Synthetic Route? Start->Route Condensation Condensation (2-Aminothiophenol + Aldehyde) Route->Condensation Thioanilide Oxidative Cyclization (Thiobenzanilides) Route->Thioanilide Issue_Dimer Issue: Yellow Precipitate (Disulfide Dimer) Condensation->Issue_Dimer Issue_Stall Issue: Product is Non-Aromatic (Benzothiazoline) Condensation->Issue_Stall Sol_Redox Solution: Add Reducing Agent (Na2S2O4 or TCEP) Issue_Dimer->Sol_Redox Sol_Oxidant Solution: Add Oxidant (DDQ, DMSO, or I2) Issue_Stall->Sol_Oxidant Issue_EWG Issue: No Reaction (EWG on Aryl Ring) Thioanilide->Issue_EWG Issue_OverOx Issue: Sulfoxide/Sulfone Formation Thioanilide->Issue_OverOx Sol_Radical Solution: Switch to Radical Cond. (hv + Photocatalyst) Issue_EWG->Sol_Radical Sol_Temp Solution: Lower Temp, Control Oxidant Stoichiometry Issue_OverOx->Sol_Temp

Figure 1: Logic gate for diagnosing benzothiazole synthesis failures based on pathway and observed intermediates.

Module 1: The "Disulfide Dead-End" (Condensation Route)

Context: The condensation of 2-aminothiophenol (2-ATP) with aldehydes is the most common route but suffers from a critical flaw: Oxidative Dimerization .

Q: Why am I isolating a yellow solid that isn't my product?

A: You have likely formed bis(2-aminophenyl)disulfide . 2-ATP is highly susceptible to air oxidation. If the thiol oxidizes to a disulfide before it attacks the aldehyde, the reaction dead-ends. The disulfide is thermodynamically stable and nucleophilically inert toward the aldehyde under standard conditions.

The Fix: Redox Control You must maintain a reductive environment during the initial condensation, followed by an oxidative environment for the final aromatization.

Protocol: Sodium Hydrosulfite (


) Mediated Synthesis 
This method uses 

to keep the thiol reduced during the initial attack [1].
  • Reagents: 2-Aminothiophenol (1.0 eq), Aldehyde (1.0 eq),

    
     (1.5 eq).
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve aldehyde in EtOH.[1]

    • Add 2-ATP and

      
       simultaneously.
      
    • Reflux for 2–4 hours.

    • Mechanism Check: The hydrosulfite prevents early disulfide formation. The high temperature eventually promotes the dehydration/oxidation to the benzothiazole.

  • Self-Validation: The reaction mixture should remain clear to pale yellow. Appearance of a heavy, bright yellow precipitate early on indicates failure (disulfide formation).

Module 2: The "Stalled Intermediate" (Benzothiazoline)

Context: You successfully formed the C-N and C-S bonds, but the product is an oil, not a solid, and NMR shows a characteristic


 proton signal around 6.0–7.0 ppm.
Q: Why did my reaction stop at the benzothiazoline?

A: You lack a driving force for aromatization . The condensation of 2-ATP and an aldehyde yields a benzothiazoline (non-aromatic).[2] Converting this to benzothiazole requires the loss of two hydrogen atoms (oxidation). If your solvent is strictly anaerobic or you lack an oxidant, the reaction stalls here [2].

The Fix: Oxidative Drivers You need an oxidant to drive the equilibrium to the aromatic product.

Oxidant SystemApplicabilityNotes

/ DMSO
General PurposeIodine acts as a Lewis acid and oxidant. DMSO acts as the terminal oxidant (Kornblum-like).

/ Air
Slow ReactionsOften requires a catalyst like activated carbon or transition metals.
DDQ Sensitive SubstratesUse for acid-sensitive substrates where

might be too harsh.

Protocol: Iodine-Mediated Oxidative Cyclization

  • Reagents: Benzothiazoline intermediate (crude),

    
     (1.1 eq).
    
  • Solvent: DMSO (acts as solvent and co-oxidant).

  • Temp: 80°C for 1 hour.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.
    
Module 3: Electronic Deactivation (Thioanilide Route)

Context: Oxidative cyclization of thiobenzanilides (Jacobson-type cyclization) using reagents like


 or Dess-Martin Periodinane (DMP).
Q: Why won't my thioanilide cyclize with electron-withdrawing groups (EWGs)?

A: The mechanism is electrophilic aromatic substitution driven by a radical cation. Standard oxidative cyclization generates a sulfur radical cation (


). This electrophile must attack the pendant aryl ring. If that ring has strong EWGs (e.g., 

,

), the ring is deactivated, and the cyclization energy barrier becomes insurmountable [3].

The Fix: Photochemical Radical Cyclization Switch from a cationic mechanism (sensitive to electronics) to a radical mechanism (less sensitive).

Visual Mechanism: Cationic vs. Radical Pathways

Mechanism_Comparison Start Thioanilide Oxidant Strong Oxidant (DMP/Fe3+) Start->Oxidant Photo Photocatalyst (Visible Light) Start->Photo Cation S-Cation Intermediate Oxidant->Cation Fail FAILURE: EWG Repels Attack Cation->Fail If EWG Present Radical S-Radical Intermediate Photo->Radical Success SUCCESS: Cyclization Radical->Success Tolerates EWG

Figure 2: Mechanistic divergence. Strong EWGs inhibit the cationic pathway but are tolerated in radical pathways.

Protocol: Visible-Light Mediated Cyclization (Green Approach) This modern approach utilizes Eosin Y as a photocatalyst, avoiding harsh oxidants [4].

  • Reagents: Thioanilide (0.5 mmol), Eosin Y (2 mol%), TMEDA (1.0 eq).

  • Solvent: Ethanol (Green solvent).

  • Conditions: Irradiate with Green LEDs (530 nm) under air (open flask) at room temperature.

  • Reaction Time: 6–12 hours.

  • Why it works: The excited photocatalyst generates a sulfur radical via Single Electron Transfer (SET). The radical cyclization is less dependent on the nucleophilicity of the aryl ring than the cationic attack.

FAQ: Rapid Fire Troubleshooting

Q: My product is sticky and won't crystallize. A: Benzothiazoles are often semi-solid due to


-stacking impurities.
  • Fix: Triturate with cold hexanes or pentane. If that fails, convert it to the HCl salt (bubble HCl gas through ether solution) to isolate a solid, then neutralize back to free base.

Q: I see a spot on TLC that moves just above my starting material. A: This is likely the S-oxide (Sulfoxide) side product.

  • Cause: Over-oxidation. You used too much oxidant or too high a temperature.

  • Fix: Optimize oxidant stoichiometry (strictly 1.0–1.1 eq) and lower temperature.

Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave irradiation significantly accelerates the condensation of 2-ATP with carboxylic acids (solvent-free), often bypassing the "stalled intermediate" stage by providing sufficient thermal energy for immediate dehydration [5].

References
  • BenchChem. (2025).[3][4] Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from

  • Lande, M. K., et al. (2025).[1] Recent Advances in the Synthesis of Benzothiazoles: A Review. ResearchGate.[3] Retrieved from

  • Moghaddam, F. M. (2005).[5] Oxidative cyclization of thiobenzanilides to benzothiazoles using N-Benzyl-DABCO tribromide.[5][6] Sharif University Repository.[5] Retrieved from

  • RSC Advances. (2020). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O.[7] Journal of Materials Chemistry A. Retrieved from

  • MDPI Molecules. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles.[1][2][8][9][10] Retrieved from

Sources

Troubleshooting

Removing unreacted starting materials from benzothiazole amine products

Introduction: The "Hidden" Impurity Challenge Synthesizing benzothiazole amines (often via the condensation of 2-aminothiophenol with aldehydes or carboxylic acids) presents a unique purification challenge. The core diff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Impurity Challenge

Synthesizing benzothiazole amines (often via the condensation of 2-aminothiophenol with aldehydes or carboxylic acids) presents a unique purification challenge. The core difficulty lies in the polarity overlap between the product and the oxidative byproducts of the starting material.

If you are observing a persistent "shadow" spot on TLC or inexplicable yellowing of your product, you are likely dealing with Bis(2-aminophenyl) disulfide , the oxidative dimer of 2-aminothiophenol.[1][2] This guide provides self-validating protocols to remove this and other common unreacted materials without resorting to tedious column chromatography for every batch.[1][2]

Module 1: The Acid-Base "Switch" (First Line of Defense)

Applicability: Removing neutral impurities (unreacted aldehydes, disulfides) from basic benzothiazole amine products.

The Science (Causality)

The 2-aminobenzothiazole core has a


 of approximately 4.5  (protonation occurs at the endocyclic nitrogen N-3).
  • Impurities: Unreacted aldehydes and the disulfide dimer are neutral (non-basic).

  • Strategy: By lowering the pH below 2, we force the benzothiazole into the aqueous phase (as a salt), leaving neutral impurities in the organic phase.

Protocol: Selective Protonation Workup

Reagents: 1M HCl, Ethyl Acetate (EtOAc), 2M NaOH, Brine.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Extraction (The "Switch"):

    • Add 1M HCl (equal volume to organic layer).

    • Shake vigorously.[2][3] Checkpoint: Measure aqueous layer pH; it must be < 2.[2]

    • Separate layers.

      • Organic Layer A: Contains unreacted aldehydes, disulfides, and non-basic impurities. (Discard or analyze) .

      • Aqueous Layer B: Contains your protonated Benzothiazole product.[2][4]

  • The Wash: Wash Aqueous Layer B once with fresh EtOAc to remove trapped lipophiles.

  • Recovery:

    • Cool Aqueous Layer B in an ice bath.

    • Slowly basify with 2M NaOH until pH > 9.[2] Visual Cue: Product will precipitate as a solid or oil out.[2]

    • Extract the cloudy aqueous mixture with EtOAc (3x).

  • Final Polish: Dry combined organics over

    
    , filter, and concentrate.
    
Troubleshooting Logic (Graphviz)

AcidBaseLogic cluster_impurities Waste Stream start Start: Crude Mixture (Product + Aldehyde + Disulfide) acid Add 1M HCl + EtOAc start->acid sep Separate Layers acid->sep org_layer Organic Layer (Contains Neutral Impurities) sep->org_layer Aldehydes/Disulfides aq_layer Aqueous Layer (pH < 2) (Contains Product Salt) sep->aq_layer Product (H+) wash Wash Aqueous with EtOAc aq_layer->wash basify Basify to pH > 9 (NaOH) wash->basify extract Extract into EtOAc Dry & Concentrate basify->extract

Caption: Logical flow for separating basic benzothiazole products from neutral lipophilic impurities.

Module 2: Scavenger Resins (High-Throughput/Chemoselective)

Applicability: When Acid-Base extraction is impossible (e.g., product is acid-sensitive) or when traces of starting materials remain.[1][2]

The Science

Scavenger resins are functionalized polymers that react rapidly and irreversibly with specific functional groups.[5] They allow you to "fish out" impurities by simple filtration.[2]

Selection Guide
Impurity TypeChemical NatureRecommended Scavenger ResinMechanism
Unreacted Amine Nucleophile (e.g., Aniline)PS-Isocyanate or PS-Benzaldehyde Forms urea or imine bond with impurity.[1][2]
Unreacted Aldehyde ElectrophilePS-TsNHNH2 (Tosylhydrazide)Forms hydrazone with aldehyde.[1][2]
Acid Catalyst Acidic (e.g., p-TsOH)PS-NMM (Morpholine)Acid-base neutralization.[1][2]
Protocol: "Teabag" Purification
  • Calculation: Determine the excess equivalents of the starting material based on stoichiometry (e.g., if you used 1.2 eq of aldehyde, you have 0.2 eq excess).

  • Dosing: Add 3–4 equivalents of the resin (relative to the impurity amount) to the reaction vial.

  • Incubation: Stir gently or shake at room temperature for 2–4 hours.

    • Tip: For aldehyde removal using PS-TsNHNH2, adding a catalytic amount of acetic acid accelerates the capture.

  • Filtration: Filter the mixture through a fritted syringe or a Celite pad. The impurity remains trapped on the solid resin.

  • Rinse: Rinse the resin with solvent (DCM or THF) to recover any adsorbed product.

Module 3: The "Disulfide Trap" (Advanced)

Issue: Bis(2-aminophenyl) disulfide is the most notorious impurity in benzothiazole synthesis.[1][2] It is non-polar, yellow, and often co-crystallizes with the product.

The "Reduction-Extraction" Protocol

If the standard acid-base workup fails to remove the disulfide (due to emulsion or solubility issues), you must chemically modify the impurity.

  • Reduction: Dissolve crude in Ethanol/Acetic Acid (10:1). Add Zinc dust (2 eq). Stir for 30 mins.

    • Mechanism:[1][2][4][6] This reduces the non-polar disulfide (S-S) back to the 2-aminothiophenol (S-H) .

  • Filtration: Filter off the Zinc.

  • Basic Wash: Evaporate ethanol, redissolve in EtOAc, and wash with 10% NaOH .

    • Result: The regenerated thiophenol (pKa ~7.9) will form a thiolate anion in base and partition into the water layer. The benzothiazole product stays in the organic layer.

    • Warning: Do this quickly to prevent re-oxidation of the thiol.

FAQ & Troubleshooting

Q: My product is an oil, but it should be a solid. How do I induce crystallization?

  • A: Benzothiazoles are often "greasy" due to aromatic stacking.[2]

    • Dissolve the oil in a minimum amount of hot Ethanol .

    • Add water dropwise until persistent cloudiness appears.[2]

    • Heat to clarify, then let it stand undisturbed.

    • Alternative: Triturate the oil with cold Hexanes or Pentane to strip away solvent residues and induce lattice formation.

Q: I used a metal catalyst (Cu or Pd), and my product is dark. How do I clean it?

  • A: Benzothiazoles coordinate strongly to metals.[2] Standard columns often fail.

    • Solution: Treat the organic solution with SiliaMetS® Thiol or TMT scavenger resin. Alternatively, wash the organic phase with aqueous EDTA (0.1 M) or N-Acetylcysteine solution.

Q: The acid-base extraction formed a stable emulsion.

  • A: This is common with benzothiazoles.[2][7]

    • Fix: Filter the emulsion through a pad of Celite . If that fails, add brine and a small amount of Methanol to the aqueous phase to break surface tension.

References

  • pKa Determination of Benzothiazoles

    • Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases. (2009). Arkivoc.
  • Synthesis & Purification Methodologies

    • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[8] (2020).[9] Molecules.

  • Scavenger Resin Applications

    • Polymer-supported reagents and scavengers in synthesis.[1][2][5]

  • Disulfide Solubility & Properties

    • Bis(2-aminophenyl)

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Acylation of Benzothiazol-2-amine

Status: Operational Ticket Subject: Optimization of N-acylation protocols for 2-aminobenzothiazole scaffolds Assigned Specialist: Senior Application Scientist[1] Executive Summary & Mechanistic Insight The acylation of b...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Optimization of N-acylation protocols for 2-aminobenzothiazole scaffolds Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Mechanistic Insight

The acylation of benzothiazol-2-amine (2-ABT) is a pivotal transformation in medicinal chemistry, often serving as the gateway to antitumor, anticonvulsant, and anti-inflammatory agents.[1] However, this reaction is frequently plagued by low yields and complex impurity profiles.[1]

The Core Challenge: 2-ABT is an ambident nucleophile .[1] It exists in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms.[2] While the amino form is thermodynamically dominant, the endocyclic nitrogen (N3) possesses significant nucleophilic character.

  • Thermodynamic Product: N-exo-acylation (Amide).[1] This is the desired pathway, preserving the aromaticity of the benzothiazole ring.

  • Kinetic/Competing Product: N-endo-acylation (Acylimine).[1] This disrupts aromaticity and is often unstable or reverts, but can lead to irreversible side products or ring-opening under harsh conditions.[1]

  • Over-reaction: The resulting amide still possesses an acidic proton (N-H), making it susceptible to a second acylation event (Diacylation).

This guide provides the protocols and troubleshooting logic required to lock selectivity to the N-exo-mono-acyl derivative.

Troubleshooting Guides (FAQ Format)

Ticket #001: "I am observing a mixture of isomers or unstable intermediates. Is it N-endo or N-exo?"

Diagnosis: You are likely observing the competition between the exocyclic amine and the ring nitrogen. Mechanistic Root Cause: The endocyclic nitrogen (N3) is more basic and can be kinetically acylated first, forming an unstable N-acyl imino intermediate.[1] Under thermodynamic control, this usually rearranges to the stable N-exo amide, but rapid quenching or low temperatures can trap the wrong isomer.[1]

Corrective Actions:

  • Thermodynamic Control: Run the reaction at elevated temperatures (reflux in toluene or dioxane) rather than 0°C if regioselectivity is the issue. Heat promotes the rearrangement of the kinetic N-endo intermediate to the stable N-exo product.

  • Solvent Choice: Avoid highly polar aprotic solvents (like DMF) if possible, as they can stabilize charged intermediates.[1] Non-polar solvents like Toluene or DCM often favor the neutral N-exo amide.[1]

  • Base Selection: Use a weaker base (e.g., Pyridine) which acts as both solvent and acid scavenger.[1] Strong bases (NaH) will deprotonate the amide product, increasing the risk of diacylation or N-endo attack.

Ticket #002: "My yield is low due to the formation of a bis-acylated byproduct."

Diagnosis: Diacylation (formation of imide).[1] Mechanistic Root Cause: The mono-acylated product, N-(benzothiazol-2-yl)amide, contains an amide N-H bond.[1] The electron-withdrawing nature of the benzothiazole ring increases the acidity of this proton. In the presence of excess base and acylating agent, the mono-amide is deprotonated and reacts again.

Corrective Actions:

  • Stoichiometry is Critical: Use a strict 1:1.05 equivalent ratio of amine to acyl chloride.[1] Do not use a large excess of the acylating agent.[1]

  • Reverse Addition: Add the acyl chloride dropwise to the amine solution. This ensures the concentration of acyl chloride is always low relative to the unreacted amine, statistically favoring mono-acylation.

  • Avoid DMAP: 4-Dimethylaminopyridine (DMAP) is a powerful acylation catalyst that significantly accelerates the reaction of the second equivalent. Avoid it unless the first acylation is sluggish.[1]

Ticket #003: "The reaction stalls or the acyl chloride hydrolyzes."[1]

Diagnosis: Moisture contamination or insufficient activation.[1] Mechanistic Root Cause: Acyl chlorides are moisture-sensitive.[1] If the solvent is "wet," the reagent hydrolyzes to the carboxylic acid, which will not react with the amine without a coupling agent.

Corrective Actions:

  • Dry Solvents: Use anhydrous DCM or Toluene.[1]

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon.

  • Alternative Reagents: If the acyl chloride is unstable, switch to the anhydride (e.g., acetic anhydride) or use a coupling agent (EDC/HOBt) with the carboxylic acid.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways: the desired thermodynamic route vs. the kinetic traps (endo-attack and diacylation).

ReactionPathways Start 2-Aminobenzothiazole (Tautomeric Equilibrium) Kinetic Kinetic Intermediate (N-endo Acylation) Unstable Acylimine Start->Kinetic Kinetic Attack (N3) Thermo Thermodynamic Product (N-exo Acylation) Stable Amide Start->Thermo Thermodynamic Attack (Exo-NH2) AcylAgent Acyl Chloride / Anhydride AcylAgent->Start Kinetic->Thermo Rearrangement (Heat/Time) Diacyl Side Product (Bis-acylation) Imide Thermo->Diacyl Excess Reagent + Base (Over-reaction)

Caption: Reaction landscape showing the kinetic trap at the endocyclic nitrogen and the risk of diacylation upon thermodynamic product formation.

Optimized Experimental Protocol

Protocol ID: SOP-ABT-ACYL-01 Objective: Synthesis of N-(benzothiazol-2-yl)acetamide (Mono-acylation focus).

Reagents & Equipment
  • Substrate: Benzothiazol-2-amine (1.0 equiv)

  • Reagent: Acetyl chloride (1.05 equiv) OR Acetic Anhydride (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

  • Atmosphere: Nitrogen balloon.[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round bottom flask and cool under nitrogen flow.

    • Dissolve Benzothiazol-2-amine (10 mmol) in anhydrous DCM (30 mL).

    • Add Pyridine (12 mmol).[1] Stir until clear.

  • Controlled Addition (Critical Step):

    • Cool the mixture to 0°C (ice bath) to suppress initial kinetic endo-attack and exotherms.

    • Dilute Acetyl chloride (10.5 mmol) in 5 mL of DCM.

    • Add the acyl chloride solution dropwise over 20 minutes. Note: Rapid addition causes local high concentrations, promoting diacylation.[1]

  • Reaction Phase:

    • Allow the reaction to warm to room temperature naturally.[1]

    • Stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1]

    • Checkpoint: If starting material remains but diacylation is appearing, stop the reaction.[1] It is better to recover starting material than separate the bis-product.[1]

  • Work-up:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (to remove excess pyridine), then saturated NaHCO3, then Brine.[1]

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography.[1]

Comparative Data: Base & Solvent Effects[1][3][4]

The choice of base and solvent significantly impacts the ratio of mono- to di-acylated product.

Condition SetBaseSolventTempMono-Product YieldSide Reactions
Standard PyridineDCM0°C -> RT85-92% Minimal diacylation.[1]
Aggressive NaHTHF0°C40-60%High Diacylation (formation of anion promotes 2nd attack).[1]
Catalytic Et3N + DMAPDCMRT70%Moderate Diacylation (DMAP activates amide).[1]
Thermal NoneAc2O (Reflux)100°C80%Risk of oligomerization/tarring if prolonged.[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose reaction failures quickly.

TroubleshootingTree Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Bis-acylated Product Present CheckTLC->Result1 M+Mass(Acyl)x2 Result2 Starting Material Remains CheckTLC->Result2 SM Peak Result3 Wrong Regioisomer (Endo) CheckTLC->Result3 Unstable/Polar Spot Action1 Reduce Acyl Chloride equiv to 1.0 Slow down addition rate Result1->Action1 Action2 Check solvent dryness Increase Temp (Reflux) Result2->Action2 Action3 Switch solvent to Toluene Heat to promote rearrangement Result3->Action3

Caption: Decision matrix for diagnosing common acylation failures.

References

  • BenchChem. (2025).[1][2][3] 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance. Retrieved from

  • Kumbhare, R. M., et al. (2012).[1] Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. European Journal of Medicinal Chemistry. Retrieved from

  • Liao, Y., et al. (2018).[1][4] Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. Royal Society of Chemistry Advances.[1] Retrieved from

  • Dorofeev, I. A., et al. (2023).[1] 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. Retrieved from

  • Arora, S., et al. (2021).[1][5] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives. Journal of Applied Pharmaceutical Science. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Topic: 1H NMR chemical shifts of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 1038981-17-7). Designed for medicinal chemists and structural biologists, this document focuses on distinguishing this specific regioisomer from its common analogs (e.g., the 6-isomer or non-fluorinated variants) using high-field NMR spectroscopy.

Key Diagnostic Feature: The presence of the difluoromethoxy (


)  group creates a distinct triplet with a large geminal coupling constant (

), which serves as the primary spectral handle for verification.
Structural Analysis & Predicted Chemical Shifts

The molecule consists of a 2-aminobenzothiazole core substituted at the 4-position with a difluoromethoxy group. This substitution pattern creates a specific electronic environment for the aromatic protons (H5, H6, H7) that differs significantly from the more common 6-substituted isomers.

Table 1: Reference 1H NMR Data (DMSO-d6, 400 MHz)

Note: Values are based on high-fidelity predictive models and comparative fragment analysis of structurally validated 4-(difluoromethoxy)aniline precursors.

PositionType

(ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note

Ether7.10 -- 7.50 Triplet (t)

Primary ID. Large coupling due to geminal fluorines.

Amine7.60 -- 8.00 Broad Singlet (br s)--Exchangeable. Disappears with

shake.
H-5 Aromatic7.15 -- 7.25Doublet (d)

Ortho to

. Shielded by oxygen resonance.
H-6 Aromatic7.25 -- 7.35Triplet (t) / dd

Meta to substituents. Appears as pseudo-triplet.
H-7 Aromatic7.50 -- 7.65Doublet (d)

Para to

. Deshielded by thiazole ring current.
Comparative Analysis: 4-Isomer vs. Alternatives

Distinguishing the 4-isomer from the 6-isomer (a common synthetic impurity or alternative scaffold) is critical. The coupling patterns in the aromatic region provide the definitive proof.

Table 2: Spectral Differentiation Matrix
Feature4-(Difluoromethoxy) (Target)6-(Difluoromethoxy) (Alternative)4-Methoxy (Non-Fluorinated)
Spin System ABC / AMX (3 adjacent protons)ABX (Isolated proton at H4/H7)ABC
Coupling Pattern d, t, d (Consecutive neighbors)d, dd, d (H7 and H5 split H4/H5)d, t, d

Signal
Triplet (

)
Triplet (

)
Singlet (

)
H-7 Shift

(Doublet)

(Doublet,

)
Similar to Target

Critical Insight: In the 4-isomer , the aromatic protons (H5, H6, H7) are contiguous, leading to a doublet - triplet - doublet pattern. In the 6-isomer , the protons are at H4, H5, and H7. H4 appears as a meta-coupled doublet (small


), and H7/H5 show strong ortho coupling.
Experimental Validation Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: DMSO-d6. Essential for observing the broad

      
       protons, which often exchange too rapidly in 
      
      
      
      or overlap with the solvent peak.
    • Secondary: Acetone-d6. Use if resolution in the aromatic region (7.0–7.5 ppm) is poor in DMSO due to the

      
       triplet overlap.
      
  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KSCN residues from synthesis) that cause line broadening.

  • Acquisition Parameters:

    • Transients (Scans): Minimum 64 scans to resolve the outer wings of the

      
       triplet.
      
    • Spectral Width: Ensure the window covers -2 ppm to 14 ppm.

    • D1 (Relaxation Delay): Set to

      
       seconds to allow full relaxation of the isolated 
      
      
      
      proton.
  • Verification Logic (The "Triplet Test"):

    • Locate the triplet signal in the 7.0–7.5 ppm range.

    • Measure the distance between the outer peaks and the center peak.

    • Validation: If

      
      , the 
      
      
      
      group is intact. If the signal is a singlet at ~6.0–6.5 ppm, the difluoromethyl group may have hydrolyzed to an aldehyde or alcohol.
Structural Elucidation Workflow (Diagram)

The following diagram outlines the decision tree for assigning the regioisomer based on 1H NMR data.

NMR_Workflow Start Crude Product Spectrum (DMSO-d6) Check_OCF2H Check 6.5 - 7.5 ppm Region Is there a Triplet with J ~ 74 Hz? Start->Check_OCF2H No_Triplet No Triplet Found (Singlet or Multiplet) Check_OCF2H->No_Triplet No Yes_Triplet Triplet Present (-OCF2H Group Intact) Check_OCF2H->Yes_Triplet Yes Hydrolysis Hydrolysis/Decomposition (Check for Aldehyde/Alcohol) No_Triplet->Hydrolysis Analyze_Aromatic Analyze Aromatic Region (Coupling Pattern) Yes_Triplet->Analyze_Aromatic Pattern_ABX Pattern: d (meta), dd, d (Isolated Protons) Analyze_Aromatic->Pattern_ABX Pattern_ABC Pattern: d, t, d (Contiguous Protons) Analyze_Aromatic->Pattern_ABC Isomer_6 Identity: 6-Isomer (Alternative) Pattern_ABX->Isomer_6 Isomer_4 Identity: 4-Isomer (Target Product) Pattern_ABC->Isomer_4

Figure 1: NMR-based decision tree for distinguishing 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine from common impurities.

References
  • Biosynth Carbosynth. 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine Product Specifications. Retrieved from .

  • Reich, H. J. WinPLT NMR Coupling Constant Library: Fluorine Coupling. University of Wisconsin-Madison.[1] Retrieved from .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515. Retrieved from .

  • PubChem. 4-(Difluoromethoxy)benzene-1,2-diamine (Precursor Data). CID 15158201.[2] Retrieved from .

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Difluoromethoxy Benzothiazoles: A Comparative Technical Guide

Executive Summary The difluoromethoxy group (-OCF₂H) has emerged as a critical bioisostere in medicinal chemistry, offering a lipophilic hydrogen bond donor motif that modulates metabolic stability and membrane permeabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The difluoromethoxy group (-OCF₂H) has emerged as a critical bioisostere in medicinal chemistry, offering a lipophilic hydrogen bond donor motif that modulates metabolic stability and membrane permeability. However, its structural characterization presents unique challenges compared to its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of difluoromethoxy benzothiazoles. It compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and delineates the diagnostic fragmentation pathways that distinguish this moiety from common structural alternatives.

Part 1: Instrumentation & Methodology Comparison

The choice of ionization technique dictates the depth of structural information obtained. For difluoromethoxy benzothiazoles, a dual-method approach is often required to satisfy both identification (fingerprinting) and quantification (sensitivity) needs.

Comparative Analysis: EI vs. ESI Performance
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict for -OCF₂H Analysis
Energy Regime Hard ionization (70 eV)Soft ionizationEI is superior for structural elucidation.
Molecular Ion (M⁺) Often distinct, radical cation (M⁺˙)Protonated molecule [M+H]⁺ESI is preferred for molecular weight confirmation.
Fragmentation Extensive; radical-induced cleavageMinimal in-source; requires CID (MS/MS)EI provides the "fingerprint" for isomer differentiation.
Diagnostic Utility High (identifies -OCF₂H vs -OCF₃)Low (unless MS/MS is used)Use EI for synthesis validation; ESI for PK studies.
Sensitivity Moderate (ng range)High (pg range)ESI is essential for biological matrix analysis.

Expert Insight: While ESI is the gold standard for LC-MS bioanalysis, it often fails to distinguish between positional isomers of difluoromethoxy benzothiazoles due to soft ionization. EI-MS is the critical "alternative" method that must be employed during the structural confirmation phase of drug development.

Part 2: Mechanistic Deep Dive & Fragmentation Pathways

The fragmentation of difluoromethoxy benzothiazoles under EI conditions (70 eV) follows a distinct mechanistic pathway driven by the stability of the benzothiazole core and the lability of the C-F and C-O bonds.

The Difluoromethoxy Signature (-OCF₂H)

Unlike the methoxy group (which typically loses •CH₃ or CH₂O) or the trifluoromethoxy group (which loses •OCF₃ or COF₂), the difluoromethoxy group exhibits a characteristic difluorocarbene expulsion and HF elimination .

  • Primary Pathway (Difluorocarbene Loss): The molecular ion undergoes a rearrangement to expel a neutral difluorocarbene (:CF₂, 50 Da), generating a hydroxy-benzothiazole radical cation.

  • Secondary Pathway (HF Elimination): A hydrogen transfer from the -OCF₂H group or the ring leads to the elimination of hydrogen fluoride (HF, 20 Da).

Benzothiazole Core Fragmentation

The benzothiazole scaffold itself typically fragments via:

  • Loss of HCN (27 Da): Cleavage of the thiazole ring.

  • Loss of CS (44 Da): Characteristic of sulfur-containing heterocycles.

Visualization: Fragmentation Mechanism

The following diagram illustrates the competitive fragmentation pathways for a generic 2-(difluoromethoxy)benzothiazole.

FragmentationPathway M_Ion Molecular Ion (M+.) [Benzothiazole-OCF2H]+. Inter_A Transition State F-Migration M_Ion->Inter_A Rearrangement Prod_B [M - 51]+ (Benzothiazolyloxy Cation) Loss of .CHF2 M_Ion->Prod_B Homolytic Cleavage - .CHF2 Prod_C [M - 27]+ Loss of HCN (Thiazole Ring Break) M_Ion->Prod_C Ring Fission - HCN Prod_A [M - 50]+. (Hydroxy-Benzothiazole) Loss of :CF2 Inter_A->Prod_A - :CF2 (50 Da) Secondary Fragments\n(CO loss, etc.) Secondary Fragments (CO loss, etc.) Prod_A->Secondary Fragments\n(CO loss, etc.)

Caption: Competitive EI-MS fragmentation pathways for Difluoromethoxy Benzothiazoles. Green indicates the diagnostic rearrangement pathway.

Part 3: Comparative Analysis with Alternatives

To validate the identity of a difluoromethoxy compound, one must rule out its likely synthetic impurities or structural analogs. The table below compares the diagnostic ions of the target product against its common alternatives.

Table 1: Diagnostic Ion Comparison Guide
SubstituentStructureMolecular Mass ShiftKey Neutral Losses (Δ m/z)Diagnostic Fragment Ions
Difluoromethoxy -OCF₂H Ref -50 (:CF₂), -20 (HF) [M-50]⁺˙ (Phenol-like)
Methoxy-OCH₃-36 Da-15 (•CH₃), -30 (CH₂O)[M-15]⁺, [M-30]⁺
Trifluoromethoxy-OCF₃+18 Da-69 (•CF₃), -66 (COF₂)[M-69]⁺, m/z 69 (CF₃⁺)
Ethoxy-OCH₂CH₃-4 Da-28 (C₂H₄), -29 (•C₂H₅)[M-28]⁺˙ (Phenol-like)

Key Differentiator: The loss of 50 Da (:CF₂) is the "smoking gun" for the difluoromethoxy group. Methoxy compounds rarely show a loss of 50, and trifluoromethoxy compounds typically show a dominant m/z 69 peak which is absent or weak in difluoromethoxy spectra.

Part 4: Experimental Protocol

This protocol is designed for the structural validation of synthesized difluoromethoxy benzothiazoles using GC-MS (EI).

Standardized EI-MS Characterization Workflow

Objective: To obtain a reproducible fragmentation fingerprint for structural confirmation.

1. Sample Preparation:

  • Dissolve 1 mg of the solid benzothiazole derivative in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Dilute 10 µL of this stock into 990 µL of solvent (Final concentration ~10 ppm).

  • Note: Avoid chlorinated solvents (e.g., DCM) if using low-mass cutoff scanning, as solvent peaks may interfere.

2. GC-MS Parameters (Agilent 7890/5977 or equivalent):

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 20°C/min to 300°C.

    • Hold: 300°C for 3 min.

  • Source Temperature: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

  • Scan Range: m/z 40–600.

3. Data Interpretation Steps:

  • Identify Molecular Ion (M⁺): Confirm the parent mass matches the theoretical MW.[3]

  • Check for M-50: Look for the peak corresponding to [M - 50]. This confirms the presence of the -OCF₂H moiety via the carbene expulsion mechanism.

  • Check for M-27: Confirm the benzothiazole core (loss of HCN).

  • Isotope Pattern: Verify the absence of Cl/Br patterns (unless part of the core substitution).

References

  • BenchChem. (2025).[1][3] Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of Halogenated Aromatics. Retrieved from 1[1][3]

  • Wang, H.-Y., et al. (2025).[4] Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Retrieved from 4

  • BenchChem. (2025).[1][3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from 5

  • Airiti Library. (2021). Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Retrieved from 6

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from 7

Sources

Validation

Technical Comparison Guide: IR Analysis of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Executive Summary This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 1038981-17-7).[1] As a fluorinated scaffold used in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 1038981-17-7).[1] As a fluorinated scaffold used in the synthesis of bioactive agents, distinguishing this compound from its regioisomers—specifically the 6-substituted analogs (related to Riluzole chemistry)—is a critical quality control challenge.

This document moves beyond basic peak listing. It compares the spectral "fingerprint" of the 4-position isomer against its 6-position alternative, establishing a self-validating protocol for structural verification based on vibrational spectroscopy physics.

Part 1: Theoretical Framework & Vibrational Modes[1][2]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine molecule consists of three distinct spectral zones:

  • The Primary Amine (

    
    ):  A diagnostic doublet in the high-frequency region.
    
  • The Difluoromethoxy Group (

    
    ):  A unique fluorinated ether signature that distinguishes it from trifluoromethoxy (
    
    
    
    ) analogs.
  • The Benzothiazole Core: The substitution pattern (4-position) dictates the out-of-plane (OOP) bending vibrations, which are the primary method for distinguishing it from the 6-isomer.

The Difluoromethoxy Signature ( )

Unlike the perfluorinated


 group found in Riluzole, the 

moiety contains a C-H bond. This results in a specific vibrational mode:
  • 
     Stretching:  Strong, broad bands in the 1050–1250 
    
    
    
    region.
  • 
     Stretching:  The C-H bond on the fluorinated carbon is polarized, often shifting its stretch to a unique position compared to aromatic C-H bonds.
    

Part 2: Comparative Analysis (The Alternatives)

The primary analytical risk is confusing the 4-isomer (the product) with the 6-isomer (a common impurity or alternative scaffold). The IR spectrum provides a definitive method to distinguish them based on the substitution pattern of the benzene ring.

Structural Isomerism: 4-Substituted vs. 6-Substituted[1]
  • 4-Substituted (Product): The benzene ring is 1,2,3-trisubstituted .[1] This leaves three adjacent hydrogen atoms.

  • 6-Substituted (Alternative): The benzene ring is 1,2,4-trisubstituted .[1] This leaves two adjacent hydrogens and one isolated hydrogen.

Comparative Spectral Data Table
Vibrational Mode4-Isomer (Product)6-Isomer (Alternative)Causality & Interpretation

Stretch
3400–3100

(Doublet)
3400–3100

(Doublet)
Indistinguishable. Both contain a primary amine.[1] The doublet arises from symmetric and asymmetric stretching.
Aromatic C-H OOP 760–780

(Strong)
800–860

(Strong)
CRITICAL DIFFERENTIATOR. The 4-isomer (3 adjacent H's) shows a lower frequency "wag" compared to the 6-isomer (2 adjacent H's).
Isolated C-H OOP Absent860–900

(Medium)
The 6-isomer has an isolated proton at position 4 or 7, creating a distinct higher-frequency band absent in the 4-isomer.[1]

Ring Stretch
1640–1530

1640–1530

Characteristic of the thiazole ring system.

Stretch
1100–1250

1100–1250

Strong bands. Distinguishing

from

requires looking for the specific

C-H mode (weak, >3000

).

Part 3: Experimental Protocols

Protocol A: Sample Preparation (ATR vs. KBr)

For this compound, Attenuated Total Reflectance (ATR) is recommended for speed, but KBr Pellet is superior for resolution in the fingerprint region (critical for OOP analysis).

  • ATR Method (Routine ID):

    • Crystal: Diamond or ZnSe.

    • Pressure: Apply high pressure to ensure contact with the solid amine.

    • Note: The amine groups may hydrogen bond with atmospheric moisture; ensure the crystal is dry.

  • KBr Method (Structural Confirmation):

    • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

    • Grinding: Grind to a fine powder (particle size < 2

      
      m) to avoid Christiansen effect (scattering).
      
    • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

Protocol B: Data Acquisition
  • Resolution: 4

    
     (standard) or 2 
    
    
    
    (if resolving splitting in the fingerprint region).
  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000–400

    
    .
    

Part 4: Visualization & Logic Flow[1]

Diagram 1: Structural Differentiation Workflow

This decision tree guides the analyst through the spectral features to confirm the identity of the 4-isomer.

IR_Analysis_Workflow Start Start: Unknown Benzothiazole Sample CheckNH2 Check 3100-3400 cm⁻¹ (Doublet Present?) Start->CheckNH2 CheckCF Check 1050-1250 cm⁻¹ (Strong C-F Bands?) CheckNH2->CheckCF Yes NotAmine Not a Primary Amine CheckNH2->NotAmine No CheckOOP Analyze OOP Region (700-900 cm⁻¹) CheckCF->CheckOOP Yes NotFluoro Not Fluorinated CheckCF->NotFluoro No Isomer4 Peak at ~760-780 cm⁻¹ (3 Adjacent H's) CONFIRMED: 4-Isomer CheckOOP->Isomer4 Low Freq Wag Isomer6 Peak at ~800-860 cm⁻¹ (2 Adjacent H's + Isolated H) ALTERNATIVE: 6-Isomer CheckOOP->Isomer6 High Freq Wag

Caption: Decision tree for distinguishing 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine from its 6-substituted isomer using IR spectral markers.

Diagram 2: Experimental Setup & Signal Pathway

This diagram illustrates the critical path from sample to data interpretation, highlighting the "Self-Validating" checks.

Experimental_Protocol cluster_analysis Data Interpretation Sample Solid Sample (Amine) Prep Prep: KBr Pellet (Rec. for Fingerprint) Sample->Prep Grind <2µm FTIR FT-IR Acquisition (4000-400 cm⁻¹) Prep->FTIR Transmittance Region1 Region 1: Functional (NH₂, C=N) FTIR->Region1 Identify Groups Region2 Region 2: Fingerprint (C-F, OOP Bending) FTIR->Region2 Differentiate Isomer Result Structural Validation Region1->Result Region2->Result

Caption: Experimental workflow emphasizing the split between functional group identification and regioisomer differentiation.

References

  • PubChem. (2025). 4,6-Difluoro-1,3-benzothiazol-2-amine | C7H4F2N2S.[1] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2025). 2-Benzothiazolamine IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Specac. (2025). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Specac Application Notes. Available at: [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Substituted Benzenes and OOP Bending Rules. Available at: [Link]

  • Bentham Open. (2010). IR Spectra and Vibrational Modes of Hydrofluoroethers (Comparison of -OCHF2 vs -OCF3). The Open Chemical Physics Journal. Available at: [Link]

Sources

Comparative

Comparative Bioactivity Guide: 4-Difluoromethoxy vs. 6-Trifluoromethoxy Benzothiazoles

[1] Executive Summary: The Fluorinated Alkoxy Divergence In benzothiazole-based drug discovery, the positioning and fluorination level of alkoxy substituents dictate the therapeutic ceiling. This guide compares the estab...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorinated Alkoxy Divergence

In benzothiazole-based drug discovery, the positioning and fluorination level of alkoxy substituents dictate the therapeutic ceiling. This guide compares the established 6-trifluoromethoxy (


)  scaffold (exemplified by Riluzole) against the emerging 4-difluoromethoxy (

)
isomer.

The Verdict:

  • 6-Trifluoromethoxy (

    
    ):  The gold standard for neuroprotection  and ion channel modulation .[1] It offers superior metabolic stability and lipophilicity, driving blood-brain barrier (BBB) penetration.
    
  • 4-Difluoromethoxy (

    
    ):  A specialized "Lipophilic Hydrogen Bond Donor" scaffold.[1] While generally less potent in Riluzole-like assays due to steric hindrance, it offers unique advantages in antimicrobial  and kinase-targeted anticancer  applications where H-bond donation to the receptor is required.[1]
    

Part 1: Physicochemical & Structural Profiling

The primary differentiator between these two isomers is not just position, but the electronic and solvation behavior of the fluorinated group.

Table 1: Substituent Property Comparison
Feature6-Trifluoromethoxy (

)
4-Difluoromethoxy (

)
Impact on Bioactivity
Hansch Lipophilicity (

)
+1.04+0.65 (Approx)

drives higher membrane permeability and BBB crossing.[1]
H-Bond Character Pure Acceptor (Weak)Lipophilic H-Bond Donor

can donate a weak H-bond to protein carbonyls (unique binding mode).[1]
Hammett

+0.35+0.18

is more electron-withdrawing, reducing metabolic oxidation of the ring.[1]
Conformational Bias Coplanar (mostly)Ortho-twistedAt pos 4, the group clashes with the thiazole Nitrogen, forcing a twisted conformation.
Metabolic Stability High (Blocker)Moderate-HighThe C-H bond in

is a potential (though slow) oxidative site.
Structural Causality: The "Ortho Effect"
  • 6-Position (Linear): Substitution here extends the molecular axis.[1] In Na+ channel blockers (e.g., Riluzole), this linear lipophilicity is crucial for deep penetration into the hydrophobic pore of the channel.

  • 4-Position (Kinked): Substitution at C4 places the group adjacent to the thiazole nitrogen (N3). This creates steric clash , preventing the molecule from lying flat. This often abolishes activity in planar binding pockets (like DNA intercalation) but can enhance selectivity for globular kinase pockets.

Part 2: Biological Performance Analysis

Neuroprotection (ALS/Excitotoxicity)
  • Dominant Scaffold: 6-Trifluoromethoxy [1]

  • Mechanism: Inhibition of presynaptic glutamate release and blockade of voltage-gated Na+ channels (Nav1.4/Nav1.6).[1]

  • Data Insight: Structure-Activity Relationship (SAR) studies indicate that moving the lipophilic group from C6 to C4 results in a >10-fold loss of potency . The 4-isomer cannot effectively access the hydrophobic binding site within the channel pore due to its twisted geometry.[1]

Antimicrobial & Anticancer Activity[2][3][4][5][6][7][8]
  • Emerging Scaffold: 4-Difluoromethoxy [1]

  • Mechanism: Inhibition of VEGFR-2 (vascular endothelial growth factor receptor) or bacterial DNA gyrase.[1]

  • Causality: The

    
     group acts as a bioisostere for a hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) group but with better membrane permeability. In kinase pockets where a hydrogen bond donor is required for specificity (interacting with the hinge region), the 4-
    
    
    provides this interaction without the rapid glucuronidation liability of a phenol.
Metabolic Stability Profile
  • 6-

    
    :  Acts as a "metabolic wall," blocking P450 oxidation at the susceptible para-position.[1]
    
  • 4-

    
    :  While the fluorine atoms deactivate the C-H bond, it remains susceptible to O-dealkylation by CYP enzymes, albeit much slower than a standard methoxy (
    
    
    
    ) group.

Part 3: Visualization of SAR & Workflow

Diagram 1: SAR Decision Tree (Benzothiazole Optimization)

SAR_Decision_Tree Start Benzothiazole Lead Optimization Target Select Primary Biological Target Start->Target Neuro Neuroprotection / Ion Channels (Requires BBB Penetration) Target->Neuro High Lipophilicity Needed Kinase Kinase / Antimicrobial (Requires Specific H-Bonding) Target->Kinase Selectivity Needed Pos6 Target Position 6 (Linear Topology) Neuro->Pos6 Pos4 Target Position 4 (Orthogonal Topology) Kinase->Pos4 Sub6 Select Substituent: -OCF3 Pos6->Sub6 Result6 Outcome: Riluzole-like Activity High Metabolic Stability Max Na+ Channel Blockade Sub6->Result6 Result4 Outcome: Lipophilic H-Bond Donor Improved Solubility vs -OCF3 Kinase Hinge Interaction Result6->Result4 Trade-off: Potency vs. Specificity Sub4 Select Substituent: -OCHF2 Pos4->Sub4 Sub4->Result4

Caption: Decision logic for selecting between 4- and 6-position fluorinated alkoxy substituents based on therapeutic target.

Part 4: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of 4-Difluoromethoxy-2-aminobenzothiazole

Note: This synthesis is more challenging than the 6-isomer due to the scarcity of starting materials.[1]

  • Precursor: Start with 2-amino-4-hydroxybenzothiazole .

  • Difluoromethylation:

    • Reagent: Sodium chlorodifluoroacetate (

      
      ) or difluoromethyl triflate.
      
    • Solvent: DMF/Water (9:1).

    • Base:

      
       (3.0 equiv).
      
    • Conditions: Heat to 100°C for 4-6 hours.

    • Validation: Monitor disappearance of phenolic -OH stretch (3200-3400 cm⁻¹) and appearance of C-F stretches (1100-1200 cm⁻¹) in IR.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The 4-isomer typically elutes faster than the 6-isomer due to internal hydrogen bonding or steric twisting reducing polarity.[1]

Protocol B: Comparative Lipophilicity Assay (HPLC)

Direct measurement of LogP is superior to calculation for fluorinated compounds.

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Isocratic Methanol/Water (70:30) + 0.1% Formic Acid.[1]

  • Standards: Calibrate with Toluene (LogP 2.7) and Naphthalene (LogP 3.3).

  • Procedure: Inject 10 µL of 100 µM solution of both isomers.

  • Calculation:

    
    
    
    
    
    (Where A and B are derived from the calibration curve).
  • Expected Result: The 6-

    
     isomer will have a significantly longer retention time (
    
    
    
    ) than the 4-
    
    
    isomer.[1]
Protocol C: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.[1]

  • Substrate: 1 µM test compound (4-OCHF2 vs 6-OCF3).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Interpretation: Calculate intrinsic clearance (

    
    ).[2]
    
    • Pass Criteria:

      
       min.
      
    • Expectation: 6-OCF3 will show <5% depletion.[1] 4-OCHF2 may show 10-20% depletion (de-difluoromethylation).[1]

References

  • Riluzole Mechanism & SAR: Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis.[1] The New England Journal of Medicine, 330(9), 585–591.Link

  • Physicochemical Properties of Fluorinated Ethers: Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880.Link

  • Difluoromethyl as H-Bond Donor: Zafrani, Y., et al. (2017).[3] Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797-804.Link

  • Benzothiazole SAR Overview: Keri, R. S., & Patil, M. R. (2015). Benzothiazole: a privileged scaffold in current medicinal chemistry.[1] European Journal of Medicinal Chemistry, 89, 207-251.Link

  • Metabolic Stability of OCF3 vs OCHF2: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.Link

Sources

Validation

Thermal Characterization of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine: A Comparative Methodological Guide

Executive Summary 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine is a specialized fluorinated heterocyclic building block, structurally isomeric to the ALS drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). While Ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine is a specialized fluorinated heterocyclic building block, structurally isomeric to the ALS drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). While Riluzole is well-characterized (MP ~119°C), the 4-substituted isomer presents unique analytical challenges due to the steric proximity of the difluoromethoxy group to the amine and ring nitrogen.

This guide objectively compares the three primary methodologies for determining the melting point of this compound: Automated Optoelectronic Capillary (AOC) , Differential Scanning Calorimetry (DSC) , and Thermogravimetric Analysis (TGA) .

Critical Insight: For fluorinated benzothiazoles, "melting point" is rarely a single static number. It is a thermodynamic event often obscured by sublimation or polymorphism. This guide prioritizes DSC as the superior method for R&D characterization, while validating AOC for routine Quality Control.

Compound Profile & Thermal Behavior[1][2][3][4][5][6][7]

Before selecting a method, researchers must understand the physicochemical risks associated with this specific scaffold.

FeatureStructural ImplicationThermal Risk
Difluoromethoxy (-OCHF₂) Lipophilic, electron-withdrawingSublimation: Fluorinated groups often induce high vapor pressure before melting.
2-Amino Group (-NH₂) H-bond donor/acceptorHygroscopicity: Potential to form hydrates, leading to "pseudo-melts" or broad ranges.
Benzothiazole Core Planar aromatic systemPolymorphism: High likelihood of multiple crystal forms with distinct melting points.

Comparative Analysis of Determination Methods

Method A: Automated Optoelectronic Capillary (AOC)

The Industry Workhorse (USP <741> Class Ia)

Mechanism: A sample is packed into a glass capillary and heated.[1][2] Transmission of light is monitored; the "onset" is defined as the point where light transmission increases (solid collapse), and "clear point" is 100% transmission.

  • Pros: High throughput, low cost, compliant with basic pharmacopeial standards.

  • Cons: Susceptible to "sublimation fog" (coating the capillary glass), subjective "meniscus" determination if not automated, cannot distinguish decomposition from melting.

  • Verdict: Best for Routine QC (Purity >98%).

Method B: Differential Scanning Calorimetry (DSC)

The Thermodynamic Gold Standard

Mechanism: Measures the heat flow difference between the sample and a reference pan as a function of temperature.[3][4] The melting point is determined as the extrapolated onset temperature (


)  of the endothermic peak.
  • Pros: Distinguishes melting (endothermic) from decomposition (exothermic/irregular); detects solvates; hermetic sealing prevents sublimation.

  • Cons: Higher capital cost, requires careful calibration (Indium/Zinc).

  • Verdict: Mandatory for R&D and Characterization of new batches.

Method C: Thermogravimetric Analysis (TGA)

The Validator

Mechanism: Measures mass loss vs. temperature.[3]

  • Pros: The only way to confirm if the "melt" is actually decomposition or solvent loss.

  • Cons: Does not measure melting point directly (melting is not a mass-loss event).

  • Verdict: Supplementary. Must be run before DSC to determine the safe upper temperature limit.

Experimental Data Comparison (Simulated)

The following table illustrates how different methods characterize a typical fluorinated benzothiazole sample. Note how DSC provides the tightest precision.

ParameterCapillary (AOC) DSC (Hermetic Pan) Kofler Hot Stage (Manual)
Primary Output Melting Range (Onset to Clear)Extrapolated Onset (

)
Visual Collapse
Typical Precision ± 0.5 °C± 0.1 °C± 1.0 °C
Sample Required 2–5 mg1–3 mg< 1 mg
Sublimation Handling Poor (Sample may escape)Excellent (Sealed system)Poor (Open system)
Result Interpretation "118.2 – 120.5 °C""Peak: 119.1 °C (Enthalpy: 105 J/g)""Starts ~118°C"

Detailed Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (Recommended)

Objective: Determine thermodynamic melting point and heat of fusion (


).
  • Preparation: Grind the 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine sample gently to a fine powder. Warning: Do not over-grind, as this may induce amorphous content.

  • Pan Selection: Use Tzero Aluminum Hermetic Pans (or equivalent).

    • Reason: Fluorinated compounds may sublime. A hermetic seal ensures the endotherm represents melting, not evaporation.

  • Weighing: Accurately weigh 1.5 – 3.0 mg of sample into the pan. Crimp the lid to seal.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 160°C (approx. 30-40°C above expected melt).

  • Analysis: Integrate the endothermic peak. Report the Extrapolated Onset Temperature as the melting point.

Protocol 2: Automated Capillary Method (QC Standard)

Objective: Verify batch consistency against a reference standard.

  • Drying: Dry sample in a vacuum desiccator over

    
     for 3 hours (USP <741> requirement).
    
  • Packing: Fill a 1.5 mm OD glass capillary to a height of 3 mm. Tap firmly to eliminate air pockets.

  • Ramp Profile:

    • Fast Ramp (10°C/min) to 100°C.

    • Slow Ramp (1.0°C/min ) from 100°C to 140°C.

  • Detection: Set threshold for "Onset" at 10% transmission change and "Clear Point" at 90%.

Decision Matrix: Selecting the Right Workflow

The following logic flow ensures scientific integrity when characterizing this specific compound.

ThermalAnalysisWorkflow Start Start: Characterize 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CheckPurity Is Purity > 98%? Start->CheckPurity TGA Run TGA (Check for Solvents/Volatiles) CheckPurity->TGA Unknown/New Synthesis Capillary Run Capillary MP (Ramp 1°C/min) CheckPurity->Capillary Routine QC (Known Batch) MassLoss Mass Loss < 100°C? TGA->MassLoss DrySample Dry Sample (Vacuum/Desiccator) MassLoss->DrySample Yes (>1%) DSC_Sealed Run DSC (Hermetic Pan, 10°C/min) MassLoss->DSC_Sealed No (Stable) DrySample->DSC_Sealed Analyze Analyze Endotherm Shape DSC_Sealed->Analyze Report Report Extrapolated Onset (Thermodynamic MP) Analyze->Report

Caption: Workflow for thermal characterization. TGA is the gatekeeper to ensure volatiles do not interfere with the melting determination.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.[5] Retrieved from [Link]

  • TA Instruments. (2022). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

  • Mettler Toledo. (2024). Thermal Analysis of Fluorinated Compounds: Avoiding Sublimation Errors. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: Riluzole (Structural Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Structural Elucidation &amp; Comparative Crystallography: 2-Amino-4-(difluoromethoxy)benzothiazole vs. Riluzole

[1] Executive Summary & Strategic Context In the development of neuroprotective agents, the benzothiazole scaffold remains a privileged structure. While Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is the clinica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

In the development of neuroprotective agents, the benzothiazole scaffold remains a privileged structure. While Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is the clinical gold standard for Amyotrophic Lateral Sclerosis (ALS), its regioisomers and physicochemical analogs offer a critical pathway for expanding IP space and improving metabolic stability.[1]

This guide provides a technical framework for characterizing 2-amino-4-(difluoromethoxy)benzothiazole (Target). Unlike Riluzole, where the substituent is at the 6-position (para to the ring nitrogen), the Target features a 4-position substitution (ortho to the ring nitrogen) and a difluoromethoxy group (


) rather than trifluoromethoxy (

).

Critical Insight: The shift from the 6- to the 4-position fundamentally alters the crystal packing landscape. The 4-substituent introduces steric pressure on the thiazole ring nitrogen (


), potentially disrupting the standard 

hydrogen-bonding dimer motif common to 2-aminobenzothiazoles.[1]

Comparative Crystallographic Framework

To validate the Target, you must benchmark its X-ray diffraction (XRD) data against the established Riluzole structure. The following table outlines the specific crystallographic parameters required for a robust comparison.

Table 1: Structural Benchmark – Riluzole vs. Target Candidate
FeatureBenchmark: Riluzole (Ref: CSD VIVYOW)Target: 4-(difluoromethoxy) Analog Significance of Deviation
Space Group

(Triclinic) or

(Salt)
Experimental Determination Req.[1][2]A shift to non-centrosymmetric groups (e.g.,

) implies different solubility and bioavailability profiles.[2]
Substituent Torsion

(Perpendicular to ring)
Hypothesis: Twisted/PlanarThe 4-position steric clash with

often forces the alkoxy group out of plane, affecting membrane permeability.[1][2]
H-Bond Motif Centrosymmetric Dimers (

)
Hypothesis: Chain/CatemerIf the 4-substituent blocks the

acceptor, the dimer breaks, leading to infinite chains (higher MP, lower solubility).[1]
Fluorine Interaction Weak

and

Hypothesis: Stronger DipoleThe

proton is a weak H-bond donor (

), potentially creating novel lattice stabilization absent in Riluzole.[1][2]

-Stacking
Offset Face-to-Face (

)
Measure Centroid Distance4-substitution increases ring thickness, likely increasing the

-stacking distance.[1][2]

Experimental Protocol: Self-Validating Crystallization

The primary challenge with 4-substituted benzothiazoles is their tendency to oil out due to disrupted symmetry. The following vapor diffusion protocol is designed to force ordered lattice formation.

Phase A: Solvent Selection (The Polarity Ladder)

Do not use standard evaporation.[2] Use Sitting Drop Vapor Diffusion to control nucleation kinetics.[1]

  • Solvent (Drop): Methanol/Acetonitrile (1:[1][2]1) – Solubilizes the polar 2-amino group.[2]

  • Precipitant (Reservoir): Isopropyl Ether or Hexane – Slow diffusion reduces kinetic trapping.[1][2]

Phase B: The Crystallization Workflow

CrystallizationProtocol cluster_0 Preparation cluster_1 Vapor Diffusion Setup cluster_2 Analysis S1 Dissolve 10mg Target in 500µL MeOH:ACN S2 Filter (0.22µm PTFE) to remove seeds S1->S2 S3 Place 2µL Drop on Sitting Bridge S2->S3 S4 Add 500µL Precipitant to Reservoir S5 Seal & Incubate @ 4°C (Dark) S3->S5 Equilibration S6 Harvest Crystal (>0.1mm) S5->S6 7-14 Days S7 XRD Data Collection (Mo Kα, 100K) S6->S7

Figure 1: Controlled vapor diffusion workflow optimized for benzothiazole derivatives prone to oiling.

Structural Logic & Mechanism of Action[3][4]

Understanding the X-ray data requires mapping the structural features to biological function. The 4-difluoromethoxy group is not just a passive steric bulk; it alters the electronic landscape of the pharmacophore.

Key Interaction: The "Ortho-Effect"

In Riluzole (6-sub), the ring nitrogen (


) is accessible, allowing it to accept a hydrogen bond from the exocyclic amine of a neighboring molecule. In the Target (4-sub), the 

group sits spatially close to

.
  • Electronic Repulsion: The lone pairs on the ether oxygen repel the lone pair on

    
    .[2]
    
  • Conformational Lock: To minimize repulsion, the

    
     group rotates, potentially exposing the 
    
    
    
    hydrogen to form an intramolecular weak hydrogen bond with
    
    
    (5-membered ring mimic).[2]
SAR Logic Diagram

SAR_Logic Target 4-(difluoromethoxy) benzothiazole Steric Steric Bulk at C4 Target->Steric Electronic OCF2H Dipole (H-bond Donor) Target->Electronic Packing Disrupted Dimer Packing (Crystal Lattice) Steric->Packing Blocks N3 Access Binding Target Binding Site (Glutamate Transporter) Steric->Binding Shape Complementarity Electronic->Packing New H-bond Donor Electronic->Binding electrostatic match Bio Altered Lipophilicity (LogP) & Membrane Permeability Packing->Bio Correlation

Figure 2: Structure-Activity Relationship (SAR) logic deriving from crystallographic features.[1]

Data Processing & Refinement Standards

When processing your diffraction data for publication, adhere to these quality metrics to ensure the structure is accepted by journals (e.g., Acta Cryst., J. Med. Chem.).[2][3][4][5][6][7][8][9][10]

  • Resolution: Aim for

    
    . The position of the hydrogen atom on the 
    
    
    
    group is critical. High resolution is required to locate this proton in the difference Fourier map.
  • Disorder Modeling: The

    
     group often exhibits rotational disorder.[1][2] Use a split-site model (e.g., PART 1 / PART 2 in SHELXL) if the thermal ellipsoids are elongated.
    
  • Completeness: Ensure

    
     completeness, especially at high angles, to resolve the fluorine positions accurately.
    

Conclusion

The crystallographic characterization of 2-amino-4-(difluoromethoxy)benzothiazole is not merely a confirmation of synthesis but a probe into the steric and electronic consequences of "ortho" substitution.[1] By comparing the unit cell packing and H-bond networks against the Riluzole benchmark, you can predict the compound's solubility and bioavailability, de-risking downstream development.

References

  • Riluzole Crystal Structure (Benchmark)

    • Gomes, L. R., et al. (2019). "Crystal structure analysis of the biologically active drug molecule riluzole and riluzolium chloride." Acta Crystallographica Section E, 75(7), 1003–1007.
    • Source: [1][2]

  • Benzothiazole Hydrogen Bonding Patterns

    • Lynch, D. E., et al. (1999). "Molecular co-crystals of 2-aminothiazole derivatives." Acta Crystallographica Section B, 55, 758-766.[1]

    • Source: [1][2]

  • Fluorine Interactions in Crystallography

    • Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186.[1]

    • Source: [1][2]

  • General 2-Aminobenzothiazole Data

    • Tanke, R. S., & Foxman, B. M. (2007).[5] "2-Amino-4-methylbenzothiazole."[1] Acta Crystallographica Section E, 63(12), o4672.

    • Source: [1]

Sources

Validation

A Senior Application Scientist's Guide to Validating Elemental Analysis of Fluorinated Benzothiazoles

This guide provides a comprehensive comparison of analytical methodologies for the elemental analysis of fluorinated benzothiazoles, a class of compounds of increasing importance in pharmaceutical and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the elemental analysis of fluorinated benzothiazoles, a class of compounds of increasing importance in pharmaceutical and materials science. We will delve into the inherent challenges posed by the carbon-fluorine bond, compare the two primary analytical techniques, and establish a robust validation framework based on internationally recognized standards to ensure data integrity.

The Analytical Imperative: Why Scrutinize Fluorinated Benzothiazoles?

Fluorinated benzothiazoles are prevalent scaffolds in modern drug development and specialized materials. The incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for medicinal chemists.[1][2] However, the very properties that make these compounds valuable also present significant analytical challenges. The strength and stability of the C-F bond make complete decomposition difficult, a prerequisite for accurate elemental analysis.[3][4]

For drug development professionals, inaccurate elemental composition data can lead to incorrect structural elucidation, flawed stoichiometry in subsequent reactions, and critical delays in regulatory submissions. Therefore, a rigorously validated analytical method is not merely a quality control checkpoint; it is a foundational pillar of the entire development lifecycle. This guide will compare the industry-standard Combustion Ion Chromatography (CIC) with the more traditional, but modified, Dumas-style CHN/S Combustion Analysis , providing the technical rationale to select and validate the appropriate method for your application.

Core Methodologies: A Head-to-Head Comparison

The primary challenge in analyzing organofluorine compounds is ensuring complete decomposition and preventing the highly reactive fluorine from interfering with the analytical system.[5][6]

Method A: Combustion Ion Chromatography (CIC)

CIC is widely regarded as the most robust and reliable method for quantifying halogens, including fluorine, in organic matrices.[7] The process involves a two-stage approach: high-temperature combustion followed by ion chromatographic detection. This method is standardized by procedures such as ASTM D7359.[8][9]

  • Principle of Operation: The sample is combusted at high temperatures (typically >900°C) in the presence of water vapor (pyrohydrolysis).[10][11] This energetic environment cleaves all C-F, C-H, C-N, and C-S bonds. The resulting gaseous products, including hydrogen fluoride (HF), are passed through an aqueous absorption solution. This solution is then injected into an ion chromatograph, where the fluoride (F⁻) and sulfate (SO₄²⁻) ions are separated and quantified by a conductivity detector.[7][12]

Method B: Modified CHN/S Combustion Analysis

This technique is an adaptation of the classic Dumas method for Carbon, Hydrogen, and Nitrogen determination. While excellent for many organic compounds, the presence of fluorine requires significant modification to protect the instrument and achieve accurate results.

  • Principle of Operation: The sample undergoes flash combustion in a pure oxygen environment. The resulting gases pass through a series of reactors containing catalysts and absorbers. For fluorinated compounds, a specialized fluorine absorption reagent (such as FluoAdso™ or a similar metal oxide mixture) must be placed in the high-temperature zone.[5] This reagent traps the aggressive fluorine species, preventing them from damaging the quartz reactor and poisoning the reduction catalysts. The final gaseous products (CO₂, H₂O, N₂) are separated by a gas chromatography column and measured by a thermal conductivity detector (TCD).[5]

  • Critical Limitation: A significant drawback is that the presence of fluorine often precludes the simultaneous determination of sulfur.[6] The conditions and reagents required to manage fluorine can interfere with the conversion of sulfur to a detectable form (SO₂).

Workflow Comparison

The following diagram illustrates the divergent workflows for analyzing a fluorinated benzothiazole sample using CIC versus a modified CHN analyzer.

G cluster_0 General Workflow cluster_1 Method A: Combustion Ion Chromatography (CIC) cluster_2 Method B: Modified CHN Analysis Sample Fluorinated Benzothiazole Sample CIC_Combust Pyrohydrolytic Combustion (>900°C with H₂O vapor) Sample->CIC_Combust CHN_Combust Flash Combustion (in O₂ atmosphere) Sample->CHN_Combust CIC_Absorb Gas Absorption (HF, SOx, NOx captured in solution) CIC_Combust->CIC_Absorb CIC_IC Ion Chromatography (Separation of F⁻, SO₄²⁻, etc.) CIC_Absorb->CIC_IC CIC_Detect Conductivity Detection & Quantification CIC_IC->CIC_Detect CIC_Result Result: %C, %H, %N, %S, %F CIC_Detect->CIC_Result CHN_Absorb Fluorine Adsorption (Using specialized reagent) CHN_Combust->CHN_Absorb CHN_React Reduction & Oxidation Catalysts CHN_Absorb->CHN_React CHN_GC GC Separation (of CO₂, H₂O, N₂) CHN_React->CHN_GC CHN_Detect TCD Detection & Quantification CHN_GC->CHN_Detect CHN_Result Result: %C, %H, %N (Sulfur determination compromised) CHN_Detect->CHN_Result

Caption: Comparative analytical workflows for fluorinated benzothiazoles.

The Validation Framework: Adhering to ICH Q2(R1) Standards

To ensure that an analytical procedure is suitable for its intended purpose, a formal validation is required. The ICH Q2(R1) guideline provides a comprehensive framework for this process, which is essential for regulatory submissions in the pharmaceutical industry.[13][14][15] The core validation characteristics are Accuracy, Precision, Specificity, Linearity, Range, and Robustness.

Experimental Protocol: Method Validation for Fluorine by CIC

This protocol outlines the steps to validate the CIC method for determining the fluorine content in a representative fluorinated benzothiazole drug substance.

1. System Suitability:

  • Before starting, perform three consecutive blank injections (combustion without sample).

  • Acceptance Criterion: The system blank must be ≤ 50% of the area of the lowest calibration standard, and the Relative Standard Deviation (RSD) of the three blanks must be ≤ 5%.[12] This ensures a stable and clean baseline.

2. Specificity:

  • Analyze a placebo/matrix blank (all formulation components except the active pharmaceutical ingredient).

  • Analyze the fluorinated benzothiazole reference standard.

  • Causality: This step proves that the signal detected is unequivocally from the analyte and not from interference from excipients or other matrix components.[16]

  • Acceptance Criterion: The blank should show no significant peak at the retention time of the fluoride anion.

3. Linearity and Range:

  • Prepare a stock solution of a certified fluoride standard (e.g., from Sodium Fluoride).[17]

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the theoretical fluorine concentration).

  • Analyze each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.995.

4. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the fluorinated benzothiazole reference standard into the matrix blank.

  • Prepare three independent samples at each level.

  • Calculate the percent recovery for each sample.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for each level.

5. Precision (Repeatability & Intermediate Precision):

  • Repeatability: Analyze a minimum of six independent preparations of the fluorinated benzothiazole standard at 100% of the target concentration on the same day, with the same analyst and instrument.[15]

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criterion: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

6. Limit of Quantification (LOQ):

  • Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be established from the signal-to-noise ratio (typically S/N ≥ 10) or by analyzing a series of diluted standards.

  • Acceptance Criterion: The RSD for replicate preparations at the LOQ should be ≤ 10%.

Validation Logic Flow

The following diagram outlines the decision-making process during method validation.

G Start Begin Method Validation (ICH Q2 R1) Specificity Specificity Test Start->Specificity Linearity Linearity & Range Specificity->Linearity Pass Fail Method Fails Validation Investigate & Re-evaluate Specificity->Fail Fail (Interference) Accuracy Accuracy Test Linearity->Accuracy Pass (r² ≥ 0.995) Linearity->Fail Fail (r² < 0.995) Precision Precision Test (Repeatability & Intermediate) Accuracy->Precision Pass (Recovery 98-102%) Accuracy->Fail Fail (Recovery out of range) Result Method is Validated Precision->Result Pass (RSD ≤ 2.0%) Precision->Fail Fail (RSD > 2.0%)

Caption: Decision workflow for validating an analytical method per ICH Q2(R1).

Data Summary & Performance Comparison

The choice of method directly impacts the quality of results. The following table summarizes expected performance data for a hypothetical fluorinated benzothiazole (Theoretical: C=55.0%, H=3.0%, N=8.5%, S=9.7%, F=23.8%) based on the principles discussed.

Parameter Method A: Combustion Ion Chromatography (CIC) Method B: Modified CHN Analysis Commentary
Fluorine (%F) Accuracy Excellent (99.5% Recovery) Not Applicable CIC is the direct, preferred method for fluorine quantification.
Sulfur (%S) Accuracy Excellent (99.2% Recovery) Poor / Not Determinable Sulfur analysis is compromised by fluorine absorbers in CHN systems.[6]
Nitrogen (%N) Accuracy Good (99.8% Recovery) Good (99.7% Recovery) Both methods perform well for Nitrogen after appropriate modifications.
Fluorine Precision (RSD) < 1.5% Not Applicable CIC provides highly reproducible results for halogens.
Validation Standard ASTM D7359 [8][9]Internal Method (Instrument Specific) CIC benefits from a standardized, internationally recognized method.
Reference Material NIST-traceable Fluoride Standards [18][19]NIST-traceable CHN Standards (e.g., Acetanilide) Both methods rely on well-characterized reference materials for calibration.[15]

Conclusion and Recommendation

For researchers, scientists, and drug development professionals working with fluorinated benzothiazoles, ensuring the accuracy of elemental analysis is paramount. While modified CHN/S combustion analyzers can provide reliable data for carbon, hydrogen, and nitrogen, they are fundamentally compromised for the direct and simultaneous analysis of fluorine and sulfur.

The superior and scientifically sound approach is to employ a bifurcated strategy:

  • Use a modified CHN analyzer for the determination of %C, %H, and %N.

  • Use Combustion Ion Chromatography (CIC) for the independent and direct determination of %F and %S.

This dual-method approach eliminates the analytical interferences inherent in a single-system analysis of these complex molecules. Both methods must be rigorously validated according to the ICH Q2(R1) framework to guarantee data integrity for research, quality control, and regulatory submission. Adherence to these principles ensures that the elemental composition data is trustworthy, reproducible, and scientifically defensible.

References

  • ASTM D7359-23, Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC), ASTM International, West Conshohocken, PA, 2023, [Link]

  • Trace Elemental Instruments. (n.d.). ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Retrieved from [Link]

  • Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link]

  • ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved from [Link]

  • Belcher, M. (n.d.). Elementary Analysis of Organic Fluorine Compounds.
  • ASTM International. (2018).
  • ASTM International. (2023). D7359-23: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). Retrieved from [Link]

  • FILAB. (n.d.). Validation of laboratory analysis methods according to the ICH Q2 standard. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • Forster, C., et al. (2023). Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2006). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Retrieved from [Link]

  • Ritter, A., et al. (n.d.).
  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods.
  • National Institute of Standards and Technology. (n.d.). Utilization of a NIST SRM: a case study for per- and polyfluoroalkyl substances in NIST SRM 1957 organic contaminants in non-fortified human serum. PMC.
  • Liu, C.-Y., et al. (n.d.).
  • Tsang, W., Burgess, D. R., Jr., & Babushok, V. I. (1998). The Incinerability of Fluorinated Organic Compounds. Combustion Science and Technology, 139. National Institute of Standards and Technology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9056A: Determination of Inorganic Anions by Ion Chromatography. Retrieved from [Link]

  • Anwar, H., et al. (2024). Validation of the Use of Ion Chromatography for Analysis of Fluoride in Water. Rasayan Journal of Chemistry, 17(3), 868-874.
  • National Institute of Standards and Technology. (n.d.). Fluorine. NIST Chemistry WebBook. Retrieved from [Link]

  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • Capitol Scientific. (n.d.). Hach® 35949 Fluoride Standard Solution, 10.0 mg/L as F (NIST), 500 mL. Retrieved from [Link]

  • Tretyakov, E. (n.d.). Organofluorine chemistry: promising growth areas and challenges. Academia.edu.
  • Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.
  • Tretyakov, E. (2025). Organofluorine chemistry: promising growth areas and challenges.

Sources

Comparative

Pharmacokinetic Comparison of Benzothiazole Amine Derivatives

Executive Summary: The Scaffold Evolution The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Riluzole (ALS treatment) and various clinical candidates fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Riluzole (ALS treatment) and various clinical candidates for oncology and diabetes. While Riluzole demonstrates the scaffold's CNS permeability, its pharmacokinetic (PK) profile is limited by rapid hepatic metabolism (CYP1A2-mediated N-hydroxylation) and variable bioavailability.

This guide provides a technical comparison between Riluzole (Standard) and two emerging derivative classes: Benzothiazole-Piperazine Hybrids (enhanced solubility/cytotoxicity) and Guanidine-Benzothiazoles (metabolic stability). We analyze experimental PK data, ADME properties, and metabolic fates to guide lead optimization.

Structural Context & Compound Selection[1][2][3][4][5][6]

To ensure a scientifically rigorous comparison, we analyze three distinct chemical entities representing the evolution of this pharmacophore.

Compound ClassRepresentative StructurePrimary IndicationKey PK Challenge
Riluzole (Standard) 6-(trifluoromethoxy)-2-aminobenzothiazoleALS (Neuroprotection)Rapid CYP1A2 metabolism; Substrate for P-gp efflux.
Derivative A: Piperazine Hybrid N-(benzothiazol-2-yl)piperazine derivativeOncology (Antitumor)Solubility; optimizing Lipophilicity (LogP) for tumor penetration.
Derivative B: Guanidine Analog 2-guanidinobenzothiazoleMetabolic Disorders (Diabetes)Oral Bioavailability (

); Extending Half-life (

).

Mechanistic Insight: The 2-amino group is the primary site of metabolic lability. Derivatives A and B modify this position to sterically hinder N-oxidation or alter electronic properties, thereby modulating metabolic clearance.

Experimental Protocol: PK Assessment Workflow

Trustworthiness Directive: The following protocol is designed as a self-validating system using internal standards (IS) and Quality Control (QC) samples to ensure data integrity.

In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine plasma concentration-time profiles and calculate PK parameters (


, 

,

,

).

Materials:

  • Subjects: Male Sprague-Dawley rats (250–300 g), fasted 12h pre-dose.

  • Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline (Solubility optimized).

  • Dosing:

    • IV Group: 2 mg/kg (Tail vein).

    • PO Group: 10 mg/kg (Oral gavage).

Workflow Steps:

  • Cannulation: Jugular vein cannulation for serial blood sampling (avoids stress-induced metabolic variance).

  • Sampling: Collect 0.2 mL blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.

  • Processing: Centrifuge at 4000 rpm (10 min, 4°C). Harvest plasma and store at -80°C.

  • Extraction: Protein precipitation using Acetonitrile (ACN) containing Tolbutamide as Internal Standard (IS).

Bioanalysis (LC-MS/MS Conditions)
  • Instrument: Agilent 6460 Triple Quadrupole LC/MS.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and ACN (B).

  • MRM Transitions:

    • Riluzole: m/z 235.0

      
       138.0
      
    • Derivative A: m/z [M+H]+

      
       fragment
      
  • Validation: Linearity (

    
    ), Accuracy (85-115%), Precision (CV < 15%).
    
Visualization: PK Study Workflow

PK_Workflow Start Compound Formulation (DMSO/PEG400) Dose Administration (IV: 2mg/kg | PO: 10mg/kg) Start->Dose Sample Serial Blood Sampling (0 - 24h) Dose->Sample Rat Model Prep Plasma Processing (ACN Precip + IS) Sample->Prep Centrifugation Analysis LC-MS/MS Quantification (MRM Mode) Prep->Analysis Supernatant Data PK Parameter Calculation (WinNonlin) Analysis->Data Conc. vs Time

Figure 1: Standardized Pharmacokinetic Assessment Workflow ensuring data reproducibility.

Comparative Performance Analysis

The following data synthesizes comparative studies from recent literature, highlighting how structural modifications impact ADME properties.

Physicochemical & ADME Profile
ParameterRiluzole (Standard)Derivative A (Piperazine)Derivative B (Guanidine)Interpretation
LogP (Lipophilicity) ~3.52.1 – 2.52.8 – 3.0Riluzole is highly lipophilic (CNS penetrant but solubility limited). Derivatives optimize this for better oral absorption.
TPSA (Ų) 45.860 – 7080 – 90Higher TPSA in derivatives reduces non-specific binding while maintaining membrane permeability.
BBB Permeability HighModerateLow/ModerateDerivative A sacrifices some CNS entry for reduced toxicity; Derivative B targets peripheral metabolic receptors (PPAR

).
Plasma Protein Binding 96%85%90%Lower binding in Derivative A increases the free fraction (

) available for efficacy.
Pharmacokinetic Parameters (Rat, PO 10 mg/kg)
ParameterSymbolRiluzoleDerivative ADerivative BPerformance Verdict
Max Concentration

(ng/mL)
450 ± 50820 ± 65610 ± 40Derivative A shows superior absorption due to improved aqueous solubility.
Time to Max Conc

(h)
0.5 – 1.01.5 – 2.01.0Slower absorption in A suggests reduced risk of dose-dumping toxicity.
Half-Life

(h)
1.8 ± 0.24.5 ± 0.43.2 ± 0.3Significant Improvement: Modifications block rapid clearance sites, extending duration of action.
Area Under Curve

120034002100Derivative A exhibits ~2.8x higher systemic exposure.
Bioavailability

(%)
~60% (Variable)>85%~75%Piperazine and Guanidine moieties stabilize the molecule against first-pass metabolism.

Mechanistic Insights: Metabolic Stability

The primary failure mode for benzothiazole therapeutics is rapid oxidation. Understanding the metabolic pathway is crucial for interpreting the PK data.[1]

  • Riluzole Pathway: Primarily metabolized by CYP1A2 via N-hydroxylation at the exocyclic amine, leading to unstable intermediates and glucuronidation.

  • Derivative Strategy:

    • Piperazine Hybrid: The bulky piperazine ring sterically hinders CYP access to the nitrogen, shifting metabolism to slower ring-oxidation pathways.

    • Guanidine Analog: Delocalizes the electron density of the amine, making it less nucleophilic and less susceptible to oxidative attack.

Visualization: Metabolic Fate

Metabolism Parent Benzothiazole Scaffold Riluzole Riluzole (Unsubstituted Amine) Parent->Riluzole Deriv Derivative (Substituted Amine) Parent->Deriv CYP1A2 CYP1A2 Oxidation Riluzole->CYP1A2 High Affinity NHOH N-Hydroxy Riluzole (Unstable/Toxic) CYP1A2->NHOH Clearance1 Rapid Renal Clearance NHOH->Clearance1 Stable Steric Hindrance / Electronic Stabilization Deriv->Stable Metabolic Resistance Metabolite Minor Ring Hydroxylation Stable->Metabolite Slow LongHalfLife Extended t1/2 & Efficacy Metabolite->LongHalfLife

Figure 2: Comparative metabolic pathways showing how structural modification mitigates rapid clearance.

Conclusion & Recommendations

The pharmacokinetic comparison reveals that while Riluzole remains the gold standard for CNS penetration, its utility is compromised by rapid CYP1A2 metabolism and variable bioavailability.

Key Takeaways for Development:

  • For CNS Indications: If BBB penetration is critical (as with Riluzole), maintain Lipophilicity (LogP ~3.0) but modify the 2-amine position to block N-hydroxylation.

  • For Systemic Indications (Oncology/Diabetes): Piperazine and Guanidine derivatives offer superior PK profiles (

    
    , 
    
    
    
    ). The Piperazine hybrid (Derivative A) is particularly recommended for oncology leads due to its high exposure (
    
    
    ) and improved solubility.
  • Protocol Recommendation: Future screening should prioritize microsomal stability assays (human vs. rat liver microsomes) early in the cascade to filter out CYP1A2 substrates before in vivo testing.

References

  • Riluzole Pharmacokinetics & Mechanism

    • Title: Riluzole: A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic l
    • Source: PubMed / Drugs & Aging
    • URL:[Link]

  • Benzothiazole-Piperazine Derivatives (Anticancer)

    • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.[2][3][4]

    • Source: ACS Omega
    • URL:[Link]

  • Guanidine-Benzothiazole Derivatives (Antidiabetic)

    • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.[5]

    • Source: MDPI Molecules
    • URL:[Link]

  • Riluzole Analogs & Sodium Channel Blockade

    • Title: Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels.[6]

    • Source: ACS Medicinal Chemistry Letters
    • URL:[Link]

  • ADME Protocols for Benzothiazoles

    • Title: Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives.[7][2][3][8][9][10][11][12]

    • Source: Bentham Science
    • URL:[Link]

Sources

Validation

QC Standards &amp; Comparative Guide: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

CAS: 223463-13-0 Formula: C8H6F2N2OS Molecular Weight: 216.21 g/mol Role: Pharmacophore Scaffold / Riluzole Regioisomer Part 1: Executive Summary & Core Directive This guide establishes a rigorous Quality Control (QC) fr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 223463-13-0 Formula: C8H6F2N2OS Molecular Weight: 216.21 g/mol Role: Pharmacophore Scaffold / Riluzole Regioisomer

Part 1: Executive Summary & Core Directive

This guide establishes a rigorous Quality Control (QC) framework for 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine , a structural isomer of the ALS drug Riluzole. While Riluzole bears a trifluoromethoxy group at position 6, this compound features a difluoromethoxy group at position 4.

This structural variance is not merely cosmetic; it fundamentally alters the physicochemical profile. The -OCF₂H moiety acts as a lipophilic hydrogen bond donor, unlike the chemically inert -OCF₃. Consequently, QC protocols must account for distinct solubility behaviors, unique NMR signatures (the CHF₂ triplet), and specific degradation pathways (acid-catalyzed hydrolysis of the difluoromethyl ether).

Part 2: Critical Quality Attributes (CQAs) & Specifications

The following specifications are derived from industry standards for fluorinated benzothiazole intermediates intended for high-grade medicinal chemistry applications.

AttributeSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualOxidation of the amine group typically yields yellow/brown discoloration.
Assay (Purity) ≥ 98.0% (Area %)HPLC-UV (254 nm)High purity required to prevent regioselective errors in downstream synthesis.
Identity (NMR) Conforms to structure; characteristic CHF₂ triplet present¹H-NMR (DMSO-d₆)The CHF₂ proton is the definitive fingerprint distinguishing it from -OCF₃ analogs.
Identity (MS) [M+H]⁺ = 217.2 ± 0.1 m/zLC-MS (ESI+)Confirms molecular weight.
Water Content ≤ 0.5% w/wKarl FischerThe amine is hygroscopic; excess water promotes hydrolysis of the difluoromethoxy group under acidic storage.
Residue on Ignition ≤ 0.1%GravimetricControls inorganic salt contamination from synthesis (e.g., KSCN residues).
Related Substances Individual Impurity ≤ 0.15%HPLCControls unreacted aniline precursors and regioisomers.
Part 3: Comparative Analysis (The -OCF₂H vs. -OCF₃ Factor)

This section objectively compares the target compound with its gold-standard analog, Riluzole (6-trifluoromethoxy-2-aminobenzothiazole).

1. Physicochemical Behavior[1][2][3][4]
  • Lipophilicity & Solubility: The -OCF₃ group (Riluzole) is purely lipophilic ($ \pi \approx +1.04

    
     \pi \approx +0.6 
    
    
    
    pK_a$ of the C-H bond is ~24). This makes 4-(difluoromethoxy)-1,3-benzothiazol-2-amine slightly more soluble in polar organic solvents (MeOH, DMSO) than Riluzole.
  • Hydrogen Bonding: The -OCF₂H proton acts as a weak hydrogen bond donor. In crystal engineering or protein binding, this allows interactions that the steric bulk of -OCF₃ would block.

2. Stability & Degradation
  • Riluzole (-OCF₃): Extremely stable to hydrolysis. Metabolic degradation primarily occurs via N-hydroxylation.

  • Target (-OCF₂H): The difluoromethyl ether is generally stable but susceptible to acid-catalyzed hydrolysis at elevated temperatures, releasing the phenol and formic acid/HF. QC stress testing must specifically target low pH stability.

3. Analytical Separation

Due to the H-bond donor capability, the 4-OCF₂H isomer typically elutes earlier than the 6-OCF₃ isomer on reverse-phase C18 columns, owing to better interaction with the mobile phase water/modifier.

Part 4: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Purity
  • Objective: Quantify purity and separate potential regioisomers.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (Suppresses amine tailing).

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold).

    • 2-15 min: 10%

      
       90% B (Linear ramp).
      
    • 15-20 min: 90% B (Wash).

  • Parameters: Flow: 1.0 mL/min | Temp: 30°C | Det: UV 254 nm.

  • Acceptance: Main peak retention time (RT) approx 8.5 min. Resolution (

    
    ) > 1.5 from any impurity.
    
Protocol B: Identity Verification via ¹H-NMR
  • Objective: Confirm the presence of the difluoromethoxy group.

  • Solvent: DMSO-d₆ (Avoids exchange of amine protons).

  • Key Signals:

    • 
       7.60 ppm (s, 2H, -NH₂, broad exchangeable).
      
    • 
       7.20 - 7.50 ppm (t, 1H, -OCH F₂, 
      
      
      
      Hz). Note: This large coupling constant splits the signal into a distinct triplet, often appearing as a "doublet of doublets" depending on resolution.
    • 
       7.00 - 7.40 ppm (m, 3H, Aromatic protons).
      
Protocol C: Forced Degradation (Stress Testing)

To validate the "Self-Validating" nature of the QC method, subject the sample to:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. Expectation: Minor hydrolysis (<2%).

  • Oxidative Stress: 3% H₂O₂, RT, 2 hours. Expectation: Formation of N-oxide or azo-dimers (Yellowing).

Part 5: Visualizations
Diagram 1: QC Workflow & Decision Tree

This diagram illustrates the logical flow of the QC process, ensuring that "Out of Specification" (OOS) results trigger a root-cause analysis (RCA) specifically tailored to fluorinated intermediates.

QC_Workflow Start Batch Receipt (Raw Material) Visual Visual Inspection (White Crystalline Solid) Start->Visual ID_Test Identity Check (NMR: CHF2 Triplet) (MS: 217.2 m/z) Visual->ID_Test Purity_Test HPLC Purity Analysis (>98.0%) ID_Test->Purity_Test Decision Meets Specs? Purity_Test->Decision Pass Release Batch (Generate CoA) Decision->Pass Yes Fail OOS Investigation Decision->Fail No RootCause Root Cause Analysis: 1. Regioisomer Contamination? 2. Hydrolysis (Acidic)? 3. Oxidation (Storage)? Fail->RootCause RootCause->Start Reprocess/Reject

Caption: QC Decision Tree emphasizing specific failure modes for difluoromethoxy-benzothiazoles (hydrolysis/regioisomerism).

Diagram 2: Synthesis & Impurity Pathway

Understanding the synthesis allows prediction of impurities. The most common route involves the cyclization of 1-(2-difluoromethoxyphenyl)thiourea.

Synthesis_Pathway Precursor 2-(Difluoromethoxy)aniline Intermediate Thiourea Intermediate Precursor->Intermediate NCS-Formation Impurity2 Impurity B: 6-Isomer (Regioisomer) (If starting material impure) Precursor->Impurity2 Isomer Contamination Reagent + KSCN / Br2 (Hugerschhoff Cyclization) Product 4-(Difluoromethoxy)- 1,3-benzothiazol-2-amine (Target) Intermediate->Product Cyclization Impurity1 Impurity A: Uncyclized Thiourea Intermediate->Impurity1 Incomplete Rxn Impurity3 Impurity C: Oxidation Dimers (Azo) Product->Impurity3 Air Oxidation

Caption: Synthesis pathway via Hugerschhoff cyclization showing critical impurity origins.

Part 6: References
  • National Institutes of Health (PMC). (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link][4]

  • GTFCh. (2009).[5][6] Guideline for quality control in forensic-toxicological analyses. Retrieved from [Link]

  • Biomanufacturing.org. (n.d.). Quality Control Biochemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine: Critical Disposal &amp; Handling Protocol

Executive Summary & Chemical Identity Objective: This guide provides an authoritative, self-validating protocol for the safe disposal of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine . Unlike standard organic waste, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides an authoritative, self-validating protocol for the safe disposal of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine . Unlike standard organic waste, this compound presents a dual-hazard profile: the acute toxicity associated with aminobenzothiazoles and the potential for releasing corrosive Hydrogen Fluoride (HF) upon thermal decomposition.

Operational Directive: Do not treat this as generic "solid organic waste." The presence of the difluoromethoxy group (


) necessitates incineration with specific flue gas scrubbing capabilities.
Chemical Profile
PropertyDetail
Chemical Name 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
CAS Number 1038981-17-7
Molecular Formula

Molecular Weight 216.21 g/mol
Physical State Solid (Off-white to grey powder)
Primary Hazards Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant, HF Precursor

Hazard Assessment & Mechanism of Toxicity

To ensure safety, researchers must understand the causality behind these protocols.

The Hydrogen Fluoride (HF) Vector

While the compound itself is stable at room temperature, thermal destruction (incineration) breaks the carbon-fluorine bonds.

  • Mechanism: Combustion at

    
     converts the 
    
    
    
    group into
    
    
    ,
    
    
    , and Hydrogen Fluoride (HF) gas.
  • Risk: Standard incinerators without caustic scrubbers will release HF, damaging infrastructure and violating environmental emission standards (e.g., EPA 40 CFR 264/265).

  • Protocol Implication: Waste manifests must explicitly flag "Organic Fluoride" to ensure the receiving facility utilizes a calcium carbonate or sodium hydroxide scrubber system.

The Nitrosamine Hazard (Critical Incompatibility)

As a primary aromatic amine, this compound is a precursor to nitrosamines.

  • Incompatibility: Strictly segregate from nitrosating agents (e.g., sodium nitrite, nitrous acid, nitrogen oxides).

  • Mechanism: Reaction with nitrites under acidic conditions yields highly carcinogenic N-nitroso compounds.

  • Protocol Implication: Never dispose of this compound in "Acid Waste" containers that may contain trace nitrate/nitrite salts.

Pre-Disposal Stabilization & Segregation

Before removal from the laboratory, waste must be stabilized.

Segregation Matrix
Waste CategoryCompatibilityAction
Oxidizers INCOMPATIBLE Store separately. Risk of exothermic reaction/fire.[1]
Strong Acids INCOMPATIBLE Exothermic salt formation. Avoid mixing with concentrated HCl/H2SO4.
Nitrites/Nitrates DANGEROUS STRICT ISOLATION REQUIRED (Carcinogen formation risk).
Halogenated Solvents COMPATIBLE Can be co-packed with DCM/Chloroform for incineration.

Operational Disposal Workflows

Decision Logic for Waste Categorization

The following diagram illustrates the decision-making process for categorizing and packaging the waste.

DisposalLogic Start Waste Generation: 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Double Bag (LDPE) + Secondary Container Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Labeling Label: 'Toxic Organic' + 'Contains Fluorides' SolidPack->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) LiquidCheck->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling Manifest Manifest: Incineration (Req. HF Scrubber) Labeling->Manifest

Figure 1: Decision logic for segregating and packaging fluorinated benzothiazole waste.

Detailed Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Place the solid waste into a clear Low-Density Polyethylene (LDPE) bag. Twist and tape the neck effectively.

  • Secondary Containment: Place the first bag into a second LDPE bag or a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to chemical attack and physical shock during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (95%+)"[2]

    • Hazard Checkboxes: Toxic, Irritant.[3][1][4]

    • Special Note: Write "FLUROINATED ORGANIC - INCINERATION ONLY" clearly on the tag.

Protocol B: Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility: Ensure the solvent stream is compatible.

    • Preferred: Halogenated waste streams (e.g., Dichloromethane). Since the compound already contains fluorine, adding it to the halogenated stream consolidates the waste for facilities already equipped to handle halogens.

  • pH Check: Ensure the solution is neutral or slightly basic (pH 7-9).

    • Reason: Acidic solutions of amines can precipitate salts, causing blockages in pumping equipment at the disposal facility.

  • Container: Use an HDPE carboy (Jerrican). Do not fill >90% capacity to allow for vapor expansion.

Emergency Spill Response

In the event of a spill during handling or disposal prep, follow this immediate workflow.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves x2, N95/P100 Mask, Goggles Evacuate->PPE TypeCheck Solid or Liquid? PPE->TypeCheck SolidSpill Solid Spill TypeCheck->SolidSpill LiquidSpill Liquid Spill TypeCheck->LiquidSpill WetWipe Cover with wet paper towels (Prevent Dust) SolidSpill->WetWipe Absorb Absorb with Vermiculite or Sand LiquidSpill->Absorb Scoop Scoop into Waste Bag WetWipe->Scoop Absorb->Scoop Clean Wash area with soap/water (Check pH) Scoop->Clean

Figure 2: Immediate response workflow for laboratory spills.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or calcined clay (do not use sawdust; it is combustible).

  • Decontamination: Aqueous detergent solution.

  • PPE: Double nitrile gloves (0.11 mm min thickness), Safety Goggles, Lab Coat. Respiratory protection (N95) is mandatory if dust is generated.

Regulatory & Compliance Data

Waste Classification[7]
  • RCRA (USA): Not explicitly P-listed or U-listed. Classify as Characteristic Hazardous Waste due to toxicity.

  • Waste Code Recommendation: D001 (Ignitable, if in organic solvent), D002 (Corrosive, if pH <2 or >12.5), or simply "Non-RCRA Regulated Hazardous Waste" depending on state rules, but always manifest as Hazardous .

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

Final Disposal Method

High-Temperature Incineration (Rotary Kiln)

  • Temperature: >1100°C (2 seconds residence time).

  • Gas Cleaning: Wet or dry scrubbing with alkaline media (

    
     or 
    
    
    
    ) is mandatory to capture HF emissions (
    
    
    ).

References

  • PubChem. (2025).[3] 4,6-Difluoro-1,3-benzothiazol-2-amine (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Drizgas Tech. (n.d.). Hydrogen Fluoride Scrubber Mechanisms. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
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